molecular formula C12H10N4S2 B1305103 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 219719-19-4

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B1305103
CAS No.: 219719-19-4
M. Wt: 274.4 g/mol
InChI Key: MPDLVRORXKKUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H10N4S2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methylquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-7-6-10(17-12-16-15-11(13)18-12)8-4-2-3-5-9(8)14-7/h2-6H,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDLVRORXKKUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384080
Record name 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

219719-19-4
Record name 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine (CAS No. 219719-19-4). This molecule represents a compelling scaffold for investigation in medicinal and materials chemistry, integrating the established pharmacophores of the 2-methylquinoline and 2-amino-1,3,4-thiadiazole moieties. This document details a representative synthetic protocol, in-depth characterization methodologies, and a discussion of the structural and potential functional attributes of the title compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, providing both a theoretical framework and practical insights for the laboratory-scale preparation and analysis of this and structurally related compounds.

Introduction: The Rationale for Hybrid Heterocyclic Scaffolds

The strategic amalgamation of distinct heterocyclic nuclei into a single molecular entity is a well-established paradigm in the pursuit of novel therapeutic agents and functional materials. This approach is predicated on the principle of molecular hybridization, wherein the resultant molecule may exhibit synergistic or entirely new biological activities and physicochemical properties derived from its constituent fragments.

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer activities.[1] The 2-methylquinoline (quinaldine) moiety, in particular, offers a lipophilic backbone and specific steric and electronic features.

Concurrently, the 1,3,4-thiadiazole ring is a privileged scaffold, renowned for its broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-amino-5-mercapto-1,3,4-thiadiazole derivative is a versatile building block, offering two reactive sites for further functionalization.[2][3]

The title compound, this compound, is a thioether-linked hybrid of these two important heterocyclic systems. This linkage provides a flexible yet stable connection, allowing the two ring systems to orient themselves for optimal interaction with biological targets. This guide will now delineate a plausible and scientifically grounded pathway for the synthesis and comprehensive characterization of this promising molecule.

Synthetic Strategy and Experimental Protocol

The synthesis of this compound can be logically approached through a nucleophilic substitution reaction. This involves the reaction of a halo-substituted 2-methylquinoline with the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol. The following protocol is a representative procedure based on established methodologies for the synthesis of quinoline-thioethers and related heterocyclic compounds.[4][5]

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline Reaction Reaction 4-Chloro-2-methylquinoline->Reaction Reactant 1 5-Amino-1,3,4-thiadiazole-2-thiol 5-Amino-1,3,4-thiadiazole-2-thiol 5-Amino-1,3,4-thiadiazole-2-thiol->Reaction Reactant 2 Base (e.g., K2CO3 or NaH) Base (e.g., K2CO3 or NaH) Base (e.g., K2CO3 or NaH)->Reaction Solvent (e.g., DMF or Acetonitrile) Solvent (e.g., DMF or Acetonitrile) Solvent (e.g., DMF or Acetonitrile)->Reaction Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C)->Reaction This compound This compound Reaction->this compound Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-methylquinoline

  • 5-Amino-1,3,4-thiadiazole-2-thiol[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a stirred solution of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

  • To this suspension, add a solution of 4-chloro-2-methylquinoline (1.0 eq.) in anhydrous DMF dropwise over 15 minutes.

  • Heat the reaction mixture to 80-100 °C and maintain it at this temperature, with stirring, for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring, which should result in the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is imperative to confirm its identity, purity, and structure. The following techniques are standard for the structural elucidation of novel organic molecules.

Physical Properties
PropertyValue
CAS Number 219719-19-4
Molecular Formula C₁₂H₁₀N₄S₂
Molecular Weight 274.36 g/mol
Appearance Expected to be a solid
Spectroscopic Data (Predicted)

Due to the absence of published experimental data for the title compound, the following are predicted characteristic spectral features based on the analysis of its constituent moieties and related structures.

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3300-3100N-H stretching (amine)Broad to medium
3100-3000C-H stretching (aromatic)Medium to weak
2950-2850C-H stretching (methyl)Weak
~1620C=N stretching (thiadiazole & quinoline)Medium to strong
~1580C=C stretching (aromatic)Medium to strong
~1400C-S stretchingMedium

¹H NMR (in DMSO-d₆, predicted):

  • Quinoline Protons: A series of multiplets and doublets in the aromatic region (δ 7.0-8.5 ppm).

  • Amine Protons (-NH₂): A broad singlet at approximately δ 7.3 ppm (exchangeable with D₂O).

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.[6]

¹³C NMR (in DMSO-d₆, predicted):

  • Thiadiazole Carbons: Two distinct signals in the downfield region, potentially around δ 160-170 ppm.[7]

  • Quinoline Carbons: A set of signals in the aromatic region (δ 120-150 ppm).[8][9]

  • Methyl Carbon: A signal in the aliphatic region, likely around δ 20-25 ppm.[8]

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Expected [M]⁺: m/z = 274.36

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.

G Crude Product Crude Product Purification (Recrystallization) Purification (Recrystallization) Crude Product->Purification (Recrystallization) Pure Compound Pure Compound Purification (Recrystallization)->Pure Compound Physical Characterization (m.p., appearance) Physical Characterization (m.p., appearance) Pure Compound->Physical Characterization (m.p., appearance) Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR Molecular Weight Determination Molecular Weight Determination Mass Spectrometry->Molecular Weight Determination Proton Environment Analysis Proton Environment Analysis 1H NMR->Proton Environment Analysis Carbon Skeleton Confirmation Carbon Skeleton Confirmation 13C NMR->Carbon Skeleton Confirmation Structural Confirmation Structural Confirmation Functional Group Identification->Structural Confirmation Proton Environment Analysis->Structural Confirmation Carbon Skeleton Confirmation->Structural Confirmation Molecular Weight Determination->Structural Confirmation

Caption: A typical workflow for compound characterization.

Potential Applications and Future Directions

The hybrid nature of this compound suggests several avenues for further investigation:

  • Antimicrobial Drug Discovery: Given the known antibacterial and antifungal properties of both quinolines and thiadiazoles, this compound is a prime candidate for screening against a panel of pathogenic microbes.

  • Anticancer Research: Many quinoline and thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. The title compound could be evaluated for its antiproliferative effects.

  • Agrochemical Development: The structural motifs present in this molecule are also found in some pesticides and herbicides, making it a potential lead for agrochemical applications.

  • Materials Science: The conjugated aromatic system and the presence of heteroatoms could impart interesting photophysical properties, suggesting potential applications as fluorescent probes or in organic electronics.

Further derivatization of the primary amine group on the thiadiazole ring could open up a vast chemical space for the synthesis of a library of related compounds with potentially enhanced biological activities or material properties.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. While a specific published protocol for this exact molecule remains to be identified, a robust and scientifically sound synthetic strategy has been proposed based on well-established chemical principles. The predicted characterization data provides a valuable reference for researchers undertaking the synthesis of this and related compounds. The unique structural features of this hybrid molecule make it a compelling target for further investigation across multiple scientific disciplines, particularly in the realms of drug discovery and materials science.

References

  • American Chemical Society. (2023, July 13). Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. ACS Publications. [Link]

  • Al-Obaidi, W. M., & Al-Majidi, S. M. H. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1879(3), 032095.
  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-43.
  • HPC Standards. (n.d.). 5-Amino-1,3,4-thiadiazole-2-thiol. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. (2019). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 2-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (2014). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (2018). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

  • ResearchGate. (n.d.). Scheme 45. Reaction of 4-chloro-2-methylthio-benzo[h] pyrimido[4,5-b]quinoline 143 with different amines. [Link]

  • Royal Society of Chemistry. (2012). Supporting information - Spectral analysis of quinaldines. [Link]

  • Royal Society of Chemistry. (2012). Spectral analysis of quinaldines. [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. [Link]

  • SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. [Link]

  • Suvarna, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Taylor & Francis Online. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. [Link]

  • U.S. National Aeronautics and Space Administration. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

Sources

An In-Depth Methodological Guide to the Physicochemical Characterization of Novel Quinoline-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Framework for 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Disclaimer: As of the latest literature review, detailed experimental physicochemical data for this compound (CAS No. 219719-19-4) is not publicly available in peer-reviewed journals. This guide, therefore, serves as a comprehensive methodological framework for researchers and drug development professionals on how to approach the physicochemical characterization of this, or structurally similar, novel chemical entities. The protocols and discussions are based on established analytical techniques and best practices in medicinal chemistry.

Introduction: The Rationale for Characterization

The fusion of a quinoline moiety with a 1,3,4-thiadiazole ring presents a compelling scaffold for drug discovery, with demonstrated potential in antimicrobial and antileishmanial applications. The specific compound, this compound, combines the established bioactivity of these two heterocycles. Its physicochemical properties are the bedrock upon which its potential as a therapeutic agent is built or broken. These properties govern its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy. This guide provides a robust framework for the systematic evaluation of these critical parameters.

Molecular Identity and Core Properties

A foundational step in the characterization of any novel compound is the confirmation of its identity and the determination of its basic molecular properties.

PropertyData for this compoundSource
CAS Number 219719-19-4Chemical Supplier Data
Molecular Formula C₁₂H₁₀N₄S₂MySkinRecipes[1]
Molecular Weight 274.36 g/mol MySkinRecipes[1]
Predicted Water Solubility 4 µg/mLEchemi[2]
Predicted Vapor Pressure 1.25 x 10⁻¹⁰ mmHg at 25°CEchemi[2]

Note: The water solubility and vapor pressure values are predicted and require experimental verification.

Proposed Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_identity Structural Confirmation cluster_properties Physicochemical Profiling synthesis Synthesis of Compound purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir FT-IR Spectroscopy purification->ir mp Melting Point purification->mp sol Solubility (Aqueous & Organic) purification->sol pka pKa Determination purification->pka logp Lipophilicity (LogP/LogD) purification->logp

Sources

5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Authored by: A Senior Application Scientist

Foreword

The confluence of established pharmacophores into novel molecular frameworks represents a cornerstone of modern drug discovery. The hybrid molecule, this compound, is a compelling exemplar of this strategy, integrating the biologically active quinoline and 2-amino-1,3,4-thiadiazole moieties. While direct empirical data on this specific molecule is nascent, a wealth of information on its constituent parts allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide provides a comprehensive exploration of the putative mechanisms, underpinned by a detailed roadmap for experimental validation. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this promising compound.

Introduction to this compound: A Molecule of Convergent Bioactivity

The chemical architecture of this compound suggests a spectrum of potential biological activities. The quinoline ring system is a well-established pharmacophore, most notably recognized for its role in antimalarial and antibacterial therapies.[1] Specifically, quinoline derivatives have been shown to exert their antimicrobial effects through the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase.[2][3] Concurrently, the 1,3,4-thiadiazole ring and its derivatives are known to possess a broad range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[4][5][6][7] The 2-amino-1,3,4-thiadiazole scaffold, in particular, has been a focus of interest for its diverse biological potential.[7]

The strategic hybridization of these two moieties in this compound suggests a synergistic or additive effect, potentially leading to enhanced potency or a novel mechanistic profile. This guide will primarily focus on the most probable mechanism of action: antimicrobial activity through the dual inhibition of bacterial DNA gyrase and topoisomerase IV .

Proposed Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

We hypothesize that this compound functions as a potent antimicrobial agent by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This proposed mechanism is predicated on the established activity of quinoline-based drugs.[2][3] These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair. Their absence in eukaryotic cells makes them highly selective targets for antibacterial agents.

The proposed cascade of events is as follows:

  • Cellular Entry: The compound penetrates the bacterial cell wall and membrane.

  • Target Engagement: It binds to the enzyme-DNA complex of DNA gyrase and/or topoisomerase IV.

  • Inhibition of Enzyme Function: This binding event stabilizes the cleavage complex, leading to double-strand DNA breaks.

  • Induction of the SOS Response: The accumulation of DNA damage triggers the bacterial SOS response.

  • Cell Death: The overwhelming DNA damage ultimately leads to bacteriostasis and subsequent cell death.

Visualizing the Proposed Signaling Pathway

Proposed Mechanism of Action cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Cell_Entry Cellular Penetration Compound->Cell_Entry DNA_Gyrase DNA Gyrase Cell_Entry->DNA_Gyrase Topo_IV Topoisomerase IV Cell_Entry->Topo_IV DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition Topo_IV->DS_Breaks Inhibition DNA_Replication DNA Replication & Transcription DNA_Replication->DNA_Gyrase DNA_Replication->Topo_IV SOS_Response SOS Response Activation DS_Breaks->SOS_Response Cell_Death Bacteriostatic/Bactericidal Effect SOS_Response->Cell_Death

Caption: Proposed mechanism of action of this compound.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-pronged experimental approach is essential. The following sections detail the key experiments, from initial screening to in-depth mechanistic studies.

Phase 1: In Vitro Antimicrobial Susceptibility Testing

The initial step is to determine the antimicrobial spectrum and potency of the compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[8]

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution Series: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: MIC Values
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive
Streptococcus pyogenesPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Ciprofloxacin (Control)-
Amoxicillin (Control)-
Phase 2: Target-Based Enzymatic Assays

Direct evidence of target engagement can be obtained through in vitro enzyme inhibition assays.

Experimental Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays
  • Enzyme and Substrate: Purified DNA gyrase and topoisomerase IV enzymes and their respective supercoiled DNA substrates are required.

  • Reaction Mixture: The reaction buffer, enzyme, DNA substrate, and varying concentrations of the test compound are combined.

  • ATP Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at the optimal temperature for the enzyme.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye.

  • Analysis: The different topological forms of the DNA are resolved by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the supercoiled substrate.

Visualizing the Experimental Workflow

Enzyme Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Enzyme, DNA, Buffer, Compound) Start->Prepare_Reaction Initiate_Reaction Add ATP to Initiate Prepare_Reaction->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Analyze Agarose Gel Electrophoresis Stop_Reaction->Analyze End End Analyze->End

Caption: Workflow for DNA gyrase and topoisomerase IV inhibition assays.

Phase 3: Cellular Mechanism of Action Studies

To confirm that the enzymatic inhibition translates to the expected cellular effects, the following experiments are crucial.

Experimental Protocol: DNA Damage Assessment (SOS Response)
  • Reporter Strain: An E. coli strain containing a reporter gene (e.g., lacZ) under the control of an SOS-inducible promoter (e.g., sulA) is used.

  • Treatment: The reporter strain is exposed to sub-MIC concentrations of the test compound.

  • Induction: The expression of the reporter gene is measured over time using a suitable assay (e.g., β-galactosidase assay).

  • Analysis: An increase in reporter gene expression indicates the induction of the SOS response due to DNA damage.

Phase 4: Selectivity and Cytotoxicity Profiling

A critical aspect of drug development is to ensure that the compound is selective for its microbial target and exhibits minimal toxicity to host cells.

Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cell lines (e.g., HEK293, HepG2) should be used.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Data Presentation: Cytotoxicity Data
Cell LineCC50 (µM)
HEK293
HepG2
Doxorubicin (Control)

Data Interpretation and Future Perspectives

The collective data from these experiments will provide a comprehensive understanding of the mechanism of action of this compound.

  • Potent and broad-spectrum MIC values would establish its credentials as a promising antimicrobial agent.

  • Low IC50 values in the DNA gyrase and topoisomerase IV assays would provide direct evidence of target engagement.

  • Induction of the SOS response would confirm that the enzymatic inhibition leads to DNA damage in a cellular context.

  • High CC50 values in mammalian cell lines would indicate a favorable selectivity index, a crucial parameter for therapeutic potential.

Should the experimental data support the proposed mechanism, future research could focus on structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. Furthermore, exploring its efficacy in animal models of infection would be the next logical step in its preclinical development. The potential for this compound to act on other targets, such as those implicated in cancer or viral infections, should also not be overlooked, given the broad bioactivity of its constituent scaffolds.[1][7]

Conclusion

While the precise mechanism of action of this compound awaits empirical validation, the convergence of the well-characterized quinoline and 1,3,4-thiadiazole pharmacophores provides a strong foundation for a hypothesis centered on the inhibition of bacterial type II topoisomerases. The experimental framework outlined in this guide offers a systematic and rigorous approach to test this hypothesis. The successful elucidation of its mechanism of action will be a critical step in unlocking the full therapeutic potential of this and related hybrid molecules.

References

  • 3-(1,3,4-Thiadiazole-2-yl)quinoline Derivatives: Synthesis, Characterization and Anti-Microbial Activity - PubMed. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. Available at: [Link]

  • Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies - PubMed. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of new quinoline-based heterocyclic derivatives as novel antibacterial agents | Semantic Scholar. Available at: [Link]

  • Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies - PubMed. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available at: [Link]

  • (PDF) Quinoline containing thiazole and their biological activities - ResearchGate. Available at: [Link]

  • Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC - PubMed Central. Available at: [Link]

  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives - Baghdad Science Journal. Available at: [Link]

  • Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety - MDPI. Available at: [Link]

  • Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides - ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed. Available at: [Link]

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - NIH. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. Available at: [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. Available at: [Link]

Sources

The Biological Activity of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine Derivatives: A Synthetic and Pharmacological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular hybrid is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with potentially synergistic or multi-target activities. This guide provides a comprehensive technical overview of a promising class of such hybrids: 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine derivatives. These compounds integrate the well-established biological relevance of the quinoline nucleus with the versatile pharmacological profile of the 1,3,4-thiadiazole ring. We will explore the synthetic rationale, the spectrum of biological activities including antimicrobial and anticancer effects, insights into their structure-activity relationships (SAR), and detailed protocols for their evaluation. This document serves as a foundational resource for researchers engaged in the exploration and development of quinoline-thiadiazole conjugates as potential therapeutic leads.

Introduction: The Rationale for Molecular Hybridization

In the quest for more effective and specific therapeutic agents, the limitations of single-target drugs—such as the rapid development of resistance and complex disease etiologies—have become increasingly apparent. Molecular hybridization, the process of covalently linking two or more distinct pharmacophoric moieties, offers a compelling strategy to overcome these challenges.[1] This approach can yield chimeric molecules with enhanced affinity, improved pharmacokinetic profiles, or the ability to modulate multiple biological targets simultaneously.

The two scaffolds at the core of this guide are exemplary in their individual merits:

  • The Quinoline Nucleus: A privileged heterocyclic system, the quinoline ring is a key component in a multitude of natural and synthetic bioactive compounds.[2] Its derivatives are known to possess a wide array of pharmacological properties, including antimalarial, antibacterial (as seen in fluoroquinolones which target DNA gyrase), anticancer, and anti-inflammatory activities.[2][3]

  • The 1,3,4-Thiadiazole Ring: This five-membered heterocycle is a versatile scaffold recognized for its broad biological significance.[4] The presence of the toxophoric N-C-S moiety contributes to its diverse activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]

By covalently linking the 2-methylquinoline moiety to the 1,3,4-thiadiazol-2-amine core via a flexible thioether bridge, these derivatives are designed to explore novel chemical spaces and unlock unique biological activities.

Synthetic Strategies and Mechanistic Insight

The synthesis of this compound derivatives is a multi-step process that requires careful selection of precursors and reaction conditions. The general approach hinges on the nucleophilic substitution reaction between a halogenated quinoline and a thiol-containing thiadiazole.

Synthesis of Key Intermediates

The primary precursors required are 4-chloro-2-methylquinoline and 5-amino-1,3,4-thiadiazole-2-thiol.

  • 5-amino-1,3,4-thiadiazole-2-thiol (Intermediate A): This crucial intermediate is typically synthesized from thiosemicarbazide. The reaction involves a cyclization process initiated by carbon disulfide in a basic medium, such as potassium hydroxide in ethanol, followed by acidification. This one-pot reaction is efficient and foundational for building the thiadiazole core.[7]

  • 4-chloro-2-methylquinoline (Intermediate B): This precursor can be synthesized through established methods in quinoline chemistry, often involving the cyclization of an appropriate aniline derivative.

Final Assembly: The Thioether Linkage

The final step involves the formation of the thioether bond. This is typically achieved via a nucleophilic substitution reaction where the thiol group of the thiadiazole (Intermediate A) attacks the electron-deficient C4 position of the 4-chloro-2-methylquinoline (Intermediate B), displacing the chloride ion.

The causality behind this choice of reaction is twofold:

  • Reactivity: The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic substitution.

  • Nucleophilicity: The thiol group on the thiadiazole is a potent nucleophile, readily participating in the formation of the C-S bond.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base (e.g., K₂CO₃ or Et₃N) to deprotonate the thiol, thereby enhancing its nucleophilicity.

G cluster_0 Precursor Synthesis cluster_1 Final Assembly Thiosemicarbazide Thiosemicarbazide CS2_KOH CS₂ / KOH, EtOH Reflux Thiosemicarbazide->CS2_KOH Intermediate_A Intermediate A: 5-amino-1,3,4-thiadiazole-2-thiol CS2_KOH->Intermediate_A Reaction_Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Intermediate_A->Reaction_Conditions Nucleophile Intermediate_B Intermediate B: 4-chloro-2-methylquinoline Intermediate_B->Reaction_Conditions Electrophile Final_Product Target Derivative: 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Reaction_Conditions->Final_Product

General synthetic workflow for the target derivatives.

Spectrum of Biological Activities

The hybridization of quinoline and 1,3,4-thiadiazole moieties has yielded derivatives with a promising range of biological actions, primarily centered on antimicrobial and anticancer activities.

Antimicrobial Activity

Quinolines and thiadiazoles are independently known for their antimicrobial effects, and their hybrids often exhibit potent activity.[2][8] Studies on related quinoline-thiazole/thiadiazole structures have shown significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]

  • Antibacterial Action: The antibacterial effect of these hybrids is often attributed to the quinoline core, which can function as a DNA gyrase inhibitor, disrupting bacterial DNA replication—a mechanism famously employed by fluoroquinolone antibiotics.[3] The thiadiazole moiety can enhance this activity and broaden the spectrum. For instance, certain quinoline-thiazole derivatives have shown potency against S. aureus, E. coli, and even methicillin-resistant S. aureus (MRSA).[3]

  • Antifungal Action: Several thiadiazole derivatives show significant antifungal properties.[4][9] The combination with quinoline can lead to potent agents against species like Candida albicans and Aspergillus fumigatus.[1]

Table 1: Representative Antimicrobial Activity of Quinolone-Thiadiazole Analogs

Compound Type Target Organism MIC (µg/mL) Reference Drug MIC (µg/mL) Citation
Quinolyl-Thiazole Hybrid S. aureus 7.81 Ciprofloxacin <1.95 [3]
Quinolyl-Thiazole Hybrid E. coli 7.81 Chloramphenicol >31.25 [3]
Quinolyl-Thiazole Hybrid C. parapsilosis <0.06 Fluconazole >1.95 [3]

| Adamantyl-Thiadiazole | S. epidermidis | 31.25 | Ampicillin | - |[4][9] |

Note: Data is for structurally related compounds to illustrate potential efficacy.

Anticancer and Antiproliferative Activity

The development of novel anticancer agents is a critical area of research, and quinoline-thiadiazole hybrids have emerged as a promising scaffold.[10][11] Their mechanism of action can be multifaceted, involving the inhibition of key enzymes in cancer signaling pathways or direct interaction with DNA.

  • Enzyme Inhibition: Some quinoline-based hybrids have been shown to act as inhibitors of crucial kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[12] Molecular docking studies have helped identify specific binding interactions within the kinase domain.

  • Cytotoxicity: These derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and leukemia (HL-60) cell lines.[10][13][14][15] In many cases, the IC₅₀ values are comparable to, or even better than, standard chemotherapeutic drugs like cisplatin or doxorubicin.[12][13]

  • DNA Interaction: Some compounds in this class have been found to interact with DNA, potentially through intercalation or groove binding, leading to cell cycle arrest and apoptosis.[10][13]

Table 2: Representative In Vitro Cytotoxicity of Quinolone-Thiadiazole Analogs

Compound Type Cancer Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM) Citation
Quinazoline-Thiazole Hybrid HepG2 (Liver) 1.83 Sorafenib 6.28 [12]
Quinolyl-Thiazole Hybrid HL-60 (Leukemia) 2.41 Doxorubicin 1.10 [13]
Ciprofloxacin-Thiadiazole MCF-7 (Breast) 3.26 Doxorubicin - [10]

| Honokiol-Thiadiazole | A549 (Lung) | 1.62 | - | - |[10] |

Note: Data is for structurally related compounds to illustrate potential efficacy.

Anti-inflammatory Activity

The 1,3,4-thiadiazole scaffold is present in molecules with known anti-inflammatory properties.[5][16] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes. While less explored for the specific this compound structure, it represents a highly valuable avenue for future investigation, as inflammation is a key pathological component of many diseases.[9][16]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on quinoline-thiadiazole hybrids have revealed several key trends.[17][18][19]

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline moiety can dramatically alter activity.[18] For example, electron-withdrawing groups (like -Cl or -F) can influence the electronic properties of the ring system, potentially enhancing its ability to interact with biological targets.

  • Modifications of the 2-amino Group: The free amine group on the thiadiazole ring is a prime site for derivatization. Acylation or the introduction of other functional groups can modulate the compound's lipophilicity, solubility, and hydrogen bonding capacity, which are critical for cell permeability and target binding.[19] For instance, N-acetylation of aminothiadiazole analogs has been shown to significantly increase binding affinity for certain receptors.[17][19]

  • The Thioether Linker: While the thioether linkage provides flexibility, its replacement with other linkers (e.g., sulfone, ether, or a direct bond) would be a logical next step in SAR exploration to probe the importance of the sulfur atom and the linker's conformational freedom.

Key sites for Structure-Activity Relationship (SAR) modification.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Below are detailed methodologies for assessing the primary activities of these derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria or fungi. The MIC is determined by visual inspection for turbidity. This method is a self-validating system when run with a positive control (microbe growth, no drug), a negative control (no microbe growth, sterile medium), and a reference drug control (e.g., Ciprofloxacin).

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the inoculum to each well containing the diluted compound. Include growth control (medium + inoculum) and sterility control (medium only) wells.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol: Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Principle: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (allow cells to attach) start->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (allow formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read absorbance at ~570nm on a plate reader solubilize->read

Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (typically 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The molecular hybridization strategy successfully combines the potent biological activities of the quinoline and 1,3,4-thiadiazole nuclei, leading to derivatives with significant antimicrobial and anticancer potential.

Future research should focus on several key areas:

  • Expansion of the Chemical Library: Systematic modification at the key SAR points is necessary to optimize potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets (e.g., specific kinases, DNA-binding modes) is crucial for further development.

  • Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

  • In Vivo Efficacy: Compounds with strong in vitro activity and favorable ADME profiles should be advanced to animal models to validate their therapeutic potential in a living system.

This guide provides a solid foundation for researchers, highlighting the rationale, synthesis, and biological importance of this chemical class, thereby paving the way for the development of the next generation of quinoline-based therapeutics.

References

  • El-Gazzar, A. R., Abbas, S. Y., & Youssef, Y. A. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Bioorganic Chemistry, 111, 104803. [Link]

  • Dhakane, V., et al. (2020). Quinoline containing thiazole and their biological activities. ResearchGate. [Link]

  • Arvanitis, A., et al. (2023). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Molecules, 28(13), 5087. [Link]

  • Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613-623. [Link]

  • de Aquino, T. M., et al. (2020). Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. New Journal of Chemistry, 44(40), 17359-17371. [Link]

  • Levent, S., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1083-1096. [Link]

  • Maccioni, E., et al. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & Medicinal Chemistry, 14(6), 1698-1705. [Link]

  • Shen, L., et al. (2008). Synthesis and Structure-Activity Relationships of Thiadiazole-Derivatives as Potent and Orally Active Peroxisome Proliferator-Activated Receptors alpha/delta Dual Agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341. [Link]

  • Plech, T., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 17(2), 193. [Link]

  • Al-Obaid, A. M., et al. (2017). Structure Activity Relationship. ResearchGate. [Link]

  • Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed. [Link]

  • Dawood, M., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10988. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. RSC Advances, 14(9), 6135-6153. [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

  • Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[1][12][17]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. [Link]

  • Carradori, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][12][17]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2383. [Link]

  • Kavitha, M., et al. (2018). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. ResearchGate. [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511-1523. [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. [Link]

  • Al-Amiery, A. A. (2020). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchGate. [Link]

  • Kumar, D., et al. (2012). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 49, 1-8. [Link]

  • Saleh, M. M., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 7(2). [Link]

  • Shawali, A. S., et al. (2011). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules, 16(2), 1843-1851. [Link]

  • Kandeel, S. H. (2012). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. ResearchGate. [Link]

  • Genin, M. J., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3163-3169. [Link]

  • Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

  • Wujec, M., & Paneth, P. (2007). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

Sources

In vitro evaluation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Disclaimer: The following guide is a proposed framework for the in vitro evaluation of this compound. As of the date of this document, specific literature on this exact molecule is not prevalent. The methodologies and insights presented herein are synthesized from established protocols for structurally related quinoline and 1,3,4-thiadiazole derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The convergence of a quinoline nucleus with a 1,3,4-thiadiazole ring in the target molecule, this compound, presents a compelling case for its investigation as a potential therapeutic agent. Quinoline derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][5] Their mechanisms of action are diverse, often involving interference with DNA replication through topoisomerase inhibition or intercalation, and modulation of critical signaling pathways like Pim-1 kinase.[1][3]

Similarly, the 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, featured in numerous compounds with antimicrobial, anti-inflammatory, and anticancer activities.[4][6] The presence of the toxophoric N-C-S moiety is believed to contribute to its broad biological efficacy.[7] The proposed molecule, by hybridizing these two pharmacophores through a thioether linkage, offers a unique chemical architecture that warrants a thorough in vitro evaluation to unlock its therapeutic potential.

Part 1: Synthesis and Physicochemical Characterization

A robust in vitro evaluation begins with the confirmed synthesis and purification of the target compound. The following is a proposed synthetic pathway based on established chemical reactions for similar heterocyclic systems.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process: first, the preparation of the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by its nucleophilic substitution reaction with 4-chloro-2-methylquinoline.

Step 1: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol (Compound I)

This intermediate is readily synthesized from thiosemicarbazide and carbon disulfide in the presence of a base.[8]

  • Protocol:

    • Dissolve thiosemicarbazide (1.0 eq) in ethanol containing an equivalent of sodium or potassium hydroxide.

    • Add carbon disulfide (1.1 eq) dropwise to the stirred solution at room temperature.

    • Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure 5-amino-1,3,4-thiadiazole-2-thiol.[8]

Step 2: Synthesis of this compound (Target Compound)

The target compound is proposed to be synthesized via a nucleophilic substitution reaction between the thiol group of Compound I and 4-chloro-2-methylquinoline.[7][9][10]

  • Protocol:

    • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as DMF or ethanol containing a base (e.g., potassium carbonate or sodium ethoxide) to form the thiolate salt.

    • Add 4-chloro-2-methylquinoline (1.0 eq) to the solution.

    • Heat the reaction mixture under reflux for 6-8 hours, monitoring progress by TLC.

    • After completion, cool the mixture and pour it into ice-water to precipitate the crude product.

    • Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Thiosemicarbazide Thiosemicarbazide Intermediate 5-amino-1,3,4-thiadiazole-2-thiol (I) Thiosemicarbazide->Intermediate Reflux CS2 Carbon Disulfide (CS2) CS2->Intermediate Reflux Base1 Base (e.g., KOH) in Ethanol Base1->Intermediate Reflux Target 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Intermediate->Target Reflux (Nucleophilic Substitution) Chloroquinoline 4-chloro-2-methylquinoline Chloroquinoline->Target Reflux (Nucleophilic Substitution) Base2 Base (e.g., K2CO3) in DMF Base2->Target Reflux (Nucleophilic Substitution)

Caption: Proposed two-step synthesis workflow for the target compound.

Physicochemical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following analytical techniques are essential:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the melting range as an initial indicator of purity.

  • Spectroscopic Analysis:

    • FT-IR: To identify characteristic functional groups (e.g., N-H, C=N, C-S).

    • ¹H and ¹³C NMR: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the calculated values for the expected formula.

Part 2: In Vitro Anticancer Evaluation

The cytotoxic potential of the target compound will be evaluated against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[11][12][13]

Cell Lines and Culture Conditions

A diverse panel of cell lines is recommended to assess the breadth of activity.

Cell LineCancer TypeRecommended Medium
MCF-7 Breast AdenocarcinomaDMEM + 10% FBS
A549 Lung CarcinomaRPMI-1640 + 10% FBS
HeLa Cervical CarcinomaMEM + 10% FBS
HepG2 Hepatocellular CarcinomaDMEM + 10% FBS
HEK293 Normal Human Embryonic KidneyDMEM + 10% FBS

The inclusion of a non-cancerous cell line like HEK293 is crucial for assessing selectivity and general cytotoxicity.

MTT Assay Protocol for Cytotoxicity

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable, metabolically active cells.[11]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the target compound in the culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across experiments.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

    • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Hypothetical Data Presentation
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)
Target Compound 8.512.37.9>100
Doxorubicin (Control) 0.50.80.65.2
Potential Mechanism of Action Exploration

Based on the activities of related quinoline compounds, the target molecule could potentially act as a topoisomerase or kinase inhibitor.[1][3] Further assays could explore these mechanisms.

G cluster_pathway Potential Anticancer Mechanisms Target Target Compound Topoisomerase Topoisomerase II Target->Topoisomerase Inhibition Kinase Pim-1 Kinase Target->Kinase Inhibition DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Downstream Inhibition of Downstream Signaling Kinase->Downstream Downstream->Apoptosis

Caption: Potential anticancer signaling pathways inhibited by the compound.

Part 3: In Vitro Antimicrobial Evaluation

The antimicrobial activity will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and reliable technique.[14][15][16][17]

Microbial Strains

A panel of clinically relevant Gram-positive and Gram-negative bacteria, along with a fungal strain, should be used.

StrainType
Staphylococcus aureus (ATCC 29213)Gram-positive
Bacillus subtilis (ATCC 6633)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Candida albicans (ATCC 90028)Fungus (Yeast)
Broth Microdilution Protocol for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

  • Step-by-Step Methodology:

    • Prepare Stock Solution: Dissolve the target compound in DMSO to create a high-concentration stock solution.

    • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

    • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

    • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a plate reader.

Hypothetical Data Presentation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Target Compound 1632>12864
Ciprofloxacin (Control) 0.50.251N/A
Fluconazole (Control) N/AN/AN/A8

Conclusion and Future Directions

This guide outlines a comprehensive and logical approach to the initial in vitro evaluation of this compound. The proposed anticancer and antimicrobial assays are foundational steps in characterizing the bioactivity of this novel compound. Positive results, particularly a low IC₅₀ against cancer cells and high selectivity over normal cells, or a low MIC against pathogenic microbes, would provide a strong rationale for further investigation. Subsequent studies could delve deeper into the mechanism of action, explore structure-activity relationships through the synthesis of analogues, and ultimately progress to in vivo efficacy and safety studies. The hybridization of the quinoline and 1,3,4-thiadiazole moieties holds significant promise, and a systematic evaluation as described herein is the critical first step toward potentially developing a new therapeutic agent.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Sharma, P., & Kumar, A. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). ResearchGate. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). Springer Nature Experiments. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (n.d.). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. (2025). ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Reaction of 4-chloro-2-methylthio-benzo[h] pyrimido[4,5-b]quinoline 143 with different amines. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959).
  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (n.d.). Semantic Scholar. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (2021). Journal of Agricultural and Food Chemistry. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC. [Link]

  • 1, 3, 4-Thiadiazole as antimicrobial agent: a review. (n.d.). ResearchGate. [Link]

  • Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. (2014). ResearchGate. [Link]

Sources

The Vanguard Molecule: A Technical Guide to the Preliminary Screening of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unseen Therapeutic Potential

In the relentless pursuit of novel therapeutic agents, the strategic hybridization of privileged heterocyclic scaffolds has emerged as a cornerstone of modern medicinal chemistry. The quinoline moiety, a structural linchpin in numerous antimalarial and anticancer drugs, and the 1,3,4-thiadiazole ring, a versatile pharmacophore with a broad spectrum of biological activities, represent two such scaffolds of profound interest.[1] The amalgamation of these two entities into a singular molecular architecture, as embodied by 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, presents a compelling frontier in the quest for new chemical entities with potential therapeutic value. This guide delineates a comprehensive framework for the preliminary in vitro screening of this vanguard molecule, providing a scientifically rigorous yet pragmatically grounded approach for researchers, scientists, and drug development professionals. Our discourse will navigate the intricacies of its probable synthesis, elucidate the rationale behind the selection of primary screening assays, and furnish detailed protocols to empower the discerning investigator.

I. Conceptual Synthesis: Forging the Quinoline-Thiadiazole Chimera

While a definitive, published synthetic protocol for this compound remains to be elucidated in the public domain, a logical and efficient synthetic pathway can be extrapolated from established methodologies for analogous quinoline-thiadiazole conjugates.[2] The proposed synthesis is a multi-step process commencing with commercially available precursors, culminating in the target molecule.

Proposed Synthetic Pathway

A plausible synthetic route involves the initial preparation of 2-methyl-4-chloroquinoline, followed by its reaction with a suitable thiolate precursor of 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Methyl-4-chloroquinoline

This intermediate can be synthesized from aniline and ethyl acetoacetate via the Conrad-Limpach synthesis, followed by chlorination.

Step 2: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This key intermediate is readily synthesized by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom in 2-methyl-4-chloroquinoline with the thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a suitable base and solvent.

Characterization of the final compound and all intermediates should be rigorously performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm their structural integrity.[3][4]

II. The Gauntlet of Discovery: A Strategic Blueprint for Preliminary Screening

The preliminary screening of a novel chemical entity is a pivotal juncture in the drug discovery cascade, designed to efficiently identify promising candidates while judiciously allocating resources.[5] For this compound, a dual-pronged screening strategy targeting its potential cytotoxic and antimicrobial activities is recommended, given the well-documented pharmacological profiles of its constituent quinoline and thiadiazole moieties.

Logical Framework for Preliminary Screening

Caption: Preliminary screening workflow for the target compound.

III. The Crucible of Viability: Cytotoxicity Profiling

A fundamental tenet of preliminary drug screening is the assessment of a compound's effect on cell viability.[6] The MTT assay is a robust, colorimetric method for evaluating the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[7][8]

The Scientific Underpinnings of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][7] The quantity of formazan produced is directly proportional to the number of metabolically active cells.[6] Consequently, a reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, a hallmark of cytotoxic effects.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

1. Cell Culture and Seeding:

  • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
  • Harvest cells in their logarithmic growth phase and seed them into 96-well microtiter plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to obtain a range of final concentrations for treatment.
  • Replace the culture medium in the 96-well plates with fresh medium containing the various concentrations of the test compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

3. MTT Incubation:

  • After a predetermined exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours.

4. Formazan Solubilization and Absorbance Measurement:

  • After the incubation period, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
  • Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Parameter Description
Cell Lines Panel of human cancer cell lines and a non-cancerous cell line.
Compound Concentrations A range of serially diluted concentrations of the test compound.
Incubation Time 24, 48, and 72 hours.
Endpoint Cell viability, determined by formazan absorbance.
Primary Metric IC₅₀ (Half-maximal inhibitory concentration).

IV. The Microbial Challenge: Antimicrobial Susceptibility Testing

The historical and ongoing success of quinoline and thiadiazole derivatives as antimicrobial agents necessitates the evaluation of this compound for its potential to inhibit the growth of pathogenic microorganisms.[10][11] The agar diffusion method is a widely used and well-standardized technique for the preliminary screening of antimicrobial activity.[12]

The Rationale of Agar Diffusion

The agar diffusion method relies on the principle of diffusion of an antimicrobial agent from a point source through a solid agar medium that has been uniformly inoculated with a test microorganism.[5][13] As the agent diffuses, a concentration gradient is established. If the microorganism is susceptible to the agent, a zone of growth inhibition will be observed around the point of application.[12] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Experimental Protocol: Agar Diffusion Method

1. Preparation of Microbial Inoculum:

  • Prepare standardized inoculums of a panel of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).

2. Inoculation of Agar Plates:

  • Uniformly inoculate the surface of sterile agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the prepared microbial inoculum.[13]

3. Application of Test Compound:

  • Aseptically apply sterile filter paper discs impregnated with a known concentration of this compound onto the surface of the inoculated agar plates.
  • Include positive controls (discs with a standard antibiotic) and negative controls (discs with the solvent used to dissolve the test compound).

4. Incubation:

  • Incubate the plates under appropriate conditions (temperature and time) for the respective microorganisms.

5. Measurement and Interpretation:

  • After incubation, measure the diameter of the zones of inhibition around each disc.
  • The presence and size of a clear zone indicate the antimicrobial activity of the test compound.
Parameter Description
Test Organisms Gram-positive bacteria, Gram-negative bacteria, and fungal strains.
Culture Medium Mueller-Hinton agar (bacteria), Sabouraud dextrose agar (fungi).
Compound Application Filter paper discs impregnated with the test compound.
Endpoint Zone of inhibition (diameter in mm).
Primary Metric Qualitative and semi-quantitative assessment of antimicrobial activity.

V. The Path Forward: Interpreting the Initial Data and Charting the Next Steps

The preliminary screening data will provide the first glimpse into the therapeutic potential of this compound. A potent cytotoxic effect against cancer cell lines, particularly with a favorable therapeutic index (a significantly higher IC₅₀ value for the non-cancerous cell line), would warrant further investigation into its anticancer properties. Similarly, significant zones of inhibition against the tested microorganisms would underscore its potential as a novel antimicrobial agent. Promising initial findings should trigger a cascade of further studies, including the determination of the minimum inhibitory concentration (MIC) for antimicrobial candidates, elucidation of the mechanism of action, and in vivo efficacy and toxicity studies.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Karaduman, A. B., Özkay, Y., & Yurttaş, L. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48141–48155. [Link]

  • Magaldi, S., Mata-Essayag, S., Hartung de Capriles, C., Perez, C., Colella, M. T., Olaizola, C., & Ontiveros, Y. (2004). Well diffusion for antifungal susceptibility testing. International Journal of Infectious Diseases, 8(1), 39–45. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 61(6), 1295–1301. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • ACME Research Solutions. (2023). The Essential Role of In Vitro MTT Assay in Drug Discovery. [Link]

  • Zhang, H., Chen, J., Li, Y., Wang, L., & Li, J. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1350–1361. [Link]

  • Zhang, H., Chen, J., Li, Y., Wang, L., & Li, J. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Semantic Scholar. [Link]

  • Joshi, S. D., More, U. A., & Kulkarni, V. H. (2014). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. Medicinal Chemistry Research, 23(7), 3336–3351. [Link]

  • Karaduman, A. B., Özkay, Y., & Yurttaş, L. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48141–48155. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2024). Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. BMC Chemistry, 18(1), 22. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2016). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Letters in Drug Design & Discovery, 13(10), 929–937. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). Appraisal of the MTT-based Assay as a Useful Tool for Predicting Drug Chemosensitivity in Leukemia. Current Medicinal Chemistry, 28(35), 7246–7257. [Link]

  • van Meer, B. J., de Vries, R., & van den Heuvel, A. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Oncology, 11, 788247. [Link]

  • Abbas, A. A., El-Sayed, M. A. A., & El-Henawy, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20004–20032. [Link]

  • ResearchGate. (n.d.). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity. [Link]

  • Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Medicinal Chemistry, 4(4), 339–357. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 14, 1487–1501. [Link]

  • Drapak, I., Zimenkovsky, B., & Slabyy, M. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59–66. [Link]

  • Al-Jbouri, F. A. A., & Al-Janabi, A. S. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Kerbala for Agricultural Sciences, 9(1), 1–11. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 74(3), 229–235. [Link]

  • Forootanfar, H., Ghafari, S., & Golsanamlou, Z. (2021). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules, 26(11), 3169. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Molecules, 26(6), 1735. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines. Indian Journal of Pharmaceutical Sciences, 74(3), 229–235. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, with a dedicated focus on its solubility and stability profiles. As a novel heterocyclic entity, understanding these parameters is paramount for its advancement in drug discovery and development pipelines. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your experimental outcomes.

Introduction: The Significance of Quinolyl-Thiadiazole Scaffolds

The conjugation of a quinoline moiety with a 1,3,4-thiadiazole ring system, as seen in this compound, represents a compelling strategy in medicinal chemistry. Quinolines are known to possess a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore, recognized for its diverse biological functions.[1][3] The synergistic combination of these two heterocyclic systems suggests a promising avenue for the development of new therapeutic agents. However, the journey from a promising molecular structure to a viable drug candidate is contingent upon its physicochemical characteristics, primarily its solubility and stability. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[4][5]

This guide will therefore elucidate the foundational principles and experimental approaches necessary to thoroughly characterize the solubility and stability of this novel compound.

Physicochemical Properties: A Predictive Overview

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its constituent chemical moieties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted CharacteristicRationale
Molecular Weight ~300 g/mol Based on the molecular formula C12H10N4S2.
LogP (Octanol/Water Partition Coefficient) Moderately LipophilicThe quinoline ring contributes to lipophilicity, while the amino and thiadiazole groups add some polarity.
Aqueous Solubility (LogS) Low to ModerateThe aromatic nature and molecular weight suggest limited aqueous solubility. The amino group may offer some improvement.[6][7]
pKa (Acid Dissociation Constant) Likely to have both acidic and basic centersThe 2-amino group on the thiadiazole is basic, while the quinoline nitrogen is also basic. The thiol-like linkage may have acidic properties.

These predicted properties underscore the importance of empirical testing to determine the compound's behavior in various solvent systems and under different pH conditions.

Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] A thorough assessment involves determining both its kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system (often aqueous buffer with a small percentage of an organic co-solvent like DMSO) before it precipitates out over a short period.[8] This is often used in early-stage drug discovery for high-throughput screening.[8]

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of a compound in a given solvent at a specific temperature.[4][8] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, methanol, and acetonitrile

  • Vortex mixer

  • Shaking incubator

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the solid compound to separate vials containing each of the buffer systems.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility in that specific buffer.

Causality Behind Experimental Choices:

  • Multiple pH Buffers: Testing at different pH values is crucial as the ionization state of the compound can significantly impact its solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.[10]

  • Equilibration Time: A sufficient incubation period ensures that a true equilibrium between the solid and dissolved states is achieved.[10]

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Stability Analysis

Evaluating the chemical stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety and efficacy throughout its shelf life.[11][12][13][14] This involves long-term stability studies under intended storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[15][16][17][18]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[15][16]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CHydrolysis of the thioether linkage or the amino group.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CSimilar to acid hydrolysis, but potentially different degradation products.
Oxidation 3% - 30% H2O2, room temperatureOxidation of the sulfur atoms or the quinoline ring.
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[11]Photolytic cleavage or rearrangement.
Thermal Degradation Dry heat at elevated temperatures (e.g., 70°C)Thermally induced decomposition.
Experimental Protocol: General Approach to Forced Degradation

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H2O2)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Prepare solutions of the compound in appropriate solvents.

  • Expose the solutions to the various stress conditions outlined in Table 2.

  • At specified time points, withdraw samples and neutralize them if necessary (e.g., acid/base hydrolysis samples).

  • Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.

  • Use a mass spectrometer (MS) coupled to the HPLC to identify the mass of the degradation products, which aids in structure elucidation.

Causality Behind Experimental Choices:

  • Stability-Indicating Method: The use of a validated stability-indicating analytical method is paramount to ensure that all degradation products are detected and quantified accurately.

  • Mass Spectrometry: Coupling HPLC with MS provides crucial information on the molecular weights of the degradants, which is the first step in identifying their structures.[16]

degradation_pathways cluster_stress Stress Conditions cluster_degradants Potential Degradation Products parent 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis deg1 Hydrolyzed Thioether acid->deg1 base->deg1 deg2 Oxidized Sulfur Species oxidation->deg2 deg3 Photolytic Isomers photolysis->deg3

Caption: Potential Degradation Pathways Under Stress Conditions.

Conclusion and Future Directions

This technical guide has outlined the essential theoretical framework and practical methodologies for assessing the solubility and stability of this compound. A thorough understanding of these properties is a non-negotiable prerequisite for the successful development of this promising compound. The provided protocols, grounded in established scientific principles and regulatory guidelines, offer a robust starting point for its comprehensive characterization.

Future work should focus on the execution of these studies, followed by the isolation and structural elucidation of any significant degradation products. This will not only de-risk the development process but also provide valuable insights into the molecule's inherent liabilities, guiding potential strategies for formulation and stabilization.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-Pharma Technologist. [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(11), 1634-1655. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Al-Gousous, J. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48143–48158. [Link]

  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48143–48158. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Patel, K., et al. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical Sciences and Research, 12(5), 2548-2557. [Link]

  • Bhat, A., et al. (2018). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. Journal of Heterocyclic Chemistry, 55(10), 2345-2354. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Kaplaushenko, A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 58-66. [Link]

  • Kathiravan, M. K., et al. (2011). Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Journal of Pharmacy Research, 4(6), 1806-1809. [Link]

  • Khan, I., et al. (2019). New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. Bioorganic Chemistry, 85, 414-422. [Link]

  • Bhat, A., et al. (2018). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. Journal of Heterocyclic Chemistry, 55(10), 2345-2354. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Chemical Properties and Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 125. [Link]

  • El-Gazzar, A. R. B. A., et al. (2015). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 9, 4189–4201. [Link]

  • ResearchGate. (2022). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis...[Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. [Link]

  • PubChem. (n.d.). 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. [Link]

  • PubChem. (n.d.). 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine. [Link]

Sources

Spectroscopic analysis (NMR, IR, Mass) of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Introduction

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Compounds integrating quinoline and 1,3,4-thiadiazole scaffolds are of significant interest due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The molecule this compound represents a hybrid structure, combining the rigid, aromatic quinoline core with the versatile aminothiadiazole moiety through a flexible thioether linkage. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. Our approach emphasizes not just the interpretation of data, but the underlying scientific rationale for methodological choices, ensuring a robust and verifiable analytical workflow for researchers in the field.

Molecular Structure Overview

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's architecture. The target compound is comprised of three key regions: the 2-methylquinoline ring system, the 2-amino-1,3,4-thiadiazole ring, and the connecting thioether bridge. Each region possesses distinct electronic and structural features that will manifest uniquely in the spectroscopic data.

Caption: Logical breakdown of the target molecule's key structural regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular framework.

Proton (¹H) NMR Spectroscopy

Causality & Rationale: ¹H NMR is the initial and paramount step in structural analysis. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the proximity to other protons (spin-spin coupling). For a molecule with multiple aromatic and functional group protons like our target compound, ¹H NMR provides the foundational data for the complete structural puzzle.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, heterocyclic compounds and for its ability to slow the exchange of labile N-H protons, allowing them to be observed as distinct signals.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).

  • Acquisition: A standard one-dimensional proton experiment is run, acquiring 16-32 scans to ensure a good signal-to-noise ratio.

Predicted Spectrum and Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl, aromatic, and amine protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
Quinoline -CH₃~2.7Singlet (s)3HThe methyl group at the C2 position of the quinoline ring is deshielded by the aromatic system. Its chemical shift is characteristic of methyl groups on heteroaromatic rings.[3]
Quinoline H3~7.3Singlet (s)1HThis proton is on the pyridine part of the quinoline ring. Its singlet nature arises from the lack of adjacent protons, as C2 and C4 are substituted.
Quinoline H5, H6, H7, H87.5 - 8.2Multiplets (m)4HThese protons on the benzene portion of the quinoline ring will appear as a complex series of multiplets due to mutual coupling. Their exact shifts are influenced by the electron-donating/withdrawing effects within the fused ring system.[4][5]
Thiadiazole -NH₂~7.5 - 8.0Broad Singlet (br s)2HThe amine protons are labile and often appear as a broad signal that is exchangeable with D₂O. In DMSO, hydrogen bonding can shift this signal significantly downfield.[6]
Carbon-13 (¹³C) NMR Spectroscopy

Causality & Rationale: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon backbone. It determines the number of unique carbon atoms and provides insight into their hybridization and electronic environment (e.g., C=O, C=N, aromatic C-H, aliphatic C). It is essential for confirming the total carbon count and the presence of quaternary carbons not visible in the ¹H NMR spectrum.

Experimental Protocol:

  • Sample and Instrument: The same sample prepared for ¹H NMR is used.

  • Acquisition: A proton-decoupled ¹³C experiment is performed. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.[7] A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted Spectrum and Interpretation: The molecule has 12 carbon atoms, and due to molecular symmetry, all 12 are expected to be unique.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
Quinoline -CH₃~25Aliphatic
Quinoline Aromatic Carbons120 - 150Aromatic/Heteroaromatic
Thiadiazole C2' (-S-)~155 - 165Heteroaromatic
Thiadiazole C5' (-NH₂)~165 - 175Heteroaromatic

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, which is then detected. This technique is particularly adept at confirming the presence of N-H (amine), C-H (aromatic/aliphatic), C=N, and C=C bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using either the KBr (potassium bromide) pellet method or, more commonly, with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, non-destructive technique that requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The resulting plot shows percent transmittance versus wavenumber (cm⁻¹).[8]

Predicted Spectrum and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3350 - 3150N-H StretchMedium, Sharp (often two bands)Confirms the presence of the primary amine (-NH₂) group. The two bands correspond to the symmetric and asymmetric stretching modes.[9][10]
3100 - 3000Aromatic C-H StretchMedium to WeakIndicates the C-H bonds on the quinoline aromatic ring.[11][12]
2980 - 2850Aliphatic C-H StretchWeakCorresponds to the C-H bonds of the methyl (-CH₃) group.
~1620N-H BendMediumThe scissoring vibration of the primary amine group often overlaps with the C=C stretches.
1600 - 1450C=C and C=N StretchMedium to Strong (multiple bands)These absorptions are characteristic of the stretching vibrations within the quinoline and thiadiazole aromatic rings.[13][14]
Below 1400Fingerprint RegionComplexThis region contains many complex vibrations, including C-N and C-S stretches, which can be difficult to assign definitively but contribute to a unique "fingerprint" for the compound.[12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Causality & Rationale: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation analysis, clues about its structural components. In high-resolution mass spectrometry (HRMS), the measured mass is accurate enough to determine the molecular formula. This technique is essential for confirming that the synthesized molecule has the correct elemental composition.

Experimental Protocol:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

  • Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high resolution) which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To induce fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that can be pieced together to confirm the structure.

Predicted Spectrum and Interpretation:

  • Molecular Formula: C₁₂H₁₀N₄S₂

  • Monoisotopic Mass: 274.0350 g/mol

  • Expected Molecular Ion Peak: In ESI positive mode, the primary peak will be the protonated molecule, [M+H]⁺, at m/z 275.0428 .

Plausible Fragmentation Pathway: The thioether bond is a logical site for initial cleavage. The fragmentation pattern can help confirm the connectivity between the quinoline and thiadiazole moieties.

Fragmentation_Pathway cluster_path1 Pathway 1: C-S Bond Cleavage cluster_path2 Pathway 2: Thiadiazole Ring Opening parent Parent Ion [M+H]⁺ m/z = 275.04 frag1 Fragment A 2-Methylquinolin-4-yl Cation m/z = 142.07 parent->frag1 Loss of C₂H₃N₄S₂ radical frag2 Fragment B 5-Thio-1,3,4-thiadiazol-2-amine m/z = 134.98 parent->frag2 Loss of C₁₀H₈N radical frag3 Fragment C m/z = 215.06 parent->frag3 Loss of HCNS

Caption: A proposed major fragmentation pathway for the target molecule in MS/MS analysis.

The primary fragmentation is expected to involve the cleavage of the C-S bonds, leading to ions corresponding to the 2-methylquinoline moiety (m/z 142) and the aminothiadiazole moiety (m/z 134).[15][16][17] This pattern provides direct evidence for the thioether linkage between the two heterocyclic systems.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide a definitive map of the proton and carbon skeletons, IR spectroscopy confirms the presence of key functional groups such as the primary amine and aromatic rings, and high-resolution mass spectrometry validates the molecular formula and reveals structural connectivity through predictable fragmentation. Together, these techniques form a self-validating system, providing the rigorous and unambiguous characterization required for advancing compounds in the drug discovery and development pipeline.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • Ciobotaru, I. C., et al. (2019). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

  • Al-Ayed, A. S., et al. (2024). Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. Heliyon. Available at: [Link]

  • El-Gogary, T. M., et al. (2012). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. Chemistry & Biodiversity. Available at: [Link]

  • Hussein, F. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]

  • Baran, J., et al. (2004). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methylquinoline. Available at: [Link]

  • Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2012). NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Available at: [Link]

  • SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available at: [Link]

  • Archiv der Pharmazie. (2013). Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones. Available at: [Link]

  • UNCW Institutional Repository. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Geng, Y., et al. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. ResearchGate. Available at: [Link]

  • Gümüş, M., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at: [Link]

  • IUCrData. (2020). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Kárpáti, T., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2021). Infrared spectra of aromatic rings. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. Bioorganic Chemistry. Available at: [Link]

  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Defense Technical Information Center. (1968). Mass Spectrometry of Heterocyclic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Sloop, J. C., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Rajendran, S. P., & Shanmugam, P. (1994). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of a Novel Quinoline-Thiadiazole Hybrid

The convergence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery. This guide focuses on the therapeutic potential of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine , a novel hybrid compound that marries the established biological activities of the quinoline and 1,3,4-thiadiazole scaffolds. The quinoline moiety is a cornerstone in the development of antimalarial and antibacterial agents, while the 1,3,4-thiadiazole ring is a versatile pharmacophore known for its presence in a wide array of therapeutic agents, including antimicrobial and anticancer drugs[1][2]. The synergistic potential of this hybrid molecule warrants a thorough investigation into its prospective therapeutic applications.

This technical guide will provide a comprehensive overview of the plausible therapeutic targets of this compound, drawing upon the known activities of its constituent moieties. We will delve into the scientific rationale for exploring its potential in oncology, infectious diseases, and metabolic disorders, and provide detailed, field-proven experimental workflows for target validation.

Part 1: The Scientific Rationale - Why Investigate this compound?

The therapeutic potential of this compound is predicated on the well-documented pharmacological activities of both quinoline and 1,3,4-thiadiazole derivatives.

  • The Quinoline Core: This bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties[2][3]. Notably, the quinoline ring is a key component of several FDA-approved drugs.

  • The 1,3,4-Thiadiazole Ring: This five-membered heterocyclic ring containing sulfur and nitrogen atoms is a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with DNA replication and other cellular processes, leading to their investigation as anticancer and antiviral agents[4][5]. The 1,3,4-thiadiazole moiety is also found in various drugs with diverse therapeutic applications[5][6].

The thioether linkage between these two pharmacophores provides a flexible yet stable connection, allowing for optimal interaction with biological targets. The 2-amino group on the thiadiazole ring offers a potential site for further derivatization to modulate the compound's physicochemical properties and biological activity.

Part 2: Potential Therapeutic Targets and Experimental Validation

Based on the established activities of its parent scaffolds, we propose the following potential therapeutic targets for this compound.

Oncology: Targeting Receptor Tyrosine Kinases

Scientific Rationale: Quinoline and 1,3,4-thiadiazole derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][4]. Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.

Proposed Targets:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Experimental Workflow for Target Validation:

G cluster_0 In Vitro Validation cluster_1 In Silico & In Vivo Validation Kinase_Inhibition_Assay Enzymatic Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay) Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., MTT, SRB on cancer cell lines like A549, MCF-7) Kinase_Inhibition_Assay->Cell_Proliferation_Assay Determine IC50 Western_Blot Western Blot Analysis (Phosphorylation status of EGFR/VEGFR-2 and downstream targets) Cell_Proliferation_Assay->Western_Blot Confirm mechanism Molecular_Docking Molecular Docking Studies (Predict binding mode in EGFR/VEGFR-2 active site) Western_Blot->Molecular_Docking Guide structural modifications Xenograft_Model In Vivo Xenograft Mouse Model (Tumor growth inhibition studies) Molecular_Docking->Xenograft_Model Validate in vivo efficacy

Caption: Experimental workflow for validating RTK inhibition.

Detailed Protocols:

  • Enzymatic Kinase Inhibition Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, can be employed to determine the direct inhibitory effect of the compound on the kinase activity of purified EGFR and VEGFR-2. A dose-response curve will be generated to calculate the IC50 value.

  • Cell-Based Proliferation Assay: The antiproliferative activity of the compound will be assessed against a panel of cancer cell lines with known EGFR or VEGFR-2 expression levels (e.g., A549 for EGFR, HUVEC for VEGFR-2). The MTT or Sulforhodamine B (SRB) assay can be used to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

  • Western Blot Analysis: To confirm the mechanism of action, cancer cells will be treated with the compound, and the phosphorylation status of EGFR, VEGFR-2, and their downstream signaling proteins (e.g., Akt, ERK) will be analyzed by Western blotting. A reduction in phosphorylation will indicate target engagement.

  • Molecular Docking Studies: Computational docking studies will be performed to predict the binding mode of this compound within the ATP-binding pocket of EGFR and VEGFR-2. This will provide insights into the structure-activity relationship and guide further optimization of the compound.

  • In Vivo Xenograft Mouse Model: The in vivo anticancer efficacy of the compound will be evaluated in a xenograft mouse model. Human cancer cells will be implanted into immunodeficient mice, and upon tumor formation, the mice will be treated with the compound. Tumor growth inhibition will be monitored over time.

Infectious Diseases: Targeting Folate Pathway Enzymes in Leishmania

Scientific Rationale: Quinoline derivatives are known for their antiprotozoal properties, and some have shown efficacy against Leishmania[3]. The folate pathway is essential for the survival of Leishmania parasites, and its enzymes, Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and Pteridine Reductase 1 (PTR1), are validated drug targets[3].

Proposed Targets:

  • Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

  • Pteridine Reductase 1 (PTR1)

Experimental Workflow for Target Validation:

G cluster_0 In Vitro & In Silico Validation cluster_1 In Vivo Validation Enzyme_Inhibition_Assay Recombinant Enzyme Inhibition Assay (Spectrophotometric measurement of DHFR-TS/PTR1 activity) Promastigote_Assay In Vitro Promastigote Viability Assay (Resazurin-based assay) Enzyme_Inhibition_Assay->Promastigote_Assay Determine IC50 Amastigote_Assay In Vitro Intracellular Amastigote Assay (Macrophage infection model) Promastigote_Assay->Amastigote_Assay Assess intracellular efficacy Docking_MD Molecular Docking & MD Simulations (Binding mode and stability) Amastigote_Assay->Docking_MD Rationalize activity In_Vivo_Model In Vivo Murine Model of Leishmaniasis (Lesion size and parasite burden) Docking_MD->In_Vivo_Model Predict in vivo behavior

Caption: Workflow for validating antileishmanial targets.

Detailed Protocols:

  • Recombinant Enzyme Inhibition Assay: Recombinant Leishmania DHFR-TS and PTR1 will be expressed and purified. The inhibitory activity of the compound will be determined using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

  • In Vitro Promastigote Viability Assay: The effect of the compound on the viability of Leishmania promastigotes will be assessed using a resazurin-based assay. The IC50 value will be determined.

  • In Vitro Intracellular Amastigote Assay: The ability of the compound to kill intracellular amastigotes will be evaluated in a macrophage infection model. The number of amastigotes per macrophage will be quantified after treatment.

  • Molecular Docking and Molecular Dynamics (MD) Simulations: Docking studies will be performed to predict the binding interactions of the compound with the active sites of DHFR-TS and PTR1. MD simulations will be used to assess the stability of the compound-protein complex over time.

  • In Vivo Murine Model of Leishmaniasis: The in vivo efficacy of the compound will be tested in a murine model of cutaneous leishmaniasis. The reduction in lesion size and parasite burden in the infected tissues will be measured.

Metabolic Disorders: Targeting α-Amylase and α-Glucosidase

Scientific Rationale: Some quinoline-thiadiazole hybrids have been reported to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption[7]. Inhibition of these enzymes can help in the management of type 2 diabetes.

Proposed Targets:

  • α-Amylase

  • α-Glucosidase

Experimental Workflow for Target Validation:

G cluster_0 In Vitro & In Silico Validation cluster_1 In Vivo Validation Alpha_Amylase_Assay α-Amylase Inhibition Assay (Starch-iodine method) Alpha_Glucosidase_Assay α-Glucosidase Inhibition Assay (p-nitrophenyl-α-D-glucopyranoside method) Alpha_Amylase_Assay->Alpha_Glucosidase_Assay Determine IC50 Molecular_Docking_Diabetes Molecular Docking Studies (Binding mode in enzyme active sites) Alpha_Glucosidase_Assay->Molecular_Docking_Diabetes Rationalize inhibition OGTT_Model Oral Glucose Tolerance Test (OGTT) in normal and diabetic animal models Molecular_Docking_Diabetes->OGTT_Model Predict in vivo effect

Caption: Workflow for validating antidiabetic targets.

Detailed Protocols:

  • α-Amylase Inhibition Assay: The inhibitory effect of the compound on α-amylase activity will be determined using the starch-iodine method. The IC50 value will be calculated.

  • α-Glucosidase Inhibition Assay: The inhibitory activity of the compound against α-glucosidase will be measured using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The amount of p-nitrophenol released will be quantified spectrophotometrically.

  • Molecular Docking Studies: Docking simulations will be performed to understand the binding interactions of the compound with the active sites of α-amylase and α-glucosidase.

  • Oral Glucose Tolerance Test (OGTT): The in vivo antidiabetic potential of the compound will be evaluated using an OGTT in normal and streptozotocin-induced diabetic animal models. The compound's ability to reduce postprandial hyperglycemia will be assessed.

Part 3: Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

TargetAssayIC50 / GI50 (µM)
EGFRKinase Inhibition
VEGFR-2Kinase Inhibition
A549 CellsProliferation
MCF-7 CellsProliferation
L. major DHFR-TSEnzyme Inhibition
L. major PTR1Enzyme Inhibition
L. major PromastigotesViability
L. major AmastigotesViability
α-AmylaseEnzyme Inhibition
α-GlucosidaseEnzyme Inhibition

Part 4: Conclusion and Future Directions

This guide has outlined a rational and comprehensive approach to exploring the therapeutic potential of this compound. The proposed targets in oncology, infectious diseases, and metabolic disorders are supported by the known biological activities of the quinoline and 1,3,4-thiadiazole scaffolds. The detailed experimental workflows provide a clear roadmap for researchers to validate these potential targets and elucidate the compound's mechanism of action.

Future studies should focus on structure-activity relationship (SAR) analysis to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties. The polypharmacological potential of this hybrid molecule, where it might interact with multiple targets, should also be considered, as this could lead to synergistic therapeutic effects. The successful validation of any of the proposed targets could pave the way for the development of a novel therapeutic agent with significant clinical impact.

References

  • Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. PubMed Central. [Link]

  • An exploration of potent antileishmanial agents derived from quinoline–thiazole and thiadiazole hybrids, targeting DHFR-TS and PTR1: design, synthesis, and computational analyses. National Institutes of Health. [Link]

  • New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. Journal of Molecular Structure. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]

  • Quinoline containing thiazole and their biological activities. ResearchGate. [Link]

  • Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2. Index Copernicus. [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]

  • In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. PubMed. [Link]

  • Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. ResearchGate. [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. [Link]

Sources

The 1,3,4-Thiadiazole Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered sustained interest in medicinal chemistry.[1][2][3] Its unique physicochemical and electronic properties make it a privileged structure in drug discovery. The presence of a sulfur atom enhances liposolubility, while the overall mesoionic character of the ring allows for improved passage across cellular membranes, facilitating interaction with biological targets.[4][5] This scaffold is considered a bioisostere of pyrimidine, a key component of nucleobases, which may explain its ability to interfere with DNA replication and other fundamental cellular processes.[6][7]

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][2][8][9] This wide range of biological effects is attributed to the -N=C-S- moiety within the ring structure.[2][10] The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its high in vivo stability and generally low toxicity in higher vertebrates.[11][12] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationship (SAR) of novel 1,3,4-thiadiazole derivatives for researchers and drug development professionals.

Synthetic Strategies: Constructing the 1,3,4-Thiadiazole Core

The synthesis of the 1,3,4-thiadiazole ring is versatile, with several established methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the cyclization of thiosemicarbazide or its derivatives.

Key Synthetic Pathways

A prevalent method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.[2][13] The use of a dehydrating agent, such as phosphorus oxychloride (POCl₃), is common to facilitate the cyclization.[2][11][12] Another widely employed method is the heterocyclization of thiosemicarbazide derivatives with carbon disulfide in a basic medium, which typically yields 1,3,4-thiadiazole-2-thiol derivatives.[5][14]

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel 1,3,4-thiadiazole derivatives.

Caption: A generalized workflow for the discovery of novel 1,3,4-thiadiazole derivatives.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol details a common method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazide and an aromatic carboxylic acid.

Materials:

  • Aromatic carboxylic acid (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Phosphorus oxychloride (POCl₃) (5 mL)

  • Crushed ice

  • Ammonia solution

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, thoroughly mix the aromatic carboxylic acid and thiosemicarbazide.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with an ammonia solution. A precipitate will form.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and purity.

  • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The following sections highlight some of the most prominent therapeutic areas.

Antimicrobial Activity

Novel 1,3,4-thiadiazole derivatives have shown significant potential as antibacterial and antifungal agents.[15][16][17] These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[15] The antimicrobial mechanism of action is often attributed to the disruption of key cellular processes in pathogens.[16]

A recent review highlighted that a significant number of newly synthesized 1,3,4-thiadiazole derivatives exhibited superior or comparable inhibitory efficacy to standard reference antibiotics.[15] Some derivatives have shown promising activity against resistant strains, making them valuable leads in the fight against antimicrobial resistance.[18][19]

The following diagram illustrates the general mechanism by which 1,3,4-thiadiazole derivatives may exert their antimicrobial effects.

G cluster_bacterium Pathogen Cell thiadiazole 1,3,4-Thiadiazole Derivative membrane Cell Membrane Penetration thiadiazole->membrane target Intracellular Targets membrane->target dna_synthesis DNA Synthesis Inhibition target->dna_synthesis protein_synthesis Protein Synthesis Inhibition target->protein_synthesis enzyme_inhibition Enzyme Inhibition target->enzyme_inhibition disruption Cellular Disruption & Pathogen Death dna_synthesis->disruption protein_synthesis->disruption enzyme_inhibition->disruption

Caption: Potential antimicrobial mechanisms of 1,3,4-thiadiazole derivatives.

Anticancer Activity

The development of novel anticancer agents is a major focus of research involving 1,3,4-thiadiazole derivatives.[4][6][8] These compounds have shown cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[8] Several mechanisms of action have been proposed, including the induction of apoptosis (programmed cell death), interference with cell signaling pathways, and inhibition of key enzymes involved in cancer progression.[8]

Some 1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents, which disrupt mitosis and lead to cell cycle arrest and cell death.[8] Others have been shown to inhibit protein kinases, such as Abl tyrosine kinase, which are crucial for the growth and survival of certain cancer cells.[20]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
ST10 MDA-MB-231 (Breast)64.2Anti-proliferative[7]
ST3 MDA-MB-231 (Breast)73.8Anti-proliferative[7]
ST8 MDA-MB-231 (Breast)75.2Anti-proliferative[7]
Compound 4h MDA-MB-231 (Breast)0.43EGFR Inhibition[21]
Compound 6a Imatinib-sensitive murine myeloid 3B clone-Abl Tyrosine Kinase Inhibitor[20]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Structure-Activity Relationship (SAR) and Lead Optimization

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective 1,3,4-thiadiazole derivatives. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.[4][22]

For antimicrobial agents, the nature and position of substituents on the 1,3,4-thiadiazole ring can significantly influence their potency and spectrum of activity. For instance, the presence of halogen groups at specific positions on an attached phenyl ring has been shown to enhance antibacterial activity.[17]

In the context of anticancer agents, SAR studies have revealed that specific substitutions can lead to enhanced cytotoxicity and target selectivity. Molecular docking simulations are often employed to rationalize the observed SAR and to guide the design of new inhibitors with improved binding to their biological targets.[20]

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. Its synthetic accessibility and the broad range of biological activities associated with its derivatives make it an attractive starting point for drug development programs. Future research in this area will likely focus on the development of more selective and potent derivatives with favorable pharmacokinetic profiles. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the design of next-generation 1,3,4-thiadiazole-based drugs. Furthermore, exploring novel biological targets for this versatile scaffold could open up new avenues for the treatment of a wide range of diseases.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Journal of Sulfur Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (n.d.). PMC - NIH.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
  • Design and synthesis of novel 1,3,4-thiadiazole thioglycosides as promising antimicrobial potent structures. (2024). PubMed.
  • The 1,3,4-thiadiazole derivatives as anticancer agents. (n.d.).
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI.
  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). Chem Biol Drug Des.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2017). JOCPR.
  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025).
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • Recent advancements in the synthesis of various 1,3,4-thiadiazole deriv
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (n.d.). Semantic Scholar.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH.
  • Antimicrobial activity of 1, 3, 4-thiadiazole deriv
  • Structure–activity relationship (SAR) of 1,3‐thiazole and 1,3,4‐thiadiazole derivatives incorporating pyrazole tri‐heterocyclic systems as anticancer agents. (n.d.).
  • Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferenti
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (n.d.). Chemical Methodologies.
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH.
  • Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. (2024). Books.

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] Hybrid molecules, which combine two or more pharmacologically active scaffolds, represent a promising strategy in the development of novel drugs with potentially enhanced efficacy and unique mechanisms of action. The compound 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine is a quintessential example of such a strategy, integrating the well-established antimicrobial properties of the quinoline nucleus with the diverse biological activities of the 1,3,4-thiadiazole ring.[2][3][4][5]

Quinolines, a class of compounds that includes the potent fluoroquinolone antibiotics, have long been a cornerstone of antibacterial therapy.[2] Their primary mode of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death.[6][7][8] The 1,3,4-thiadiazole moiety is another privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1][3][9][10] The synergistic combination of these two pharmacophores in a single molecule offers a compelling rationale for its investigation as a novel antimicrobial agent.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antimicrobial assays for this compound and related derivatives. The protocols detailed herein are based on established, standardized methodologies to ensure the generation of reproducible and high-quality data.

Potential Mechanism of Action: A Dual-Pronged Assault

The antimicrobial activity of this compound is hypothesized to stem from a multi-target mechanism, leveraging the individual strengths of its constituent moieties. The quinoline core likely targets bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair processes.[6][7][8] Simultaneously, the 1,3,4-thiadiazole ring may contribute to the overall antimicrobial effect through various potential mechanisms, such as inhibiting other crucial bacterial enzymes or disrupting cell membrane integrity.[1][3] This dual-action potential could not only enhance the compound's potency but also potentially circumvent existing resistance mechanisms.

G Compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Quinoline Quinoline Moiety Compound->Quinoline Thiadiazole 1,3,4-Thiadiazole Moiety Compound->Thiadiazole DNAGyrase DNA Gyrase Quinoline->DNAGyrase TopoIV Topoisomerase IV Quinoline->TopoIV OtherTargets Other Bacterial Enzymes/Processes Thiadiazole->OtherTargets Inhibition DNAReplication DNA Replication & Repair Disrupted DNAGyrase->DNAReplication Inhibition TopoIV->DNAReplication Inhibition CellDeath Bacterial Cell Death DNAReplication->CellDeath OtherTargets->CellDeath

Caption: Hypothetical dual-action mechanism of the target compound.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

The following protocols describe two fundamental and widely accepted methods for determining the antimicrobial activity of a novel compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for assessing the zone of inhibition.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

I. Preparation of Materials and Reagents:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer (plate reader), sterile incubator.

  • Controls: A standard antibiotic with known efficacy against the test strains (e.g., Ciprofloxacin, Amoxicillin) and a solvent control (DMSO).[12]

II. Experimental Workflow:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11][13]

  • Compound Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will create a gradient of compound concentrations.

    • Prepare separate rows for the positive control antibiotic and the solvent control in the same manner.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.[13]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[13]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., complete inhibition of bacterial growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum A->D B Prepare Compound Stock Solution C Serial Dilution of Compound B->C C->D E Incubate (16-20h, 37°C) D->E F Read Results (Visual/OD600) E->F G Determine MIC F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

I. Preparation of Materials and Reagents:

  • Test Compound: this compound.

  • Bacterial Strains: As in the broth microdilution assay.

  • Growth Media: Mueller-Hinton Agar (MHA) plates.

  • Equipment: Sterile filter paper disks, sterile swabs, calipers or a ruler.

  • Controls: Disks impregnated with a standard antibiotic and a solvent control.

II. Experimental Workflow:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.[13]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the test compound solution.

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[13]

    • Similarly, place the positive control and solvent control disks on the plate, spaced sufficiently apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[13] The size of the zone is indicative of the compound's antimicrobial activity.

Data Presentation: Summarizing Antimicrobial Efficacy

For clarity and comparative analysis, it is recommended to present the quantitative data from antimicrobial assays in a tabular format. The following tables provide templates for presenting MIC values and zones of inhibition for this compound. Note: The data presented below is illustrative and based on findings for structurally related quinoline-thiadiazole derivatives. Actual results for the title compound should be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positiveExperimental DataExperimental Data
Bacillus subtilisGram-positiveExperimental DataExperimental Data
Escherichia coliGram-negativeExperimental DataExperimental Data
Pseudomonas aeruginosaGram-negativeExperimental DataExperimental Data
Candida albicans (Fungus)N/AExperimental DataExperimental Data (e.g., Fluconazole)

Table 2: Zone of Inhibition (ZOI) of this compound (e.g., at 30 µ g/disk )

Test MicroorganismGram StainZOI (mm) of Test CompoundZOI (mm) of Control Antibiotic (e.g., Ciprofloxacin)
Staphylococcus aureusGram-positiveExperimental DataExperimental Data
Bacillus subtilisGram-positiveExperimental DataExperimental Data
Escherichia coliGram-negativeExperimental DataExperimental Data
Pseudomonas aeruginosaGram-negativeExperimental DataExperimental Data
Candida albicans (Fungus)N/AExperimental DataExperimental Data (e.g., Fluconazole)

Conclusion and Future Directions

The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. The unique hybrid structure of this compound, combining the established antimicrobial activities of quinoline and 1,3,4-thiadiazole moieties, makes it a compelling candidate for further investigation. Rigorous adherence to standardized methodologies is paramount for generating reliable and comparable data that can effectively guide the subsequent stages of drug discovery and development. Future studies could involve exploring the compound's efficacy against a broader panel of resistant microbial strains, conducting time-kill kinetic studies to assess its bactericidal or bacteriostatic nature, and elucidating its precise mechanism of action through enzymatic and cellular assays.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI.
  • Quinolone antimicrobial agents: mechanism of action and resistance development. (n.d.). PubMed.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). National Center for Biotechnology Information.
  • Mechanism of Quinolone Action and Resistance. (n.d.). National Center for Biotechnology Information.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Mode of action of the quinolone antimicrobial agents. (n.d.). PubMed.
  • 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (n.d.). Semantic Scholar.
  • Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. (2024). World Journal of Pharmaceutical Research.
  • Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). PubMed.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for Antimicrobial Assays of Novel Carboxamide Compounds. (n.d.). BenchChem.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Synthesis and Antimicrobial Evaluation of Novel Oxa(thia)diazolylquinolines and Oxa(thia)diazepino[7,6‐b] quinolines. (n.d.). Semantic Scholar.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). ACS Publications.
  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate.
  • 3-(1,3,4-Thiadiazole-2-yl)quinoline Derivatives: Synthesis, Characterization and Anti-Microbial Activity. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of new quinoline-based heterocyclic derivatives as novel antibacterial agents. (n.d.). Semantic Scholar.
  • 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. (2025). ResearchGate.
  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. (n.d.). Baghdad Science Journal.
  • Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. (n.d.). MDPI.
  • Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides. (2012). ResearchGate.
  • Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. (n.d.). PubMed.

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following application notes and protocols provide a comprehensive framework for assessing the anticancer potential of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. As of the latest literature review, specific experimental data for this particular compound is not publicly available. Therefore, the methodologies described herein are based on established protocols for structurally related quinoline and 1,3,4-thiadiazole derivatives, which have shown promise as anticancer agents.[1][2] It is imperative that researchers adapt and optimize these protocols for the specific compound and cell lines under investigation.

Introduction: The Therapeutic Potential of Quinoline-Thiadiazole Hybrids

The convergence of quinoline and 1,3,4-thiadiazole moieties into a single molecular entity represents a promising strategy in the design of novel anticancer agents. The quinoline ring is a well-established pharmacophore present in numerous therapeutic agents, while the 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including anticancer properties.[1] These heterocyclic compounds have been reported to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways involved in cancer progression.[1]

This guide provides a detailed experimental workflow to characterize the in vitro anticancer effects of this compound. The protocols are designed to be self-validating, with clear explanations for each step, enabling researchers to generate robust and reproducible data.

Preliminary Assessment: In Vitro Cytotoxicity Screening

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Example IC₅₀ Values
Cell LineCancer TypeExample IC₅₀ (µM)
MCF-7Breast AdenocarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined
A549Lung CarcinomaData to be determined

Elucidating the Mechanism of Cell Death: Apoptosis Assays

A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation
  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants following treatment indicates the induction of apoptosis.

Investigating Cell Cycle Perturbations

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium iodide staining followed by flow cytometry is a common method for analyzing the distribution of cells in different phases of the cell cycle.[4]

Principle of Cell Cycle Analysis with Propidium Iodide

Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[4] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, flow cytometry can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).

Experimental Protocol: Propidium Iodide Staining
  • Cell Treatment and Fixation:

    • Treat cells with the compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash them twice with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[5] RNase A is crucial to prevent the staining of double-stranded RNA.[6]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

Data Analysis and Interpretation

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in a specific phase after treatment suggests that the compound induces cell cycle arrest at that checkpoint.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action A Cancer Cell Lines (e.g., MCF-7, HepG2) B Treatment with 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine A->B C MTT Assay B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (PI Staining) B->F D Determine IC50 Value C->D D->E Inform Concentration D->F Inform Concentration

Caption: General experimental workflow for evaluating the anticancer activity.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces DeathReceptor Death Receptor Binding Cell->DeathReceptor Activates Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Potential apoptotic pathways induced by the test compound.

Concluding Remarks

The protocols outlined in this guide provide a robust starting point for the in vitro evaluation of the anticancer properties of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. Further investigations could explore specific molecular targets and signaling pathways affected by this compound, ultimately contributing to the development of new and effective cancer therapies.

References

  • Finiuk, N. S., Drapak, I. V., Zimenkovsky, B. S., & Stoika, R. S. (2023). Study of the anticancer activity of N-(5-methyl-[3][6][7]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association.

  • University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bull. Env. Pharmacol. Life Sci. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Kumar, D., Maruthi Kumar, N., Chang, K. H., Shah, K. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-4668.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion. The dysregulation of CA activity is implicated in a variety of pathologies such as glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention. The development of isoform-selective CA inhibitors is a key objective in drug discovery to minimize off-target effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel compound, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine , as a potential carbonic anhydrase inhibitor. This compound integrates two key pharmacophores known for their interaction with CAs: the quinoline scaffold and the 1,3,4-thiadiazole ring. While extensive data on this specific molecule is not yet available, this guide extrapolates from the well-established inhibitory activities of related quinoline and thiadiazole derivatives to provide a robust framework for its investigation. We present a putative synthetic scheme, detailed protocols for in vitro inhibition assays, and a discussion of the expected mechanistic insights.

Scientific Rationale and Mechanistic Considerations

The inhibitory action of many established carbonic anhydrase inhibitors, particularly the sulfonamide class, is well-characterized. The primary mechanism involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the catalytic core of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.

The target compound, this compound, while not a classical sulfonamide, possesses a 2-amino-1,3,4-thiadiazole moiety. The endocyclic nitrogens and the exocyclic amine group of the thiadiazole ring are known to act as zinc-binding groups in some metalloenzyme inhibitors. The quinoline portion of the molecule is hypothesized to extend into the active site cavity, forming hydrophobic and van der Waals interactions with amino acid residues, thereby enhancing binding affinity and potentially conferring isoform selectivity. Previous studies on quinoline-based CA inhibitors have demonstrated potent and selective inhibition of various CA isoforms, including the tumor-associated CA IX and CA XII.[1] Similarly, 1,3,4-thiadiazole derivatives have been explored as effective carbonic anhydrase inhibitors.[2][3][4]

The combination of these two scaffolds in a single molecule presents an intriguing opportunity for the development of a novel class of CA inhibitors with a potentially unique inhibition profile.

Proposed Synthesis of this compound

A plausible synthetic route for the target compound involves a two-step process, starting from commercially available precursors. The first step is the synthesis of the key intermediate, 4-chloro-2-methylquinoline, followed by a nucleophilic substitution reaction with 2-amino-5-mercapto-1,3,4-thiadiazole.

Step 1: Synthesis of 4-chloro-2-methylquinoline

4-Hydroxy-2-methylquinoline can be converted to 4-chloro-2-methylquinoline by reacting with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 2: Synthesis of this compound

The final compound is synthesized by the reaction of 4-chloro-2-methylquinoline with 2-amino-5-mercapto-1,3,4-thiadiazole in the presence of a base. The thiol group of the thiadiazole acts as a nucleophile, displacing the chlorine atom on the quinoline ring.

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

The inhibitory potential of this compound can be assessed using several established methods. Below are detailed protocols for two common in vitro assays: a colorimetric esterase activity assay and the electrometric pH-stat method.

Protocol 1: Colorimetric Esterase Activity Assay

This high-throughput assay is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically at 400-405 nm.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IV, hCA IX, hCA XII)

  • This compound (test compound)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (20 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO (e.g., 20 mM).

    • Prepare working solutions of the CA enzymes in Tris-HCl buffer to a final concentration that gives a linear reaction rate.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the CA enzyme solution to the appropriate wells.

    • Add 10 µL of various concentrations of the test compound or acetazolamide (prepared by serial dilution from the stock solution) to the wells. For the control wells (no inhibitor), add 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the p-NPA stock solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Kᵢ), perform the assay at various substrate (p-NPA) concentrations and a fixed inhibitor concentration. Analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: Electrometric pH-Stat (Wilbur-Anderson) Assay

This classic method directly measures the CO₂ hydration activity of carbonic anhydrase by monitoring the time required for a CO₂-saturated solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms

  • This compound (test compound)

  • Acetazolamide (standard inhibitor)

  • Tris-HCl buffer (20 mM, pH 8.3)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at 0°C for at least 30 minutes)

  • pH meter with a fast-response electrode

  • Stirred reaction vessel maintained at 0°C (e.g., in an ice bath)

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the CA enzymes in Tris-HCl buffer.

  • Uncatalyzed Reaction (Blank):

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Rapidly add 4.0 mL of CO₂-saturated water and immediately start the stopwatch.

    • Measure the time (T₀) required for the pH to drop from 8.3 to 6.3.

  • Enzyme-Catalyzed Reaction:

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Add a known amount of the CA enzyme solution.

    • Rapidly add 4.0 mL of CO₂-saturated water and immediately start the stopwatch.

    • Measure the time (T) required for the pH to drop from 8.3 to 6.3.

  • Inhibition Assay:

    • Add 6.0 mL of chilled Tris-HCl buffer to the reaction vessel.

    • Add a known amount of the CA enzyme solution.

    • Add a specific concentration of the test compound or acetazolamide and incubate for a few minutes.

    • Rapidly add 4.0 mL of CO₂-saturated water and immediately start the stopwatch.

    • Measure the time (Tᵢ) required for the pH to drop from 8.3 to 6.3.

  • Data Analysis:

    • Calculate the enzyme activity in Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Tᵢ - T) / (T₀ - T)] x 100

    • Determine the IC₅₀ and Kᵢ values as described in Protocol 1.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Inhibition Assay start Starting Materials: 4-Hydroxy-2-methylquinoline 2-Amino-5-mercapto-1,3,4-thiadiazole step1 Step 1: Chlorination (POCl₃) start->step1 intermediate Intermediate: 4-Chloro-2-methylquinoline step1->intermediate step2 Step 2: Nucleophilic Substitution intermediate->step2 product Target Compound: 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine step2->product assay_prep Assay Preparation: Enzyme, Buffer, Inhibitor product->assay_prep Test Compound reaction Enzymatic Reaction: + Substrate (p-NPA or CO₂) assay_prep->reaction measurement Data Acquisition: Spectrophotometry or pH change reaction->measurement analysis Data Analysis: IC₅₀ and Kᵢ determination measurement->analysis

Caption: Proposed synthesis and in vitro evaluation workflow.

Expected Results and Data Interpretation

Based on the structural features of this compound and the known activities of related compounds, we can anticipate its potential as a carbonic anhydrase inhibitor.

Quantitative Data Summary (Hypothetical):

The inhibitory potency of the test compound will be determined against a panel of human CA isoforms. For comparison, the activity of the well-known, non-selective CA inhibitor acetazolamide is included.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound TBDTBDTBDTBDTBD
Acetazolamide (Reference)~250~12~45~25~6

TBD: To be determined experimentally.

Interpretation of Results:

  • Potency: Low nanomolar Kᵢ values would indicate potent inhibition.

  • Selectivity: A significantly lower Kᵢ value for one or two isoforms compared to others would suggest isoform selectivity. For instance, selective inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II is a desirable characteristic for anticancer drug candidates.

  • Mechanism of Inhibition: Lineweaver-Burk or Dixon plots will help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). A competitive inhibition mechanism would be consistent with the inhibitor binding to the active site, as hypothesized.

Mechanism of Action Diagram

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Binding Zn(II) Zn(II) H₂O H₂O Zn(II)->H₂O coordination His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 HCO₃⁻ + H⁺ HCO₃⁻ + H⁺ H₂O->HCO₃⁻ + H⁺ Catalytic Hydration Inhibitor 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Inhibitor->H₂O Inhibition of Catalysis Thiadiazole Thiadiazole Ring (Zinc Binding Group) Inhibitor->Thiadiazole Quinoline Quinoline Tail (Hydrophobic Interactions) Inhibitor->Quinoline Zn(II)_inhibited Zn(II) Thiadiazole->Zn(II)_inhibited coordination CO₂ CO₂

Caption: Hypothesized mechanism of carbonic anhydrase inhibition.

Conclusion

The protocols and scientific rationale outlined in this document provide a comprehensive framework for the systematic evaluation of this compound as a carbonic anhydrase inhibitor. By employing the described assays, researchers can determine the inhibitory potency, isoform selectivity, and mechanism of action of this novel compound. The insights gained from these studies will be crucial in assessing its potential as a lead compound for the development of new therapeutics targeting carbonic anhydrase-related diseases.

References

  • Ghorab, M. M., et al. (2008). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335. [Link]

  • Angeli, A., et al. (2020). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 25(21), 5086. [Link]

  • Oprea, M. A., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-13. [Link]

  • Chen, K. H., et al. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Journal of Ocular Pharmacology, 9(2), 97-108. [Link]

  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring?. Journal of Enzyme Inhibition, 13(4), 269-285. [Link]

  • Dudutienė, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Molecular Sciences, 22(15), 8207. [Link]

  • Bawa, S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1134-1141. [Link]

  • Bawa, S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1134–1141. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784. [Link]

  • Gawande, P., et al. (2025). 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Chemistry & Biodiversity. [Link]

  • Shafiq, Z., et al. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 12(45), 29535-29551. [Link]

  • Al-Warhi, T., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. Heliyon, e29345. [Link]

  • Al-Salahi, R., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 27(19), 6296. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Arslan, M., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 8029501. [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. Synthesis of topically effective intraocular pressure lowering agents derived from 5-(omega-aminoalkylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide. Journal of Enzyme Inhibition, 15(1), 23-46. [Link]

  • Senturk, M., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry, 17(9), 3246-3250. [Link]

  • De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

  • El-Sayed, N. N. E., et al. (2016). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Chemistry Central Journal, 10, 66. [Link]

  • Funahashi, M., et al. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-995. [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 50(S1), E1-E17. [Link]

  • Kopernyk, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 58-65. [Link]

  • Al-Amiery, A. A., et al. (2012). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

  • Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. [Link]

Sources

High-Yield Synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine: A Robust Protocol for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A-769662

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline and 1,3,4-thiadiazole moieties are key pharmacophores known to impart a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This protocol details a robust and reproducible method involving the nucleophilic substitution reaction between 4-chloro-2-methylquinoline and 5-amino-1,3,4-thiadiazole-2-thiol. Beyond a mere recitation of steps, this guide offers in-depth scientific rationale for key experimental choices, expected characterization data for self-validation, and workflow visualizations to ensure successful execution by researchers in drug discovery and chemical synthesis.

Introduction & Scientific Background

The fusion of quinoline and 1,3,4-thiadiazole rings into a single molecular entity has emerged as a promising strategy in the development of novel therapeutic agents. Quinolines are a well-established class of heterocyclic compounds with diverse pharmacological applications, including antimalarial, antibacterial, and anticancer activities.[2] Similarly, the 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, which are often attributed to the toxophoric N=C-S moiety.[3][4]

The target compound, this compound, combines these two pharmacophores via a thioether linkage. This linkage is critical, as the sulfur atom can influence the molecule's electronic properties and spatial orientation, potentially enhancing its interaction with biological targets. The synthesis strategy described herein is based on a well-established nucleophilic aromatic substitution (SNAr) mechanism, which is a cornerstone of heterocyclic chemistry.

Reaction Scheme & Mechanism

The synthesis proceeds via a one-step nucleophilic substitution reaction. The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol, after deprotonation by a base, acts as a potent nucleophile, attacking the electron-deficient C4 position of the 4-chloro-2-methylquinoline ring. The chloride ion serves as the leaving group.

Reaction:

Simplified Mechanism:

  • Deprotonation: The base (e.g., potassium hydroxide) abstracts the acidic proton from the thiol group of the thiadiazole, forming a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the C4 carbon of the quinoline ring, which is activated towards nucleophilic attack by the electronegative chlorine atom and the ring nitrogen.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the final thioether product.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 2.5-3.0 grams of the final product.

Reagents and Materials
ReagentM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.
4-Chloro-2-methylquinoline177.631.78 g10.01.0
5-Amino-1,3,4-thiadiazole-2-thiol133.191.40 g10.51.05
Potassium Hydroxide (KOH)56.110.62 g11.01.1
Ethanol (Absolute)46.0750 mL--
Distilled Water18.02As needed--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.40 g (10.5 mmol) of 5-amino-1,3,4-thiadiazole-2-thiol and 0.62 g (11.0 mmol) of potassium hydroxide in 30 mL of absolute ethanol.

    • Scientist's Note: Potassium hydroxide is used to deprotonate the thiol, forming the potassium thiolate salt in situ. This significantly increases the nucleophilicity of the sulfur atom. Using a slight excess (1.05-1.1 eq) of the thiadiazole and KOH ensures the complete consumption of the starting quinoline.

  • Addition of Quinoline: To the stirring solution from Step 1, add 1.78 g (10.0 mmol) of 4-chloro-2-methylquinoline dissolved in 20 mL of absolute ethanol.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

    • Scientist's Note: Refluxing provides the necessary activation energy for the nucleophilic aromatic substitution reaction to proceed at a reasonable rate. The reaction progress should be monitored to avoid decomposition from prolonged heating.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane, 7:3). The reaction is typically complete within 4-6 hours. Check for the disappearance of the 4-chloro-2-methylquinoline spot.

  • Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the cooled mixture into a beaker containing 100 mL of ice-cold distilled water with gentle stirring.

    • Scientist's Note: Pouring the reaction mixture into water precipitates the crude product, as it is largely insoluble in aqueous media, while the potassium chloride byproduct remains dissolved.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with distilled water (3 x 30 mL) to remove any inorganic impurities, followed by a small amount of cold ethanol to remove residual starting materials.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. For higher purity, the product can be recrystallized from ethanol or an ethanol/DMF mixture.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Thiadiazole & KOH in Ethanol mix Combine Solutions reagents->mix quinoline Dissolve Quinoline in Ethanol quinoline->mix reflux Reflux for 4-6 hours (Monitor by TLC) mix->reflux cool Cool to RT reflux->cool precipitate Pour into Ice Water cool->precipitate filter Vacuum Filter & Wash precipitate->filter dry Dry in Vacuum Oven filter->dry recrystallize Recrystallize (Optional) dry->recrystallize final_product Final Product: 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine dry->final_product recrystallize->final_product

Caption: Overall workflow for the synthesis of the target compound.

Characterization & Validation

To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended. The data presented are typical expected values based on similar structures found in the literature.[5]

TechniqueExpected Results
Appearance Pale yellow to off-white solid
Melting Point >240 °C (with decomposition)
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch of amine), ~1620 (C=N stretch), ~1550 (C=C aromatic stretch), ~1250 (C-S stretch)
¹H NMR (DMSO-d₆, δ ppm) Singlet for -CH₃ (~2.6 ppm), Multiplets for quinoline aromatic protons (~7.5-8.5 ppm), Broad singlet for -NH₂ (~7.3 ppm, D₂O exchangeable)
Mass Spec (ESI-MS) m/z: [M+H]⁺ corresponding to C₁₂H₁₀N₄S₂ (Calculated: 275.04)

Safety & Handling

  • 4-Chloro-2-methylquinoline: Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction; Inactive reagents.Ensure anhydrous conditions. Check the purity of starting materials. Increase reflux time and continue monitoring by TLC.
Impure Product Incomplete washing; Co-precipitation of starting materials.Wash the crude product more thoroughly with water and cold ethanol. Recrystallize the product from a suitable solvent system.
Reaction Stalls Insufficient base; Low temperature.Ensure the correct stoichiometry of KOH is used. Confirm the reaction mixture is reaching the reflux temperature of ethanol.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of this compound. By explaining the rationale behind the procedural steps and providing a clear framework for validation, this guide is intended to empower researchers to confidently synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs.

References

  • Desai, N. C., et al. (2012). Synthesis, characterization and antimicrobial screening of novel quinoline-thiazole derivatives. Journal of the Serbian Chemical Society, 77(4), 505-515.
  • Bhat, A., Tazeem, & Athar, F. (2011). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. European Journal of Medicinal Chemistry, 46(9), 4549-4555. Available from: [Link]

  • Bhat, A., Tazeem, & Athar, F. (2011). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. Semantic Scholar. Available from: [Link]

  • Request PDF. (n.d.). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. ResearchGate. Available from: [Link]

  • Al-Sultani, A. A., et al. (2024). Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. Journal of the Iranian Chemical Society, 21(1), 1-20. Available from: [Link]

  • Kumar, R., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Infectious Disorders - Drug Targets, 19(4), 374-382. Available from: [Link]

  • Pleșca, D. A., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 14(10), 1029. Available from: [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: The Therapeutic Potential of a Quinoline-Thiadiazole Chimera

The convergence of quinoline and 1,3,4-thiadiazole moieties in a single molecular entity, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, presents a compelling case for in-depth preclinical investigation. The quinoline nucleus is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3] Similarly, the 1,3,4-thiadiazole ring is a privileged scaffold known for its diverse biological properties, including significant antimicrobial and anticancer effects.[4][5][6][7][8] The synergistic combination of these two pharmacophores suggests a high probability of novel biological activity, particularly in oncology, where new multi-target chemotherapeutics are urgently needed.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct robust in vivo studies of this compound. The protocols outlined herein are designed to establish a foundational understanding of the compound's safety, efficacy, and pharmacokinetic profile in relevant animal models.

Preclinical In Vivo Study Workflow

A logical, stepwise approach is critical to efficiently evaluate the therapeutic potential of a novel compound. The following workflow outlines the key in vivo studies, beginning with safety and toxicity assessments, followed by efficacy evaluation in a disease model, and concluding with an analysis of its pharmacokinetic properties.

G cluster_0 Phase 1: Safety & Toxicity Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacokinetic Profiling Toxicity Acute Oral Toxicity Study (OECD 423) Efficacy Anticancer Efficacy in Xenograft Model Toxicity->Efficacy Proceed if safe PK Pharmacokinetic (PK) Study Efficacy->PK Characterize exposure G cluster_0 Tumor Implantation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A MCF-7 Cell Culture B Subcutaneous Injection in Immunodeficient Mice A->B C Tumor Growth to Palpable Size D Randomization of Mice into Groups C->D E Daily Dosing (Vehicle, Test Compound, Positive Control) D->E F Tumor Volume Measurement (2-3 times/week) E->F G Body Weight Measurement E->G H Endpoint: Tumor Growth Inhibition Calculation F->H

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Protocol: Anticancer Efficacy in an MCF-7 Xenograft Model

Objective: To evaluate the antitumor activity of this compound in an immunodeficient mouse model bearing human breast cancer xenografts.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% CMC in sterile water

  • Positive Control: e.g., Doxorubicin

  • Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old

  • Cells: MCF-7 human breast adenocarcinoma cell line

  • Matrigel

  • Calipers for tumor measurement

Methodology:

  • Cell Preparation and Implantation:

    • Culture MCF-7 cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

      • Group 1: Vehicle control

      • Group 2: Test Compound (Low Dose, e.g., 25 mg/kg)

      • Group 3: Test Compound (High Dose, e.g., 50 mg/kg)

      • Group 4: Positive Control (e.g., Doxorubicin, 5 mg/kg, administered intraperitoneally once a week)

  • Treatment Administration:

    • Administer the test compound and vehicle orally once daily for 21 days.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any signs of distress or toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed antitumor effects.

Group Treatment Dose Route Schedule
1Vehicle (0.5% CMC)-OralDaily for 21 days
2Test Compound25 mg/kgOralDaily for 21 days
3Test Compound50 mg/kgOralDaily for 21 days
4Doxorubicin5 mg/kgIPOnce a week for 3 weeks

Table 2: Example Dosing Regimen for Xenograft Study.

Part 3: Pharmacokinetic (PK) Study

Rationale: A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the test compound. This information helps to correlate the observed efficacy with drug exposure levels and is crucial for dose optimization and translation to clinical studies.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following a single oral administration in rats.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% CMC in sterile water

  • Animals: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing:

    • Fast rats overnight.

    • Administer a single oral dose of the test compound (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

PK Parameter Description
CmaxMaximum observed plasma concentration
TmaxTime to reach Cmax
AUC(0-t)Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf)Area under the plasma concentration-time curve from time 0 to infinity
t1/2Elimination half-life
CL/FApparent total clearance of the drug from plasma after oral administration
Vz/FApparent volume of distribution

Table 3: Key Pharmacokinetic Parameters to be Determined.

References

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI.
  • The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed.
  • Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube.
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI.
  • (PDF) In vivo screening models of anticancer drugs - ResearchGate.
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP).
  • Acute Toxicity - The Joint Research Centre - EU Science Hub.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations - PMC - PubMed Central.
  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives.
  • Study of the anticancer activity of N-(5-methyl-t[9][10][11]hiadiazol-2-yl)- propionamide toward human tumor cells in vitro - Digital Medicine Association. Available at:

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH.
  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.

Sources

Application Notes and Protocols for the Evaluation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority. Within this context, heterocyclic compounds have emerged as a promising scaffold for the design of new antimicrobial agents. The quinoline nucleus, a key pharmacophore in antimalarial and antibacterial drugs, has also demonstrated significant antifungal properties[1][2]. Similarly, the 1,3,4-thiadiazole ring is a bioisostere of the azole moiety found in widely used antifungal drugs and is known to exhibit a broad spectrum of biological activities[3][4].

This document provides detailed application notes and protocols for the investigation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine (CAS 219719-19-4) as a potential candidate for antifungal drug development. This hybrid molecule, which strategically combines the quinoline and 1,3,4-thiadiazole scaffolds, is posited to exhibit potent antifungal activity, potentially through the inhibition of key fungal enzymes. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new antifungal therapies.

Compound Profile

Parameter Value
IUPAC Name 5-((2-Methylquinolin-4-yl)thio)-1,3,4-thiadiazol-2-amine
CAS Number 219719-19-4[1]
Molecular Formula C₁₂H₁₀N₄S₂[1]
Molecular Weight 274.36 g/mol [1]
Chemical Structure

Proposed Synthesis and Characterization

The synthesis of this compound can be achieved through a convergent synthesis strategy, involving the preparation of two key intermediates: 4-chloro-2-methylquinoline and 5-amino-1,3,4-thiadiazole-2-thiol.

Protocol 1: Synthesis of 4-chloro-2-methylquinoline

This protocol is based on the established chlorination of 4-hydroxy-2-methylquinoline[5].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-2-methylquinoline (1 equivalent).

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-chloro-2-methylquinoline by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol

This protocol is adapted from established methods for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazoles[6][7].

  • Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (CS₂) (1.2 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Acidification: The residue is dissolved in water and acidified with dilute hydrochloric acid (HCl) to precipitate the product.

  • Isolation and Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure 5-amino-1,3,4-thiadiazole-2-thiol.

Protocol 3: Synthesis of this compound

This final step involves the nucleophilic substitution of the chlorine atom in 4-chloro-2-methylquinoline by the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol.

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or ethanol, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1 equivalent) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents).

  • Addition of Quinoline Intermediate: To this solution, add 4-chloro-2-methylquinoline (1 equivalent) and heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the final compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups.

  • Elemental Analysis: To confirm the elemental composition.

In Vitro Antifungal Activity Screening

The cornerstone for evaluating the antifungal potential of a novel compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the recommended approach for generating reproducible and comparable data[5][8].

Protocol 4: Broth Microdilution Assay for MIC Determination
  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final inoculum concentration specified by CLSI/EUCAST guidelines[9][10].

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.03 to 16 µg/mL).

    • Ensure the final concentration of DMSO in each well does not exceed 1%, as higher concentrations can inhibit fungal growth[8].

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (fungal inoculum without compound) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species[9].

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control[8][9]. For yeasts like Candida species, the endpoint is often read as a 50% reduction in growth[9].

In Silico Studies for Target Identification

Molecular docking simulations can provide valuable insights into the potential mechanism of action of a novel antifungal compound. For azole and azole-like compounds, a primary target is lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway[4][11].

Protocol 5: Molecular Docking with Fungal Lanosterol 14α-Demethylase
  • Preparation of the Ligand:

    • Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Preparation of the Receptor:

    • Retrieve the 3D crystal structure of fungal lanosterol 14α-demethylase from the Protein Data Bank (PDB) (e.g., PDB ID: 5V5Z for Candida albicans).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the prepared ligand into the active site of the enzyme[12][13].

    • Define the grid box to encompass the active site of the enzyme.

    • Perform the docking simulation to generate multiple binding poses of the ligand.

  • Analysis of Results:

    • Analyze the docking results based on the binding affinity (docking score) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.

    • Visualize the ligand-protein interactions to understand the binding mode. A lower binding energy indicates a more favorable interaction.

Illustrative Workflow and Mechanistic Hypothesis

The following diagrams illustrate the proposed experimental workflow and the hypothesized mechanism of action for this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine characterization Structural Confirmation (NMR, MS, FTIR) synthesis->characterization mic_testing Broth Microdilution Assay (MIC Determination) characterization->mic_testing docking Molecular Docking (vs. Lanosterol 14α-demethylase) characterization->docking mic_testing->docking Correlate Activity mechanism_of_action compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine enzyme Lanosterol 14α-demethylase (CYP51) compound->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme membrane Fungal Cell Membrane ergosterol->membrane Depletion disruption Membrane Disruption & Cell Death membrane->disruption

Caption: Hypothesized mechanism of action via CYP51 inhibition.

Conclusion and Future Directions

The hybrid molecule this compound represents a promising scaffold for the development of novel antifungal agents. The protocols outlined in this document provide a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Positive outcomes from these studies, particularly the demonstration of potent in vitro activity and a plausible mechanism of action, would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection, cytotoxicity profiling against mammalian cell lines, and pharmacokinetic studies. The exploration of this and related chemical entities could pave the way for a new generation of much-needed antifungal therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
  • Pierce, C. M., & Chaturvedi, V. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(1), 57. [Link]

  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8), ofz323. [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(8), 2997–3002. [Link]

  • MySkinRecipes. (n.d.). 5-((2-Methylquinolin-4-yl)thio)-1,3,4-thiadiazol-2-amine.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Molecules, 26(6), 1735. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

  • Kovalenko, S. I., Antypenko, L. M., & Bilyi, A. K. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-67. [Link]

  • Soyer, Z., & Oruç-Emre, E. E. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS One, 14(9), e0222961. [Link]

  • Zhang, M., Wang, Y., Li, S., Wang, X., & Fan, Z. (2020). [Synthesis and antifungal activities of N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives]. Yao Xue Xue Bao, 55(10), 2415-2422. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. International Journal of Drug Design and Discovery, 5(2), 1-6. [Link]

  • Wagh, R. D., & Pande, V. V. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(6), 132-137. [Link]

  • Al-Ghorbani, M., & Al-Salahi, R. (2017). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 9(1), 1-6. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3121. [Link]

  • EBSCO. (n.d.). Thiazole antifungals | Research Starters. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. Retrieved from [Link]

Sources

Application of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine in diuretic research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Diuretic Research

Compound: 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Document ID: AN-2026-MQTD-DR

Revision: 1.0

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Emerging Role of Quinolyl-Thiadiazole Derivatives in Diuretic Therapy

The quest for novel diuretic agents with improved efficacy and safety profiles remains a significant endeavor in medicinal chemistry. Conventional diuretics, while effective, are often associated with adverse effects such as electrolyte imbalance, hyperuricemia, and glucose intolerance[1]. This necessitates the exploration of new chemical scaffolds that can offer more targeted and safer diuretic action. The 1,3,4-thiadiazole nucleus is a versatile pharmacophore that has been extensively investigated for a wide range of biological activities, including diuretic effects[2][3].

This document provides detailed application notes and experimental protocols for the investigation of This compound , a novel compound that merges the structural features of a quinoline moiety with a 1,3,4-thiadiazole core. While direct studies on this specific molecule are emerging, research on analogous 5-amino-1,3,4-thiadiazole-2-thiol derivatives has demonstrated significant diuretic potential, often linked to the inhibition of carbonic anhydrase (CA) enzymes[4][5][6]. These enzymes are crucial in regulating pH and fluid balance in the kidneys[7][8]. The incorporation of a quinoline ring, a privileged scaffold in drug discovery, may offer unique pharmacological properties, including enhanced binding to target enzymes or improved pharmacokinetic profiles.

These notes are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new diuretic candidates. The protocols provided herein are based on established methodologies for assessing diuretic activity and offer a framework for the comprehensive evaluation of this promising compound.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

The diuretic effect of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit carbonic anhydrase (CA) isoenzymes, particularly CA II and CA IV, which are abundant in the renal tubules[4][9]. The proposed mechanism for this compound is likely to follow a similar pathway.

The key steps in the proposed mechanism are:

  • Inhibition of Carbonic Anhydrase: The compound is hypothesized to bind to the zinc ion within the active site of carbonic anhydrase in the proximal convoluted tubule (PCT) cells. The thiadiazole ring and its substituents are thought to play a crucial role in this interaction[3].

  • Reduced Bicarbonate Reabsorption: CA inhibition decreases the intracellular production of H+ and HCO3- from CO2 and H2O. This reduction in available H+ ions diminishes the activity of the Na+/H+ exchanger on the apical membrane of PCT cells.

  • Increased Luminal Na+ and HCO3-: The decreased Na+/H+ exchange leads to a reduction in sodium reabsorption. Consequently, more Na+ and HCO3- remain in the tubular fluid.

  • Osmotic Diuresis: The increased solute concentration (primarily NaHCO3) in the tubular lumen osmotically retains water, leading to an increase in urine output.

  • Alkaline Urine: The increased excretion of bicarbonate ions results in alkaline urine.

  • Potential for Potassium Loss: The increased delivery of Na+ to the collecting duct can enhance its reabsorption through the epithelial sodium channel (ENaC), leading to a compensatory secretion of K+ into the urine, which may result in hypokalemia[10].

Proposed Mechanism of Diuretic Action cluster_PCT Proximal Convoluted Tubule Cell cluster_Lumen Tubular Lumen Compound Compound CA Carbonic Anhydrase (CA) Compound->CA Inhibits H2CO3 H2CO3 H2O_CO2 H2O + CO2 H2O_CO2->H2CO3 CA H_HCO3 H+ + HCO3- H2CO3->H_HCO3 H_HCO3->H_Cell Na_H_Exchanger Na+/H+ Exchanger Na_Lumen->Na_Cell Reabsorption Increased_Na_HCO3 Increased Na+, HCO3- Na_Cell->Increased_Na_HCO3 Reduced Reabsorption H_Cell->H_Lumen Secretion Osmotic_Diuresis Osmotic Diuresis Increased_Na_HCO3->Osmotic_Diuresis Alkaline_Urine Alkaline Urine Increased_Na_HCO3->Alkaline_Urine

Caption: Proposed mechanism of action via carbonic anhydrase inhibition.

Preclinical Data on Analogous 1,3,4-Thiadiazole Derivatives

While specific data for this compound is pending publication, the following table summarizes representative preclinical data from studies on structurally related 5-amino-1,3,4-thiadiazole-2-thiol derivatives to provide a benchmark for expected activity.

Compound/Derivative Dose (mg/kg) Urine Output (mL/5h) Diuretic Activity *Lipschitz Value Na+ Excretion (mmol/L) K+ Excretion (mmol/L) Reference
Control (Saline) -1.8 ± 0.2--1.2 ± 0.10.8 ± 0.1[11]
Urea (Standard) 10004.5 ± 0.4-1.02.7 ± 0.21.2 ± 0.1[11]
Acetazolamide (Standard) 455.2 ± 0.51.151.153.4 ± 0.31.5 ± 0.1[11]
Derivative 2d 504.8 ± 0.31.061.062.6 ± 0.31.1 ± 0.2[11]
Derivative 2e 505.1 ± 0.41.131.133.0 ± 0.21.5 ± 0.4[11]
Derivative 3d 505.0 ± 0.41.111.112.8 ± 0.41.3 ± 0.2[11]
Derivative 3e 505.5 ± 0.51.221.223.7 ± 0.31.7 ± 0.2[11]

*Diuretic Activity = (Urine output of test group) / (Urine output of urea group)

Experimental Protocols

The following protocols are recommended for the comprehensive evaluation of the diuretic potential of this compound.

In Vivo Diuretic Activity Assessment (Lipschitz Test)

This method, originally described by Lipschitz et al. (1943), is a standard in vivo assay for screening diuretic agents[12][13]. It evaluates the volume and electrolyte content of urine excreted by rats after administration of the test compound.

4.1.1 Materials and Equipment

  • Male Wistar rats (150-200 g)

  • This compound

  • Urea (positive control)

  • Furosemide or Acetazolamide (standard diuretic)

  • 0.9% NaCl solution (vehicle)

  • Metabolic cages for rats

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer for Na+ and K+ analysis

  • Chloride titrator

4.1.2 Experimental Procedure

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Fasting: 18 hours prior to the experiment, withdraw food but not water to ensure uniform hydration and minimize variability in urine excretion[11][12].

  • Grouping: Divide the rats into the following groups (n=6 per group):

    • Group I (Control): Receives the vehicle (e.g., 0.9% NaCl with 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives Urea (1 g/kg body weight, p.o.).

    • Group III (Standard): Receives a standard diuretic like Furosemide (20 mg/kg, p.o.) or Acetazolamide (45 mg/kg, p.o.).

    • Group IV, V, VI (Test Compound): Receive this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Hydration: Administer 0.9% NaCl solution (5 mL/100 g body weight) by oral gavage to all animals to impose a uniform fluid load[12][13].

  • Compound Administration: Immediately after hydration, administer the respective test compounds, controls, or standards orally.

  • Urine Collection: Place the animals individually in metabolic cages and collect urine for a period of 5 hours and 24 hours[11][12]. Record the total volume of urine for each animal at both time points.

  • Urine Analysis:

    • Measure the concentration of Na+ and K+ in the urine samples using a flame photometer.

    • Measure the concentration of Cl- using a chloride titrator.

  • Data Analysis:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group).

    • Lipschitz Value: (Urine volume of test group) / (Urine volume of urea group). A value ≥ 1.0 is considered a positive diuretic effect[11][12].

    • Saluretic Index: (Total Na+ excretion of test group) / (Total Na+ excretion of control group).

    • Natriuretic Index: (Total K+ excretion of test group) / (Total K+ excretion of control group).

    • Na+/K+ Ratio: Calculate to assess the potassium-sparing or potassium-losing effects.

In Vivo Diuretic Activity Workflow Acclimatization Animal Acclimatization (1 week) Fasting Fasting (18h, water ad libitum) Acclimatization->Fasting Grouping Animal Grouping (n=6/group) Fasting->Grouping Hydration Oral Hydration (0.9% NaCl) Grouping->Hydration Administration Compound/Control Administration (p.o.) Hydration->Administration Urine_Collection Urine Collection (5h & 24h) Administration->Urine_Collection Analysis Urine Analysis (Volume, Na+, K+, Cl-) Urine_Collection->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing

Caption: Workflow for in vivo diuretic activity assessment.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the compound's ability to inhibit carbonic anhydrase, providing mechanistic insight into its diuretic action[4][9].

4.2.1 Materials and Equipment

  • Purified human carbonic anhydrase II (hCA II)

  • This compound

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer (plate reader)

4.2.2 Experimental Procedure

  • Compound Preparation: Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Tris-HCl buffer

    • hCA II enzyme solution

    • Test compound or standard inhibitor at various concentrations.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add pNPA substrate to each well to start the enzymatic reaction. The hydrolysis of pNPA by CA produces p-nitrophenol, which is yellow.

  • Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Interpretation of Results and Further Steps

  • Potent Diuretic Activity: A high diuretic index and a Lipschitz value significantly greater than 1.0 indicate potent diuretic activity[12][14].

  • Mechanism of Action: A low IC50 value in the in vitro carbonic anhydrase inhibition assay would strongly support the proposed mechanism of action.

  • Electrolyte Profile: The Na+/K+ ratio is a critical parameter. A high ratio suggests a potassium-sparing effect, which is a desirable characteristic for a diuretic[14]. Conversely, a low ratio indicates potassium loss.

  • Structure-Activity Relationship (SAR): The data generated can be used to establish SAR for this class of compounds, guiding the synthesis of more potent and selective analogues.

  • Toxicity Studies: Compounds showing promising diuretic activity should be further evaluated for acute and chronic toxicity to establish a safety profile.

References

  • Abdel-Hamid, M. K., et al. (2007). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as potential carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 15(15), 5145-5153.
  • Bondock, S., et al. (2021). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 14(1), 102888.
  • Bostancı, H. E., et al. (2023). Synthesis, biological evaluation and in silico studies of novel thiadiazole-hydrazone derivatives for carbonic anhydrase inhibitory and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235919.
  • PharmaTutor. (2012). SCREENING OF DIURETIC AGENTS-AN OVERVIEW. PharmaTutor. Available at: [Link]

  • Khan, M. A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520.
  • Pharmacy 180. (n.d.). Screening Methods for Diuretic Agents. Pharmacognosy. Available at: [Link]

  • Slideshare. (n.d.). Screening of Diuretics M.PHARM PHARMACOLOGY. Available at: [Link]

  • Bremer, M. E., et al. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Journal of Ocular Pharmacology, 9(2), 97-108.
  • Rana, A., et al. (2013). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives.
  • Hirani, D., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.
  • ScienceDirect. (n.d.). Lipschitz method: Significance and symbolism. Available at: [Link]

  • National Journal of Physiology, Pharmacy and Pharmacology. (2018). Evaluation of diuretic, saluretic and natriuretic activity of hydrochlorothiazide in combination with misoprostol in Wistar rats. National Journal of Physiology, Pharmacy and Pharmacology, 8(10), 1426-1430.
  • Hirani, D., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(2), 86-90.
  • Yang, B., et al. (2010). Discovery and pharmacological study of a novel diuretic. PLoS ONE, 5(2), e9076.
  • ResearchGate. (n.d.). Validation of an in vivo method to assess the diuretic activity. Available at: [Link]

  • ResearchGate. (2021).
  • Biopolymers and Cell. (2021).
  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 54-63.
  • Ergena, A., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica, 2022, 3011531.
  • Semantic Scholar. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available at: [Link]

  • Ergena, A., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica, 2022, 3011531.
  • Ghorab, M. M., et al. (2016). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-167.
  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry, 48(4), 741-753.
  • Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Dr Matt & Dr Mike. (2017, July 10). Thiazides Diuretics - Mechanism of action [Video]. YouTube. [Link]

  • Semantic Scholar. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Available at: [Link]

  • Scholars Middle East Publishers. (2017). Research of Diuretic Action of 5-Substituted Derivatives of 1,3,4-Thiadiazole. Available at: [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2322, 012001.

Sources

Application Note: High-Throughput Screening of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine Analogs for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework and detailed protocols for conducting a high-throughput screening (HTS) campaign to identify novel antiproliferative agents from a library of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine analogs. This class of compounds is built upon two "privileged" heterocyclic scaffolds known for their diverse and potent biological activities, particularly in oncology.[1][2][3] We detail a robust, cell-based primary assay using a luminescent readout for cell viability, hit confirmation strategies, and the requisite data analysis for quality control and hit identification.

Introduction and Scientific Rationale

The search for novel anticancer therapeutics is a paramount objective in medicinal chemistry. A proven strategy in drug discovery involves the exploration of heterocyclic scaffolds that are consistently found in biologically active compounds. The quinoline nucleus, a fusion of a benzene and pyridine ring, is a cornerstone of many approved drugs and is well-documented for its anticancer properties, which are often attributed to its ability to impede DNA synthesis and induce apoptosis.[3][4][5] Similarly, the 1,3,4-thiadiazole ring is another versatile pharmacophore associated with a wide spectrum of pharmacological effects, including potent anticancer, antibacterial, and anti-inflammatory activities.[1][6][7][8]

The combination of these two privileged structures into the this compound backbone presents a compelling opportunity for identifying novel drug candidates. This application note outlines a primary screening strategy designed to test a library of these analogs for cytotoxic or antiproliferative effects against a relevant cancer cell line.

Assay Principle: Quantifying Cell Viability via ATP Measurement

The primary HTS will employ the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and highly sensitive method for determining the number of viable cells in culture.[9] The central principle of this assay is the quantification of adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[10] In a healthy cell population, the intracellular ATP concentration is stable and directly proportional to the number of cells.

The assay is performed in a homogeneous "add-mix-measure" format, making it ideal for automated HTS.[9][10] A single reagent is added directly to the cultured cells, which contains a thermostable luciferase enzyme and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which then drives the conversion of luciferin into oxyluciferin, a reaction that generates a stable, long-lived luminescent signal ("glow-type").[11] The intensity of this light signal is directly proportional to the initial amount of ATP and, by extension, the number of viable cells in the well. A decrease in signal relative to untreated controls indicates a potential antiproliferative or cytotoxic effect of the test compound.

HTS Workflow and Hit Triage Strategy

A successful screening campaign follows a logical progression from a broad primary screen to more focused secondary assays to confirm and characterize initial "hits." This triage process is essential to eliminate false positives and prioritize the most promising compounds for further development.

HTS_Workflow cluster_0 Primary Screen cluster_1 Data Analysis & QC cluster_2 Hit Confirmation & Follow-up plate_prep Compound Library Plating (Single Concentration, e.g., 10 µM) cell_seed Cancer Cell Seeding (e.g., A549, HepG2) plate_prep->cell_seed incubation Compound Incubation (48-72 hours) cell_seed->incubation assay_dev Add CellTiter-Glo® Reagent incubation->assay_dev readout Measure Luminescence assay_dev->readout qc Calculate Z'-Factor (Plate Quality Assessment) readout->qc normalization Normalize Data (% Inhibition) qc->normalization hit_selection Primary Hit Selection (Activity Threshold) normalization->hit_selection confirm Re-test Hits (Confirmatory Screen) hit_selection->confirm dose_response Dose-Response Assay (8-point, IC50 Determination) confirm->dose_response mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) dose_response->mechanism

Caption: High-Throughput Screening and Hit Triage Workflow.

Materials and Reagents

  • Compound Library: this compound analogs dissolved in 100% dimethyl sulfoxide (DMSO).

  • Cell Line: Human cancer cell line (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma).

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. #G7570 or similar).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Control Compounds:

    • Negative Control: 100% DMSO.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Labware:

    • Sterile, opaque-walled 384-well microplates (white plates are recommended for luminescence assays to maximize signal and prevent crosstalk).

    • Compound source plates.

  • Equipment:

    • Automated liquid handler or multichannel pipette.

    • Plate-reading luminometer.

    • Cell incubator (37°C, 5% CO₂).

    • Orbital shaker.

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen (384-Well Format)

This protocol is designed to rapidly assess the entire compound library at a single concentration to identify primary hits.

A. Reagent Preparation:

  • CellTiter-Glo® Reagent: Prepare according to the manufacturer's instructions. Thaw the buffer and equilibrate the lyophilized substrate to room temperature.[12] Aseptically transfer the buffer to the substrate bottle, mix by inversion until the substrate is fully dissolved, and allow the reconstituted reagent to equilibrate to room temperature before use.[13]

  • Cell Suspension: Grow cells to ~80% confluency. Harvest the cells using standard trypsinization methods and resuspend them in fresh culture medium. Perform a cell count and adjust the density to the predetermined optimal seeding concentration (e.g., 1,000-2,500 cells/25 µL).

B. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each library compound, positive control, and negative control (DMSO) from the source plates to the appropriate wells of a 384-well opaque assay plate. The final concentration should typically be 5-20 µM. Columns 1 and 2 can be designated for negative controls, and columns 23 and 24 for positive controls.

  • Cell Seeding: Add 25 µL of the prepared cell suspension to each well of the assay plate containing the pre-spotted compounds.

  • Incubation: Gently mix the plate for 30 seconds on an orbital shaker. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

  • Reagent Addition: Add 25 µL of the reconstituted CellTiter-Glo® Reagent to each well.[13]

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.[12] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Protocol 2: Hit Confirmation and Dose-Response (IC₅₀) Analysis

This secondary assay confirms the activity of primary hits and determines their potency.

  • Compound Plating: Prepare serial dilutions of the selected hit compounds (e.g., an 8-point, 1:3 dilution series starting at 50 µM). Plate these dilutions, along with positive and negative controls, into a 384-well plate.

  • Assay Execution: Repeat steps 2-7 from the Primary HTS Protocol.

  • Data Analysis: For each compound, plot the percent inhibition (see Section 6) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Analysis, Quality Control, and Hit Identification

A. Assay Quality Control: The Z'-Factor

For an HTS assay to be considered reliable, the separation between the positive and negative control signals must be sufficiently large compared to the variability of the signals. This is quantified by the Z'-factor (Z-prime).[14]

The Z'-factor is calculated on a per-plate basis using the control wells:

Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Where:

  • μpos and σpos are the mean and standard deviation of the positive control (e.g., Doxorubicin).

  • μneg and σneg are the mean and standard deviation of the negative control (DMSO).

Interpretation of Z'-Factor Values: [15]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay; may require optimization.

  • Z' < 0: The assay is not suitable for screening.

A self-validating protocol requires that each plate in the screen achieves a Z'-factor of > 0.5 to ensure the data is reliable.[16]

B. Data Normalization and Hit Selection

Raw luminescence values are normalized to Percent Inhibition to allow for comparison across plates and compounds.

% Inhibition = 100 * [ (μneg - Samplevalue) / (μneg - μpos) ]

A primary hit is typically defined as a compound that exhibits an activity level exceeding a certain threshold. A common statistical approach is to set the hit threshold at three standard deviations (SD) from the mean of the negative controls:

Hit Threshold = μneg - 3σneg

Any compound resulting in a luminescence value below this threshold (or, alternatively, a % Inhibition > 50%) is selected for follow-up studies.

C. Sample Data Presentation
Compound IDRaw Luminescence% InhibitionZ-ScoreHit? (Z > 3)
DMSO_Ctrl_185,4320.50.05No
DMSO_Ctrl_288,109-2.5-0.25No
Doxo_Ctrl_14,56799.8N/AN/A
Doxo_Ctrl_25,01199.2N/AN/A
Analog-00182,3334.90.49No
Analog-002 21,540 75.1 6.45 Yes
Analog-00379,8907.60.77No

Note: Z-Score calculated as (μneg - Samplevalue) / σneg. Plate controls: μneg=86,000, σneg=1,500; μpos=4,800.

Plausible Mechanism of Action Pathway

Compounds that reduce cell viability often do so by inducing programmed cell death, or apoptosis. Quinoline-containing anticancer agents have been shown to function through this mechanism.[3] A primary hit from this screen could plausibly initiate the intrinsic apoptotic pathway.

Apoptosis_Pathway Hit Anticancer Hit Compound (e.g., Analog-002) Mito Mitochondrial Stress (e.g., ROS production) Hit->Mito Induces Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf Casp3 Caspase-3 Activation (Executioner Caspase) Apaf->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Plausible apoptotic pathway induced by a cytotoxic hit compound.

References

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from Promega website. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • Yin, H., et al. (2020). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32819325/]
  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from OUH website. [URL: https://www.ous-research.no/api/files/1000806/CellTiter-Glo_Assay.pdf]
  • Ali, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [URL: https://orientjchem.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Retrieved from Promega website. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/fb256-celltiter-glo-luminescent-cell-viability-assay-quick-protocol.pdf]
  • Lee, J. H., et al. (2014). High-throughput Screening (HTS) of Anticancer Drug Efficacy on a micropillar/microwell Chip Platform. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24402092/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from Ningbo Inno Pharmchem website. [URL: https://www.inno-pharmchem.com/news/the-role-of-quinoline-derivatives-in-modern-drug-discovery-78593539.html]
  • Aper, O., et al. (2014). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. ResearchGate. [URL: https://www.researchgate.net/publication/264448518_High-Throughput_Screening_Platform_for_Anticancer_Therapeutic_Drug_Cytotoxicity]
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Retrieved from Promega website. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/27/24/8737]
  • Chen, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525754/]
  • Ali, D., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Kim, Y., et al. (2024). High-throughput drug screening using a library of antibiotics targeting cancer cell lines that are resistant and sensitive to gemcitabine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38976939/]
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d]
  • Kumar, S., et al. (2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36594689/]
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 29. BenchChem. [URL: https://www.benchchem.
  • On HTS. (2023). Z-factor. Retrieved from On HTS website. [URL: https://www.onhts.com/p/on-hts-z-factor]
  • Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/141]
  • Raj, R., et al. (2022). Review on recent development of quinoline for anticancer activities. SpringerLink. [URL: https://link.springer.com/article/10.1007/s13205-022-03310-4]
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from Promega website. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/]
  • Yin, H., et al. (2020). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. ResearchGate. [URL: https://www.researchgate.net/publication/343849764_134-thiadiazole_A_Privileged_Scaffold_for_Drug_Design_and_Development]
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [URL: https://renkulab.io/projects/albert-shin/bit-579-fall-2023/files/blob/Z-factors.md]
  • SlideShare. (2014). Data analysis approaches in high throughput screening. SlideShare. [URL: https://www.slideshare.net/varshavarmavv/data-analysis-approaches-in-high-throughput-screening]
  • Zhang, X. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [URL: https://academic.oup.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
  • PharmacologyOnLine. (n.d.). Biological Profile of Thiadiazole. Retrieved from PharmacologyOnLine website. [URL: https://pharmacologyonline.silae.it/files/archives/2011/vol1/021.Srivastava.pdf]
  • Drapak, V. I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [URL: https://www.researchgate.
  • Index Copernicus. (n.d.). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2. Retrieved from Index Copernicus website. [URL: https://journals.indexcopernicus.com/search/article?articleId=31604]
  • PubMed Central. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5565492/]

Sources

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency and unique mechanisms of action. The compound 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine represents such a hybrid molecule, integrating the structural features of quinoline and 1,3,4-thiadiazole scaffolds. Both quinoline and 1,3,4-thiadiazole derivatives are recognized for their broad spectrum of pharmacological activities, with a significant number of studies highlighting their potential as anticancer agents.[1][2][3][4]

Quinoline-based compounds, for instance, have been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and modulation of cell signaling pathways that govern cell cycle progression and angiogenesis.[2][5][6] Similarly, the 1,3,4-thiadiazole ring is a privileged structure in many biologically active compounds, with derivatives exhibiting potent cytotoxicity against a range of cancer cell lines, often by inducing apoptosis and cell cycle arrest.[1][7][8]

Given the established anticancer potential of its constituent moieties, this compound is a compelling candidate for cytotoxic evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the cytotoxic profile of this compound. We will detail the theoretical underpinnings and provide step-by-step protocols for three fundamental assays: the MTT assay for assessing metabolic viability, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and the Caspase-3/7 assay for the specific detection of apoptosis.

Presumed Mechanism of Action

While the precise mechanism of action for this compound requires empirical validation, a plausible hypothesis based on the literature of its parent scaffolds is the induction of programmed cell death, or apoptosis.[6][7] This process is a tightly regulated cellular suicide program crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Key effectors in the apoptotic cascade are caspases, a family of cysteine proteases. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of critical cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[9][10] The assays described herein are designed to probe different stages of this and other cell death pathways.

I. MTT Assay: Assessment of Cell Viability via Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11][12] It is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The quantity of formazan generated is directly proportional to the number of viable cells, providing a robust measure of the cytotoxic or cytostatic effects of a test compound.[13][14]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3: Assay Execution seed Seed cells in a 96-well plate treat Treat cells with serial dilutions of This compound seed->treat Incubate overnight add_mtt Add MTT reagent to each well treat->add_mtt Incubate for 24-72 hours incubate_mtt Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read LDH_Principle cluster_cell Damaged Cell cluster_reaction Enzymatic Reaction cell Loss of Membrane Integrity ldh LDH (Lactate Dehydrogenase) ldh_released Released LDH ldh->ldh_released Release into culture medium lactate Lactate + NAD+ pyruvate Pyruvate + NADH lactate->pyruvate   LDH    tetrazolium Tetrazolium Salt (INT) formazan Formazan (Colored Product) tetrazolium->formazan Diaphorase (uses NADH) ldh_released->lactate Catalyzes reaction

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Assay

Materials:

  • LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)

  • Treated cell culture plates (prepared as in the MTT assay, steps 1 & 2)

  • 96-well flat-bottom sterile microplates (for the assay reaction)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Plate Setup and Controls:

    • Use the cell culture plate previously treated with this compound.

    • Designate wells for the following controls:[15][16]

      • Spontaneous LDH Release: Vehicle-treated, untreated cells.

      • Maximum LDH Release: Vehicle-treated cells lysed with the kit's lysis buffer (added 45 minutes before supernatant collection).

      • Background Control: Medium only.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells. [16] * Carefully transfer 50 µL of supernatant from each well to a fresh 96-well assay plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions. [17] * Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Gently tap the plate to mix.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference at 680 nm. [18]

Data Analysis and Presentation

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Calculation: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

The data should be presented in a table and plotted as a dose-response curve to determine the EC₅₀ (the concentration that causes 50% of the maximum LDH release).

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous Release0.2150.0180.0%
Maximum Release1.8760.121100.0%
0.10.2230.0210.5%
10.3110.0295.8%
100.9890.08846.6%
501.6540.10586.6%
1001.8120.11796.1%

III. Caspase-3/7 Assay: Specific Detection of Apoptosis

To investigate whether the observed cytotoxicity is due to apoptosis, a direct measurement of effector caspase activity is essential. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspase-3 and caspase-7. [19]The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both caspases. [9]Cleavage of this substrate by active caspases releases aminoluciferin, which is then utilized by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

Principle of the Caspase-3/7 Assay

Caspase_Principle cluster_cell Apoptotic Cell cluster_reagent Assay Reagent Addition cluster_reaction Luminescent Reaction caspase Active Caspase-3/7 reagent Caspase-Glo® 3/7 Reagent (Pro-substrate + Luciferase) cleavage Pro-substrate (DEVD) -> Aminoluciferin reagent->cleavage Cleavage by Caspase-3/7 light Aminoluciferin + O₂ -> Light cleavage->light Luciferase

Caption: Principle of the luminescent Caspase-3/7 assay.

Protocol: Caspase-3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent fluorescent/colorimetric kit) [19]* Treated cell culture plates (prepared as in the MTT assay, steps 1 & 2)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer or microplate reader with luminescence detection capabilities

Procedure:

  • Plate Setup:

    • Prepare and treat cells in opaque-walled 96-well plates as described previously. This minimizes signal crosstalk between wells.

    • Include appropriate controls: vehicle-treated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • Prepare the reagent according to the manufacturer's protocol. [19]

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds at a low speed.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation

Caspase-3/7 activity is often presented as fold change in luminescence relative to the vehicle-treated control.

Calculation: Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

The data should be presented in a table and as a bar chart to clearly visualize the dose-dependent activation of apoptosis.

Concentration (µM)Mean Luminescence (RLU)Standard DeviationFold Change vs. Control
Vehicle Control15,2341,2871.0
0.116,0121,4551.1
135,8893,1022.4
10120,54310,9877.9
50255,67821,45316.8
100249,87623,01116.4

Conclusion

The protocols detailed in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach that interrogates cell viability (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-3/7), researchers can obtain a comprehensive and reliable profile of the compound's in vitro effects. The causal relationships between experimental choices and expected outcomes have been explained to ensure that the data generated is both accurate and interpretable. A logical progression from general viability screening to more mechanistic apoptosis assays will provide valuable insights for the continued development of this and other novel quinoline-thiadiazole hybrids as potential anticancer therapeutics.

References

  • Bielenica, A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link]

  • Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Frank, D. W., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Mohamed, M. F. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30648-30671. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1833-1843. [Link]

  • Singh, P., et al. (2022). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Evolution and Physico-Chemical Letters, 1(1), 1-10. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Bielenica, A., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives-A Review. Molecules, 25(18), 4309. [Link]

  • Gür, B., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Chemistry Journal, 55(4), 369-378. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine as a Versatile Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the evaluation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine as a promising lead compound. This molecule represents a strategic hybridization of two pharmacologically significant scaffolds: quinoline and 1,3,4-thiadiazole. The quinoline moiety is a cornerstone of numerous antimicrobial and anticancer agents, while the 1,3,4-thiadiazole ring is recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The mesoionic nature of the thiadiazole ring may also enhance its ability to cross cellular membranes, making it an attractive component for interacting with biological targets.[2][3] This guide outlines the scientific rationale for its investigation, presents detailed protocols for its initial biological screening, and discusses pathways for its future development.

Introduction to the Lead Compound

The compound this compound is a heterocyclic molecule featuring a 2-methylquinoline core linked via a thioether bridge to the 5-position of a 2-amino-1,3,4-thiadiazole ring. This structural design is not arbitrary; it is a deliberate fusion of pharmacophores intended to leverage their combined biological potential.

  • The Quinoline Scaffold: This bicyclic aromatic system is a privileged structure in medicinal chemistry. Its derivatives, such as the fluoroquinolones, are potent DNA gyrase inhibitors, leading to broad-spectrum antibacterial activity.[1][4] Furthermore, various quinoline-based compounds have demonstrated significant anticancer properties, including the induction of apoptosis.[5]

  • The 1,3,4-Thiadiazole Scaffold: This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole and is present in numerous approved drugs.[3] Its derivatives are known to exhibit a vast array of pharmacological effects, including potent anticancer activity against various cell lines by targeting diverse molecular pathways like kinases (Akt, EGFR), histone deacetylases, and tubulin polymerization.[2][6] They also possess significant antimicrobial and anti-inflammatory properties.[7][8][9]

The combination of these two moieties suggests a high probability of synergistic or additive effects, making this compound a prime candidate for screening against cancer and infectious diseases.

Physicochemical Properties and Synthesis Outline

A thorough understanding of the compound's physicochemical properties is crucial for formulation and assay development.

PropertyValueData Source
Molecular Formula C₁₂H₁₀N₄S₂Calculated
Molecular Weight 274.37 g/mol Calculated
Predicted LogP 2.5 - 3.5Software Prediction (e.g., ChemDraw, ALOGPS)
Appearance Typically a solid powderInferred from similar compounds[10][11]
General Synthetic Strategy

The synthesis of this lead compound can be achieved through a convergent approach. A plausible and efficient method involves the nucleophilic substitution reaction between a quinoline-thiol precursor and a reactive thiadiazole derivative.

G cluster_quinoline Quinoline Precursor Synthesis cluster_thiadiazole Thiadiazole Precursor Synthesis cluster_final Final Coupling Reaction A 2-Methyl-4-chloroquinoline C 2-Methylquinoline-4-thiol A->C Nucleophilic Substitution B Sodium Hydrosulfide (NaSH) B->C H 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine C->H S-alkylation in basic medium D Thiosemicarbazide F 5-Amino-1,3,4-thiadiazole-2-thiol D->F Cyclization E Carbon Disulfide (CS2) E->F G Halogenated Intermediate (from Thiadiazole) F->G Activation (e.g., with R-X) G->H

Caption: General synthetic workflow for the title compound.

Protocol Insight: The key coupling step typically involves reacting 2-Methylquinoline-4-thiol with an activated form of 5-Amino-1,3,4-thiadiazole-2-thiol (e.g., a 2-halo derivative) in a polar aprotic solvent like DMF or acetonitrile, with a non-nucleophilic base such as potassium carbonate to facilitate the reaction. Structure confirmation is achieved using standard analytical methods including ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[11][12]

Application Protocols: Biological Evaluation

The following protocols provide a robust framework for the initial screening and preliminary mechanism of action studies for this compound.

Anticancer Activity Evaluation

Rationale: The structural components of the lead compound are prevalent in numerous anticancer agents.[3][6][13] Thiadiazole derivatives, in particular, have shown efficacy against breast, lung, and colon cancer cell lines.[6][14] Therefore, the primary step is to assess its cytotoxicity against a panel of human cancer cells.

This assay serves as the foundational screen for anticancer activity.[15][16]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the lead compound against various cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]).[14][17]

    • Normal human cell line (e.g., HEK293 or NIH/3T3) for selectivity assessment.[1][14]

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Lead compound stock solution (e.g., 10 mM in DMSO).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • 96-well microplates.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the lead compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

  • Data Presentation: Sample IC₅₀ Table

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast AdenocarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
HepG2Hepatocellular CarcinomaExperimental ValueCalculated Value
HEK293Normal Human KidneyExperimental Value-

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>10) is desirable.[18]

  • Objective: To determine if the compound's cytotoxic effect is mediated by apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells. Flow cytometry distinguishes between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells (e.g., 1x10⁶ cells) in a 6-well plate and treat with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Add 400 µL of binding buffer and analyze immediately using a flow cytometer.

Caption: Workflow for apoptosis detection by Annexin V/PI assay.

Antimicrobial Activity Evaluation

Rationale: The quinoline core is fundamental to the activity of many antibacterial agents.[1][4] Combining it with a thiadiazole moiety, also known for antimicrobial properties, creates a strong candidate for a novel anti-infective agent.[7]

  • Objective: To determine the lowest concentration of the lead compound that prevents visible growth of a microorganism.

  • Principle: The broth microdilution method is a standardized technique where microorganisms are challenged with serial dilutions of an antimicrobial agent in a liquid medium.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus [Gram+], Escherichia coli [Gram-]).[7]

    • Fungal strains (e.g., Candida albicans).[1][4]

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Sterile 96-well microplates.

    • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.

  • Step-by-Step Methodology:

    • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the lead compound stock (e.g., at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution across the plate.

    • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL.

    • Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Data Presentation: Sample MIC Table

MicroorganismStrain (e.g., ATCC)Lead Compound MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureusATCC 29213Experimental ValueCiprofloxacin Value
E. coliATCC 25922Experimental ValueCiprofloxacin Value
C. albicansATCC 90028Experimental ValueFluconazole Value

Lead Optimization and Structure-Activity Relationships (SAR)

Once initial activity is confirmed, the lead compound can be optimized to enhance potency, selectivity, and pharmacokinetic properties. The following diagram highlights key regions for chemical modification.

SAR cluster_main Pharmacophore Model for this compound mol R1 R1: Quinoline Core - Explore substitutions (F, Cl, OMe) - Impact on lipophilicity and target binding mol->R1 Position 6, 7, 8 R2 R2: 2-Methyl Group - Modify size (Et, iPr) - Replace with H or CF3 mol->R2 Position 2 R3 R3: Thioether Linker - Replace with O, SO, SO2, NH - Alter flexibility and electronic properties mol->R3 Linker R4 R4: 2-Amino Group - Acylation, Alkylation - Convert to Schiff base or other heterocycles mol->R4 Position 2'

Caption: Key sites for SAR studies and lead optimization.

Expert Insights:

  • Quinoline Ring (R1): Introducing electron-withdrawing groups (e.g., fluorine, chlorine) on the quinoline ring often enhances antimicrobial activity.

  • Amino Group (R4): The free amino group is a key site for derivatization to modulate solubility and explore new interactions with biological targets. It can be acylated or used as a handle to append other functional groups.[19]

  • Thioether Linker (R3): The sulfur atom in the linker is crucial. Its oxidation state (sulfoxide, sulfone) can be varied to fine-tune electronic properties and solubility, which may significantly impact biological activity.

Drug Discovery Workflow and Future Directions

The evaluation of this lead compound should follow a logical, milestone-driven path.

G A Lead Compound: 5-[(2-Me-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine B In Vitro Screening (MTT & MIC Assays) A->B C Active 'Hit' Confirmation B->C IC50 < 10 µM MIC < 16 µg/mL D Mechanism of Action Studies (Apoptosis, Enzyme Assays) C->D E SAR & Lead Optimization (Analogue Synthesis) C->E D->E F In Vivo Efficacy Studies (Xenograft/Infection Models) E->F G ADMET Profiling (Pharmacokinetics, Toxicity) F->G H Preclinical Candidate Selection G->H

Caption: A typical drug discovery cascade starting from the lead compound.

Future Directions:

  • Target Deconvolution: For active compounds, identifying the specific molecular target(s) is paramount. This can involve in silico docking studies against known targets of quinoline and thiadiazole derivatives (e.g., DNA gyrase, topoisomerases, kinases), followed by in vitro enzymatic assays for confirmation.[2][20]

  • ADMET Profiling: Promising analogues should be subjected to early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) screening to assess their drug-like properties.

  • In Vivo Studies: Compounds with potent in vitro activity and favorable ADMET profiles should advance to in vivo efficacy testing in relevant animal models (e.g., tumor xenografts for anticancer agents or infection models for antimicrobials).[21]

By following this structured approach, researchers can systematically evaluate and develop this compound from a promising lead into a potential preclinical candidate.

References

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central. Available at: [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • 3-(1,3,4-Thiadiazole-2-yl)quinoline Derivatives: Synthesis, Characterization and Anti-Microbial Activity. PubMed. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers. Available at: [Link]

  • Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. RSC Publishing. Available at: [Link]

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]

  • Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]

  • Lead Phytochemicals for Anticancer Drug Development. PMC - PubMed Central - NIH. Available at: [Link]

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]

  • Study of the anticancer activity of N-(5-methyl-[1][4][7]thiadiazol-2-yl)-propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. YouTube. Available at: [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. PMC - NIH. Available at: [Link]

  • (PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. ResearchGate. Available at: [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Thesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, validated protocol to improve your synthetic yield and purity.

Part 1: Synthesis Overview and Core Principles

The synthesis of the target compound is a two-stage process that combines two key heterocyclic intermediates. Understanding the nature of each stage is critical for diagnosing and resolving issues.

  • Stage 1: Formation of the Nucleophile. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide. This reaction forms the sulfur nucleophile required for the subsequent coupling step.

  • Stage 2: Nucleophilic Aromatic Substitution (SNAr). Coupling of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-chloro-2-methylquinoline. This is the key bond-forming reaction where the yield is often determined.

The overall synthetic pathway is illustrated below.

G cluster_0 Stage 1: Nucleophile Synthesis cluster_1 Stage 2: SₙAr Coupling A Thiosemicarbazide + CS₂ B Potassium Dithiocarbazate Intermediate A->B + KOH / EtOH C 2-Amino-5-mercapto- 1,3,4-thiadiazole B->C Heat, then Acidify E Final Product: 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine C->E + Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) D 4-Chloro-2-methylquinoline D->E G cluster_stage2 Stage 2 Troubleshooting start Low Final Yield or Purity check_sm Check Starting Material Purity (TLC, NMR) start->check_sm Initial Check check_stage1 Analyze Stage 1 Product (2-amino-5-mercapto-1,3,4-thiadiazole) check_sm->check_stage1 Pure sol_sm Purify Starting Materials: - Recrystallize 4-chloro-2-methylquinoline - Ensure Thiadiazole is pure check_sm->sol_sm Impure check_stage2 Investigate Stage 2 Conditions (Coupling Reaction) check_stage1->check_stage2 Pure sol_stage1 Re-run Stage 1: - Check KOH quality - Ensure slow CS₂ addition - Verify correct pH at workup check_stage1->sol_stage1 Impure check_base Base Issue? check_stage2->check_base check_atmosphere Atmosphere Issue? check_stage2->check_atmosphere check_temp Temp/Time Issue? check_stage2->check_temp sol_base Use Anhydrous K₂CO₃. Ensure sufficient excess (1.5 eq). check_base->sol_base Yes sol_atmosphere Run reaction under N₂ or Argon. Degas solvent if necessary. check_atmosphere->sol_atmosphere Yes sol_temp Monitor via TLC. Increase temp to 100°C or time if needed. check_temp->sol_temp Yes

Technical Support Center: A-Z Guide for 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge to optimize your experimental outcomes.

I. Understanding the Solubility Challenge

The molecular structure of this compound, which incorporates a hydrophobic quinoline ring and a thiadiazole moiety, contributes to its characteristically low aqueous solubility.[1] The quinoline core, a bicyclic aromatic system, is inherently hydrophobic. Furthermore, strong intermolecular forces within the compound's solid crystal lattice can hinder solvation by water molecules.[1] The lipophilic nature of substituents plays a significant role in decreasing water solubility.[1][2]

II. Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might encounter during your experiments and offers step-by-step solutions.

Problem 1: My compound won't dissolve in my aqueous buffer.

Root Cause Analysis: This is the most common issue and stems from the compound's inherent hydrophobicity. Direct dissolution in aqueous solutions is often not feasible.

Step-by-Step Solution:

  • Initial Solvent Selection: Begin by preparing a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common starting point due to its strong solubilizing power for many organic molecules.[3]

  • Co-Solvent Strategy: If DMSO alone is insufficient or if you observe precipitation upon dilution into your aqueous buffer, a co-solvent system can be effective.[2][4][5] This involves dissolving the compound in a mixture of a primary organic solvent (like DMSO) and a water-miscible co-solvent such as ethanol.[2] This approach can help to gradually decrease the polarity of the solvent system, preventing the compound from crashing out of solution.

  • Serial Dilution: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions.[2] This gradual introduction of the aqueous buffer to the organic stock solution can maintain solubility.

  • pH Adjustment: Given that the quinoline moiety is a weak base, altering the pH of your aqueous buffer can significantly impact solubility.[1] Lowering the pH will lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.

Problem 2: My compound precipitates out of solution during my experiment.

Root Cause Analysis: This can happen due to a variety of factors including temperature fluctuations, exceeding the solubility limit in the final assay medium, or interactions with other components in your system.

Step-by-Step Solution:

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more homogenous suspension.

  • Temperature Control: Ensure your experimental setup maintains a consistent temperature. As with many compounds, solubility can be temperature-dependent.[3]

  • Solubility Enhancement Techniques: If precipitation is a persistent issue, consider more advanced formulation strategies. These are designed to create a more stable and soluble form of your compound.[2]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved aqueous solubility.[4][6][7]

    • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix.[2][4][6][8] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[6][8]

Problem 3: I'm observing inconsistent results in my biological assays.

Root Cause Analysis: Inconsistent biological data can often be traced back to poor or variable compound solubility. If the compound is not fully dissolved, the effective concentration in your assay will not be accurate or reproducible.

Step-by-Step Solution:

  • Visual Confirmation: Always visually inspect your solutions for any signs of precipitation before use. A clear, homogenous solution is crucial.

  • Stock Solution Stability: Ensure your stock solution is stable under your storage conditions. Periodically check for any signs of degradation or precipitation.

  • Employ a Solubility Enhancement Technique: For critical experiments, using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more consistently soluble and bioavailable form of your compound.[2]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions about working with this compound.

Q1: What is the best starting solvent for making a stock solution?

A1: Dimethyl sulfoxide (DMSO) is a highly recommended starting solvent due to its ability to dissolve a wide range of organic compounds.

Q2: How can I determine the optimal pH for my aqueous buffer?

A2: Since the quinoline component of the molecule is weakly basic, you can expect solubility to increase in acidic conditions (lower pH).[1] A systematic approach would be to perform a pH-solubility profile. This involves preparing a series of buffers at different pH values (e.g., from pH 4 to 8) and determining the solubility of your compound in each.

Q3: What are the primary strategies for improving the solubility of poorly soluble compounds like this one?

A3: The main strategies can be categorized as physical and chemical modifications.[2]

Physical Modifications:

  • Particle Size Reduction: Decreasing the particle size, for instance through micronization or creating a nanosuspension, increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][5][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve wettability and dissolution.[2][4][6][8]

Chemical Modifications:

  • pH Adjustment: As discussed, modifying the pH to favor the formation of a more soluble salt is a powerful technique for ionizable compounds.[1][4]

  • Co-solvency: The use of water-miscible organic solvents reduces the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[4][5]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule from the aqueous environment.[4][6][7]

Q4: Are there any advanced formulation techniques I should consider?

A4: Yes, for more challenging cases, several advanced formulation strategies can be employed:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[6][10]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs, improving their stability and solubility.[6]

  • Nanotechnology Approaches: Formulating the drug into nanoparticles can significantly increase its surface area and dissolution rate.[11]

IV. Experimental Protocols & Visualizations

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a method to improve the solubility of your compound by dispersing it in a hydrophilic polymer matrix.[2]

  • Materials:

    • This compound

    • Hydrophilic carrier (e.g., Poloxamer 407, PVP K30)

    • Suitable organic solvent (e.g., methanol, ethanol)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Accurately weigh the compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

    • Dissolve both components in a minimal amount of the organic solvent in the round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the dried solid dispersion, pulverize it into a fine powder, and store it in a desiccator.

Protocol 2: Cyclodextrin Inclusion Complexation

This protocol describes how to enhance aqueous solubility by forming an inclusion complex with a cyclodextrin.[2]

  • Materials:

    • This compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

    • Deionized water

    • Magnetic stirrer

    • Freeze-dryer

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin.

    • Slowly add the compound to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.

    • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.

    • Freeze the resulting solution at a low temperature (e.g., -80 °C).

    • Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Start: Compound with Poor Aqueous Solubility stock_sol Prepare Stock Solution (e.g., in DMSO) start->stock_sol dilution Dilute into Aqueous Buffer stock_sol->dilution precipitate Precipitation Occurs? dilution->precipitate no_precipitate No Precipitation: Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes end End: Solubilized Compound no_precipitate->end co_solvent Use Co-solvents (e.g., DMSO/Ethanol) troubleshoot->co_solvent serial_dilution Perform Serial Dilution troubleshoot->serial_dilution ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust still_precipitates Still Precipitates? co_solvent->still_precipitates serial_dilution->still_precipitates ph_adjust->still_precipitates still_precipitates->no_precipitate No advanced_methods Employ Advanced Formulation Strategies still_precipitates->advanced_methods Yes cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrin->end solid_dispersion->end nanosuspension->end

Caption: A workflow for addressing solubility issues.

Factors Influencing Solubility

Factors_Influencing_Solubility cluster_factors Influencing Factors compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine (Poorly Soluble) solubility Aqueous Solubility ph pH ph->solubility Protonation of Quinoline Ring co_solvents Co-solvents co_solvents->solubility Reduces Solvent Polarity temperature Temperature temperature->solubility Affects Dissolution Rate complexation Complexing Agents (e.g., Cyclodextrins) complexation->solubility Encapsulation of Hydrophobic Moiety

Caption: Key factors that can be modulated to enhance solubility.

V. Summary of Solubility Enhancement Techniques

TechniqueMechanism of ActionKey Advantages
pH Adjustment Increases ionization of the molecule, leading to the formation of a more soluble salt.Simple to implement, effective for ionizable compounds.
Co-solvency Reduces the polarity of the solvent, making it more favorable for dissolving hydrophobic compounds.Straightforward and widely applicable.
Particle Size Reduction Increases the surface area of the solid compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[9]Improves dissolution rate.
Solid Dispersion Disperses the compound in a hydrophilic matrix, improving wettability and dissolution.Can significantly increase solubility and bioavailability.
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin cavity, increasing its apparent water solubility.High efficiency in solubilization.

VI. References

  • Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. Benchchem. Available from:

  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem. Available from:

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from:

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from:

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from:

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from:

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from:

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available from:

  • 2-Amino-5-methylthio-1,3,4-thiadiazole. Solubility of Things. Available from:

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from:

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from:

Sources

Technical Support Center: Stability of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability challenges encountered when working with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Molecule and its Stability Profile

This compound is a heterocyclic compound featuring a quinoline ring linked via a thioether bridge to a 1,3,4-thiadiazole moiety. This combination of functional groups, while offering significant potential in various research applications, also presents specific stability challenges. The primary points of vulnerability in the molecule are the quinoline ring's susceptibility to photodegradation and the thioether linkage's potential for hydrolysis and oxidation.

This guide will address frequently asked questions and provide detailed troubleshooting protocols to mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Observation: My solution of this compound is turning yellow/brown over time.

Q1: What is causing the discoloration of my solution?

A1: Discoloration, particularly a shift to yellow and then brown, is a common indicator of degradation of the quinoline ring system.[1] This is most frequently caused by exposure to light (photodegradation) or oxidation.[1] The quinoline moiety can undergo photochemical reactions, leading to the formation of colored byproducts.[1][2]

Troubleshooting Steps:

  • Protect from Light: Immediately upon dissolving, and during storage, protect your solution from light by using amber vials or by wrapping your container in aluminum foil.[1] Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere: If oxidation is suspected, prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for long-term storage.

  • Solvent Purity: Ensure the use of high-purity, degassed solvents. Peroxides in older ether-type solvents, for example, can initiate oxidation.

Observation: I am seeing a loss of potency or inconsistent results in my biological assays.

Q2: Could the inconsistent results be due to the instability of the compound in my assay buffer?

A2: Yes, a loss of potency or variability in experimental results are classic signs of compound degradation.[1] The thioether linkage in this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions.[3][4][5] Both acidic and basic conditions can catalyze the cleavage of this bond, leading to inactive degradants.[3][6]

Troubleshooting Steps:

  • pH Control: The stability of quinoline derivatives is highly pH-dependent.[1] It is crucial to use buffers to maintain a stable pH. The optimal pH for your specific compound should be determined experimentally, but starting with a neutral pH (around 7.0-7.4) is advisable.

  • Prepare Fresh Solutions: For the most reliable results, prepare solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods without prior stability validation.

  • Temperature Control: Elevated temperatures accelerate chemical degradation.[1][7][8] Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Observation: A precipitate has formed in my stock solution.

Q3: Is the precipitate a sign of degradation, or is it something else?

A3: While precipitation can be a result of degradation product formation, it is more commonly due to solubility issues. The solubility of this compound can be limited in aqueous buffers, especially at higher concentrations. Changes in temperature or solvent composition (e.g., evaporation of an organic co-solvent) can cause the compound to precipitate out of solution.

Troubleshooting Steps:

  • Determine Solubility Limits: Conduct preliminary solubility tests in your chosen solvent system to determine the maximum soluble concentration.

  • Use of Co-solvents: For aqueous solutions, consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol to maintain solubility.[9] Be mindful of the final concentration of the co-solvent in your experiment, as it may have its own biological effects.

  • Visual Inspection and Analysis: Before use, visually inspect solutions for any particulate matter. If a precipitate is observed, it is recommended to prepare a fresh solution. If degradation is suspected as the cause, the precipitate can be isolated and analyzed (e.g., by LC-MS) to identify its composition.

Experimental Protocols

Protocol 1: Basic Forced Degradation Study

This protocol outlines a forced degradation study to identify the primary stability liabilities of your compound.

Objective: To determine the effects of heat, light, acid, base, and oxidation on the stability of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).[1]

    • Photolytic Degradation: Expose a sealed vial of the stock solution in a chemically inert, transparent container to a light source. A control sample should be wrapped in aluminum foil to protect it from light.[1][10]

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Interpretation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Summary Table:

Stress ConditionTime (hours)Parent Compound Remaining (%)Observations (e.g., color change)
0.1 M HCl0100Clear, colorless
24
0.1 M NaOH0100Clear, colorless
24
3% H₂O₂0100Clear, colorless
24
60°C (Dark)0100Clear, colorless
24
Light (Control)0100Clear, colorless
24

Visualizing Potential Degradation Pathways

To better understand the potential points of instability, the following diagrams illustrate the primary degradation pathways.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Compound Parent Compound Photo_Products Quinoline Ring Oxidation/Rearrangement Products (Colored Byproducts) Compound->Photo_Products Light (UV/Vis) Hydrolysis_Products 2-Methylquinoline-4-thiol + 5-Amino-1,3,4-thiadiazol-2-ol Compound->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Oxidation_Products Sulfoxide/Sulfone Derivatives Compound->Oxidation_Products Oxidizing Agents (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

G start Start: Solution Preparation check_visual Visual Inspection: Color Change or Precipitate? start->check_visual issue_color Issue: Discoloration check_visual->issue_color Yes (Color) issue_precipitate Issue: Precipitation check_visual->issue_precipitate Yes (Precipitate) no_issue Solution Appears Stable check_visual->no_issue No troubleshoot_light Troubleshoot: Protect from Light Use Inert Atmosphere issue_color->troubleshoot_light troubleshoot_solubility Troubleshoot: Verify Concentration Use Co-solvent issue_precipitate->troubleshoot_solubility proceed Proceed with Experiment no_issue->proceed reprepare Prepare Fresh Solution troubleshoot_light->reprepare troubleshoot_solubility->reprepare reprepare->start

Caption: Troubleshooting workflow for solution stability issues.

By following these guidelines and understanding the chemical vulnerabilities of this compound, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.

References

  • Pearson. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Goldman, A. D., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience, 27(11), 111088. [Link]

  • ResearchGate. Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. [Link]

  • National Institutes of Health. (2022). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. [Link]

  • ACS Publications. (2022, April 26). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. [Link]

  • Wiley Online Library. (1998, March 16). Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. [Link]

  • ResearchGate. Proposed pathways for the photocatalytic degradation of quinoline. [Link]

  • ResearchGate. Possible degradation pathway of quinoline. [Link]

  • ResearchGate. Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. [Link]

  • National Institutes of Health. Direct Detection of the Photorearrangement Reaction of Quinoline-Protected Dialkylanilines. [Link]

  • ResearchGate. Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

  • ISRES Publishing. Thiadiazoles and Their Properties. [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Solubility of Things. 2-Amino-5-methylthio-1,3,4-thiadiazole. [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • National Institutes of Health. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]

  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. [Link]

  • ResearchGate. Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. [Link]

  • ResearchGate. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Chemical Properties and Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol. [Link]

  • National Institutes of Health. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

  • MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

  • National Institutes of Health. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. [Link]

  • ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Link]

  • Cheméo. Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • National Institutes of Health. (2021, March 20). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. [Link]

  • PubChem. 5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine. [Link]

  • Royal Society of Chemistry. (2015). Quantitation of thiol metabolites from mammalian cells using fluorous tagging and HILIC-MS. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers engaged in the synthesis of 5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine and its derivatives. These compounds are of significant interest in medicinal chemistry, with research indicating their potential as antileishmanial, anticonvulsant, and antimicrobial agents.[1][2][3] The synthesis, while conceptually straightforward, involves critical steps where optimization is key to achieving high yield and purity. This document addresses common experimental challenges through a structured troubleshooting guide and a set of frequently asked questions.

Section 1: General Synthesis Workflow

The synthesis of the target compound is typically achieved via a two-stage process. The first stage involves the formation of the 1,3,4-thiadiazole heterocyclic core, followed by a nucleophilic substitution reaction to introduce the 2-methyl-4-quinolylthio moiety.

Stage 1: Synthesis of the Key Intermediate, 5-Amino-1,3,4-thiadiazole-2-thiol. This foundational step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[4][5]

Stage 2: Nucleophilic Aromatic Substitution. The thiol intermediate, acting as a nucleophile, displaces a halide (typically chloride) from the 4-position of a 2-methylquinoline ring to form the final C-S thioether bond.[6][7]

SynthesisWorkflow cluster_0 Stage 1: Thiadiazole Ring Formation cluster_1 Stage 2: C-S Bond Formation A Thiosemicarbazide + CS₂ B Potassium Dithiocarbazate Intermediate A->B  KOH / Ethanol   C 5-Amino-1,3,4-thiadiazole-2-thiol B->C  Reflux & Acidification (HCl)   E Final Product: 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine C->E  Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO)   D 4-Chloro-2-methylquinoline D->E

Caption: General two-stage synthesis workflow.

Section 2: Detailed Experimental Protocols

These protocols are baseline procedures. Optimization based on your specific derivative and lab conditions is encouraged.

Protocol 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This procedure is adapted from established methods for synthesizing the 2-amino-5-mercapto-1,3,4-thiadiazole core.[4]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in absolute ethanol (100 mL).

  • Addition of CS₂: To the stirring solution, add carbon disulfide (0.1 mol) dropwise. A pale yellow precipitate may form.

  • Reflux: Heat the mixture to reflux and maintain for 20-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and carefully acidify with 10% hydrochloric acid (HCl) to a pH of ~5-6.

  • Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration, wash with cold water, and dry. The product can be purified further by recrystallization from ethanol. Yields typically range from 70-85%.

Protocol 2: Synthesis of this compound

This nucleophilic substitution requires anhydrous conditions for optimal results.

  • Reagent Preparation: To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL), add a suitable base such as sodium hydride (NaH, 12 mmol, 60% dispersion in mineral oil) or anhydrous potassium carbonate (K₂CO₃, 15 mmol). Stir under an inert atmosphere (N₂ or Ar) for 30 minutes at room temperature.

  • Addition of Quinoline: Add a solution of 4-chloro-2-methylquinoline (10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction's completion by TLC (typically 4-8 hours).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water (~200 mL). A solid precipitate should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove DMF and salts. The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.[8][9]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q: My final yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A: Low yield is a frequent issue stemming from several factors. Systematically evaluate the following:

  • Base Selection and Stoichiometry (Stage 2): The choice of base is critical. A weak base like K₂CO₃ may not fully deprotonate the thiol, leading to an incomplete reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is often more effective. Ensure you use at least 1.1-1.2 equivalents to drive the reaction to completion.

  • Reaction Temperature (Stage 2): The 4-position on the quinoline ring is activated towards nucleophilic substitution, but the reaction may be slow at room temperature. If TLC shows slow conversion, gradually increase the temperature to 60-80 °C. Avoid excessive heat, which can lead to decomposition and side products.

  • Water Contamination: The thiolate anion is a strong nucleophile, but its effectiveness is reduced in the presence of protic solvents like water. Ensure all glassware is oven-dried and use anhydrous solvents, especially for Stage 2.[8]

  • Purity of Starting Materials: Impurities in the 4-chloro-2-methylquinoline or the thiol intermediate can interfere with the reaction. Verify the purity of your starting materials by NMR or melting point analysis.

ParameterRecommendationRationale
Base NaH (1.2 eq.) or K₂CO₃ (1.5 eq.)Stronger bases ensure complete formation of the nucleophile.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents solvate the cation without interfering with the nucleophile.
Temperature 60-80 °CProvides sufficient activation energy without causing degradation.
Atmosphere Inert (N₂ or Argon)Prevents oxidation of the thiol intermediate to a disulfide, a common side product.

Q: TLC analysis shows significant amounts of unreacted starting materials even after extended reaction times. What should I do?

A: This points to an issue with reaction kinetics or equilibrium.

  • Re-evaluate the Base: As mentioned, an insufficiently strong or stoichiometric base is the most common culprit. The pKa of the thiol group must be overcome to generate the nucleophile.

  • Increase Temperature: If using a weaker base or if the specific quinoline derivative is less reactive, increasing the temperature is the next logical step. Incrementally raise the temperature by 10-15 °C and monitor by TLC.

  • Check Reagent Activity: Ensure your 4-chloro-2-methylquinoline has not degraded. Haloquinolines can be susceptible to hydrolysis over time if not stored properly.

Q: The reaction mixture becomes a thick, unmanageable slurry, or TLC shows multiple unidentified spots. What's happening?

A: This suggests either product insolubility or the formation of side products.

  • Solubility Issues: The final product may be poorly soluble in the reaction solvent at room temperature. This is not necessarily a problem and can sometimes be resolved during the aqueous work-up. If the slurry is too thick to stir, you may need to add more anhydrous solvent.

  • Side Reactions:

    • Disulfide Formation: The thiol intermediate can be oxidized to form a disulfide, especially if the reaction is not kept under an inert atmosphere. This by-product is often difficult to separate.

    • Reaction at the Amine: While the thiol is a much stronger nucleophile (HSAB principle), some reaction at the 2-amino group is possible under harsh conditions (very high temperatures or overly strong bases), leading to complex mixtures.

    • Solution: Strictly maintain an inert atmosphere. Avoid unnecessarily high temperatures. If side products persist, purification by column chromatography will be necessary.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key C-S bond-forming reaction in Stage 2?

A1: The reaction is a nucleophilic aromatic substitution (SₙAr). The thiolate anion, generated by deprotonating the thiol intermediate with a base, acts as the nucleophile. It attacks the electron-deficient carbon at the 4-position of the quinoline ring, leading to the formation of a Meisenheimer complex intermediate. The subsequent loss of the chloride leaving group restores aromaticity and yields the final thioether product.

Q2: Why is the choice of solvent critical in the second step?

A2: The solvent must effectively dissolve the reactants while facilitating the SₙAr mechanism. Polar aprotic solvents like DMF and DMSO are ideal because they can solvate the cation of the thiolate salt (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of reaction.[8]

Q3: What are the key spectroscopic signatures I should look for to confirm the product structure?

A3: Confirmation relies on a combination of spectroscopic methods.[6][10][11]

  • ¹H NMR: Look for the disappearance of the S-H proton signal from the thiol intermediate (which can be broad and variable, often >10 ppm). You will see characteristic signals for the quinoline ring protons and the 2-methyl group singlet (typically around 2.5-2.7 ppm). The NH₂ protons of the thiadiazole will appear as a broad singlet.[6]

  • FT-IR: The most telling change is the disappearance of the S-H stretching band (typically weak, around 2500-2600 cm⁻¹) from the starting thiol. You will observe N-H stretching bands for the amino group (around 3100-3300 cm⁻¹) and characteristic C=N and C=C stretching bands for the aromatic rings.[5]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. Isotopic patterns, especially for chlorine-containing starting materials, can be useful for tracking the reaction.[8]

Q4: What are the primary safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be followed. Pay special attention to:

  • Carbon Disulfide (CS₂): Highly flammable with a low boiling point and is toxic. Handle only in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion and use anhydrous techniques.

  • DMF/DMSO: Can be absorbed through the skin. Wear appropriate gloves and personal protective equipment.

  • Acid/Base Handling: Concentrated HCl and solid KOH/NaOH are corrosive. Handle with care.

References

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Journal of Advanced Sciences and Engineering Technologies. [Link]

  • Krishna, P. M., & Shivakumara, N. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences Vol. 9. [Link]

  • Three compartment reaction using thiazole containing catalyst for quinoline ring synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Growing Science. [Link]

  • Optimization the reaction conditions. (n.d.). ResearchGate. [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

  • Taha, M., et al. (2019). Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. Bioorganic Chemistry, 85, 169-177. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]

  • Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2023). ResearchGate. [Link]

  • Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2023). ResearchGate. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. [Link]

  • Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. (2024). PubMed Central. [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (2011). Iraqi National Journal of Chemistry. [Link]

  • Fayed, E. A., et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Russian Journal of General Chemistry, 91(3), 481-490. [Link]

  • Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. (n.d.). PubMed. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). ResearchGate. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). PubMed Central. [Link]

  • Siddiqui, N., et al. (2011). Design, Synthesis and Screening of Quinoline-Incorporated Thiadiazole as a Potential Anticonvulsant. Chemical Biology & Drug Design, 77(4), 290-296. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). PubMed. [Link]

  • Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. (2019). ResearchGate. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2013). ResearchGate. [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). RSC Publishing. [Link]

  • An exploration of potent antileishmanial agents derived from quinoline–thiazole and thiadiazole hybrids, targeting DHFR-TS and PTR1: design, synthesis, and computational analyses. (2024). National Institutes of Health (NIH). [Link]

  • 3-(1,3,4-Thiadiazole-2-yl)quinoline Derivatives: Synthesis, Characterization and Anti-Microbial Activity. (n.d.). PubMed. [Link]

Sources

Technical Support Center: Navigating In Vitro Assays with 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs for "Troubleshooting 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine in vitro assays".

As Senior Application Scientists, we understand that novel chemical entities like this compound present unique challenges in in vitro testing. This guide is structured to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity and reproducibility of your experimental data. Our approach is built on anticipating issues based on the compound's chemical structure—specifically, the quinoline core, the thioether linkage, and the thiadiazole moiety—and providing robust, scientifically-grounded solutions.

Part 1: Foundational Knowledge & Initial Assay Considerations

Before initiating any assay, it is crucial to characterize the physicochemical properties of your test compound. Many downstream issues can be traced back to a lack of understanding of the compound's behavior in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My compound shows inconsistent activity across different assay plates. What could be the cause?

A1: This is a classic sign of poor solubility. This compound, with its multiple aromatic rings, is likely to have low aqueous solubility. When a compound precipitates out of solution, its effective concentration at the target site is reduced, leading to variable results.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to the assay buffer, inspect the wells under a microscope for any visible precipitate.

  • Solubility Assessment: Perform a kinetic solubility assay using nephelometry to determine the exact concentration at which the compound begins to precipitate in your specific assay buffer.

  • Solvent Optimization: While DMSO is a common solvent, its final concentration in the assay should ideally be kept below 0.5% to avoid solvent-induced artifacts. Consider co-solvents like Pluronic F-127 or HP-β-CD to improve solubility.

Q2: I'm observing a high background signal in my fluorescence-based assay, even in no-enzyme controls. Why?

A2: The quinoline moiety in your compound is a known fluorophore. It is highly probable that the compound itself is autofluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal that can mask a true biological effect.

Troubleshooting Steps:

  • Spectral Scanning: Measure the excitation and emission spectra of your compound in the assay buffer. This will confirm if its fluorescence overlaps with that of your assay's reporter fluorophore.

  • Assay Reconfiguration: If there is significant spectral overlap, consider switching to a non-fluorescent detection method, such as a luminescence-based assay (e.g., Promega's Kinase-Glo®) or a label-free technology like surface plasmon resonance (SPR).

  • Time-Resolved Fluorescence (TRF): If you must use a fluorescence-based method, TRF can be an effective solution. This technique introduces a time delay between excitation and signal measurement, allowing the short-lived fluorescence from your compound to decay while capturing the long-lived signal from the TRF probe.

Part 2: Advanced Troubleshooting for Complex Assays

Once you have addressed the fundamental issues of solubility and autofluorescence, you may encounter more subtle, mechanism-based artifacts.

Q3: My compound shows potent inhibition in an enzyme assay, but the effect is not dose-dependent and appears at a 1:1 stoichiometric ratio with the enzyme. What is happening?

A3: This pattern is characteristic of non-specific, reactive compound behavior, often stemming from the formation of compound aggregates or reactivity of the compound itself. The thioether and thiadiazole moieties can be susceptible to oxidation, potentially generating reactive species that covalently modify proteins.

Troubleshooting Workflow:

A Potent, Non-Dose-Dependent Inhibition Observed B Add 0.01% Triton X-100 to Assay Buffer A->B C Inhibition Persists? B->C D Likely Aggregation-Based Inhibition C->D No E Pre-incubate Compound with DTT or GSH C->E Yes H Consider Structural Analogs (SAR by Catalog) D->H F Inhibition Attenuated? E->F G Likely Redox-Active/ Reactive Compound F->G Yes I True, Specific Inhibition F->I No G->H

Caption: Workflow for diagnosing non-specific inhibition.

Detailed Protocol for Differentiating Aggregation from Reactivity:

  • Detergent Addition: Re-run the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the inhibitory activity is significantly reduced, it strongly suggests that the compound was forming aggregates that were non-specifically inhibiting the enzyme.

  • Redox Activity Check: Pre-incubate your compound with a reducing agent like Dithiothreitol (DTT) at a high concentration (e.g., 1 mM) for 30 minutes before adding it to the assay. If the compound's inhibitory effect is diminished, it indicates that it may be acting as an oxidant in your assay system.

  • Enzyme-Less Control: To confirm covalent modification, incubate the enzyme with the compound, then remove the free compound by dialysis or using a desalting column. If the enzyme activity is not restored, this points towards irreversible, covalent inhibition.

Q4: My compound is active in a primary screen, but I cannot confirm its activity in a secondary, orthogonal assay. How should I proceed?

A4: Assay-specific artifacts are common. An orthogonal assay, which measures the same biological endpoint but uses a different detection technology, is the gold standard for confirming a hit. If a compound is active in one assay but not another, it is likely an artifact of the primary assay's technology.

Data Interpretation Table:

Primary Assay (e.g., FRET)Secondary Assay (e.g., AlphaScreen)Likely InterpretationNext Steps
ActiveInactiveAssay technology interference (e.g., FRET quenching by the compound).Confirm interference with appropriate controls; prioritize hits active in both assays.
ActiveActiveConfirmed hit.Proceed to dose-response studies and mechanism of action studies.
InactiveActivePrimary assay may have lacked sensitivity or been subject to other interferences.Investigate the primary assay for issues; validate the hit from the secondary assay.

Experimental Workflow for Hit Confirmation:

A Primary Screen Hit (e.g., Fluorescence-Based) B Orthogonal Assay (e.g., Luminescence-Based) A->B C Dose-Response Curve (Calculate IC50) B->C Active F Artifact B->F Inactive D Mechanism of Action Studies (e.g., SPR, Cellular Target Engagement) C->D E Confirmed Hit D->E

Caption: A standard workflow for hit confirmation and validation.

References

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • The Assay Guidance Manual: A Guide to the Quantitative Interpretation of Biochemical and Cellular Assays. S. Markossian et al., SLAS Discovery. [Link]

  • Orthogonal Assays in High-Throughput Screening. D. A. Dahlin et al., Methods in Molecular Biology. [Link]

Technical Support Center: Synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-tested insights into the synthesis, potential side reactions, and troubleshooting strategies associated with this important heterocyclic compound.

Part 1: Synthesis Overview and Mechanism

The synthesis of the target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the formation of a thioether bond between the quinoline and thiadiazole heterocyclic systems.

Core Reaction: The thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole, acting as a potent sulfur nucleophile, displaces a halogen atom (typically chlorine) from the 4-position of a 2-methylquinoline ring. The 4-position of the quinoline ring is electron-deficient and thus highly activated for nucleophilic attack.[1][2][3]

The general reaction scheme is as follows:

Figure 1: General Synthesis Pathway.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions that arise before or during the experimental setup.

Q1: What is the role of the base, and how do I choose the right one?

A: The base is critical for deprotonating the thiol (-SH) group of 2-amino-5-mercapto-1,3,4-thiadiazole to form the more nucleophilic thiolate anion (-S⁻). This greatly accelerates the rate of the SNAr reaction.

  • Recommended Base: Anhydrous potassium carbonate (K₂CO₃) is the preferred choice. It is a mild, non-nucleophilic base that is strong enough to deprotonate the thiol without causing significant side reactions.[4]

  • Alternatives: Other bases like triethylamine (TEA) or sodium hydride (NaH) can be used. However, TEA is a weaker base and may lead to slower reaction times. NaH is a very strong, non-nucleophilic base that ensures complete deprotonation but requires strictly anhydrous conditions and careful handling.

  • Bases to Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH) or sodium ethoxide should be avoided as they can compete with the thiolate and react with the 4-chloro-2-methylquinoline, leading to undesired hydroxyl or ethoxy byproducts.

Q2: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.

  • TLC System: A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

  • Procedure: Spot the reaction mixture alongside the starting materials (4-chloro-2-methylquinoline and 2-amino-5-mercapto-1,3,4-thiadiazole). The reaction is complete when the spot corresponding to the limiting reagent (usually the quinoline) has disappeared and a new, more polar spot for the product is prominent.

  • Visualization: Use a UV lamp (254 nm) for visualization. The quinoline and thiadiazole rings are UV-active.

Q3: What are the key purity requirements for the starting materials?

A: The purity of your reagents is paramount for achieving a high yield and simplifying purification.[5]

  • 4-Chloro-2-methylquinoline: Should be at least 98% pure. Impurities could include the starting material for its own synthesis, 4-hydroxy-2-methylquinoline, which will not react under these conditions.

  • 2-Amino-5-mercapto-1,3,4-thiadiazole: This compound can oxidize over time to form a disulfide dimer. Use a fresh, pure sample. Its purity can be checked by melting point or NMR.

  • Solvent: Use an anhydrous, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4] The presence of water can lead to hydrolysis of the starting material and reduce the effectiveness of the base.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q: My final yield is consistently low. What are the likely causes?

A: Low yield is a multifaceted issue. Use the following table to diagnose and solve the problem systematically.[5]

Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor via TLC. If starting material is still present after the recommended time, the reaction has stalled.1. Increase Temperature: Raise the temperature by 10-20 °C. 2. Add More Base: Add an additional 0.2-0.5 equivalents of K₂CO₃. 3. Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours).
Moisture Contamination Check solvents and reagents. Using "anhydrous" grade solvents is crucial.1. Dry Solvents: Use freshly dried solvents. DMF can be dried over molecular sieves. 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture ingress.[5]
Side Reactions Analyze the crude product using LC-MS or ¹H NMR to identify unexpected peaks or signals.See the detailed discussion on side reactions below. The primary culprit is often N-alkylation.
Product Loss During Workup The product may be partially soluble in the aqueous phase or may precipitate prematurely.1. Adjust pH: Ensure the aqueous solution is neutral or slightly basic before extraction to keep the product in its neutral form. 2. Back-Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

Q: My LC-MS shows an impurity with the same mass as my product. What is it?

A: You are likely observing the formation of an N-alkylated isomer. The 2-amino-5-mercapto-1,3,4-thiadiazole is an ambident nucleophile, meaning it has two potential nucleophilic sites: the thiol (sulfur) and the amino (nitrogen) group.

  • Desired Reaction (S-Alkylation): The thiolate anion attacks the quinoline ring, forming the desired thioether bond. This is generally the kinetically and thermodynamically favored pathway.

  • Side Reaction (N-Alkylation): The primary amino group attacks the quinoline ring, forming an N-C bond. This results in the isomeric product, 4-[(5-mercapto-1,3,4-thiadiazol-2-yl)amino]-2-methylquinoline.

Side_Reaction start 2-Amino-5-mercapto-1,3,4-thiadiazole (Ambident Nucleophile) mid_s start->mid_s Thiolate (-S⁻) Attack (Favored) mid_n start->mid_n Amino (-NH₂) Attack (Minor Pathway) quinoline 4-Chloro-2-methylquinoline quinoline->start s_product Desired Product (S-Alkylation) n_product Isomeric Impurity (N-Alkylation) mid_s->s_product mid_n->n_product

Figure 2: Competing S-Alkylation vs. N-Alkylation Pathways.

How to Minimize N-Alkylation:

  • Choice of Base: Use a mild base like K₂CO₃. It selectively deprotonates the more acidic thiol group over the amino group, increasing the concentration of the thiolate nucleophile.

  • Solvent: Polar aprotic solvents like DMF favor S-alkylation.

  • Temperature: Lower reaction temperatures may slightly favor S-alkylation, but this can also decrease the overall reaction rate. An optimal temperature is typically between 80-100 °C.

Q: My crude product is discolored (e.g., brown or yellow). What happened?

A: Discoloration often points to oxidation or decomposition.

  • Oxidation of Thiol: The starting thiadiazole or any unreacted thiol in the mixture can be air-oxidized to form a disulfide-linked dimer, which is often colored. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent this.

  • Decomposition at High Temperatures: Prolonged heating at very high temperatures (>120 °C) can cause decomposition of the heterocyclic rings. Adhere to the recommended temperature range and monitor the reaction to avoid unnecessary heating after completion.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylquinoline (1.78 g, 10 mmol, 1.0 eq).

  • Addition of Reactants: Add 2-amino-5-mercapto-1,3,4-thiadiazole (1.47 g, 11 mmol, 1.1 eq) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq).

  • Solvent Addition: Add 30 mL of anhydrous DMF.

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 150 mL of ice-cold water with stirring. A solid precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of water (3 x 50 mL) to remove DMF and inorganic salts, followed by a small amount of cold ethanol (2 x 10 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight. The expected yield of crude product is typically 80-95%.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a suitable solvent system. The product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and bring the mixture to a boil with stirring.

    • Continue adding small portions of hot ethanol until the solid just dissolves.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 5: References

  • Vertex AI Search Result[1]

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline.

  • Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline.

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.

  • YouTube. (2020). Reactions of Quinoline.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.

  • YouTube. (2020). Reactivity of Quinoline.

  • International Journal of Pharmaceutical Sciences and Research. (Year not specified). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.

  • RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.

  • Journal of Medicinal and Chemical Sciences. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4.

  • International Journal for Research in Applied Science & Engineering Technology. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions.

  • Google Patents. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

  • MDPI. (Year not specified). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • Journal of Al-Nahrain University. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.

  • ResearchGate. (Year not specified). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole.

  • ResearchGate. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

  • Frontiers. (Year not specified). Editorial: Green Synthesis of Heterocycles.

  • ChemicalBook. 4-CHLORO-2-METHYLQUINOLINE synthesis.

  • ResearchGate. (2025). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

  • ResearchGate. (Year not specified). The reaction of 4‐chloroquinoline and 2‐choroquinoline with diphenylphosphine.

  • Chem-Impex. 4-Chloro-2-methylquinoline.

  • ResearchGate. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.

  • PubMed Central. (Year not specified). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.

  • PMC - NIH. (Year not specified). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

  • PMC - PubMed Central. (Year not specified). Modern Strategies for Heterocycle Synthesis.

  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.

  • NC State University Libraries. (Year not specified). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems.

  • ResearchGate. (Year not specified). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis...

  • ResearchGate. (2017). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives.

  • BenchChem. (Year not specified). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis.

  • NIH. (Year not specified). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

Technical Support Center: Purification of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of both quinoline and thiadiazole scaffolds.[1][2] The synthesis, typically involving the reaction of a reactive quinoline precursor with 5-amino-1,3,4-thiadiazole-2-thiol, can present several purification challenges. This guide will address these challenges in a practical, question-and-answer format, providing both theoretical understanding and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an intractable oil and won't solidify. What should I do?

A1: "Oiling out" is a common problem when impurities are present that depress the melting point or when the compound is highly soluble in the residual solvent.

  • Initial Steps:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Residual solvents like DMF or DMSO can prevent solidification.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is expected to be insoluble, such as hexanes, diethyl ether, or cold ethanol. This can often induce precipitation of the solid product while dissolving non-polar impurities.

  • Advanced Troubleshooting:

    • If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or methanol) and attempt to precipitate the product by adding a non-polar anti-solvent dropwise with vigorous stirring.

    • Consider that the oil may be due to the presence of unreacted starting materials or byproducts. It is advisable to proceed with a preliminary purification step like flash column chromatography.

Q2: I'm seeing multiple spots on my TLC plate after the reaction. How do I identify the product and choose a purification strategy?

A2: A complex TLC profile indicates the presence of starting materials, the desired product, and potentially byproducts.

  • Spot Identification:

    • Run co-spots of your crude reaction mixture alongside the starting materials (2-methyl-4-chloroquinoline and 5-amino-1,3,4-thiadiazole-2-thiol) to identify which spots correspond to unreacted reagents.

    • The product spot should ideally be new and have an Rf value between that of the starting materials, though this is not always the case. The product is generally expected to be more polar than 2-methyl-4-chloroquinoline but the polarity relative to the aminothiadiazole thiol can vary.

  • Choosing a Purification Strategy:

    • Recrystallization: If one spot is significantly more intense than the others and the impurities have different solubility profiles, recrystallization is a good first choice.

    • Column Chromatography: If the spots are close together on the TLC plate, column chromatography will likely be necessary for effective separation.[3]

Q3: My attempts at recrystallization are not improving the purity of the compound. What solvent systems should I try?

A3: Finding the right recrystallization solvent is crucial and often requires experimentation. The ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain in solution upon cooling.

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate are good starting points. Quinoline and thiadiazole derivatives are often recrystallized from alcohols.[4][5]

    • Solvent Pairs: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Common pairs include:

      • DMF/Water[6]

      • Dichloromethane/Ethanol[5]

      • Ethanol/Water

Solvent/SystemRationale
EthanolCommonly used for recrystallizing both quinoline and thiadiazole derivatives.[4][7]
DMF/WaterEffective for polar compounds that are highly soluble in DMF.[6]
Dichloromethane/EthanolA versatile system for compounds with intermediate polarity.[5]

Q4: I need to use column chromatography. What stationary and mobile phases are recommended?

A4: Column chromatography is a powerful technique for purifying quinoline-thiadiazole derivatives.[8] Due to the presence of basic nitrogen atoms in the quinoline ring, special considerations are needed to avoid streaking and poor separation on silica gel.

  • Stationary Phase:

    • Silica Gel (Standard): The most common choice. However, the acidic nature of silica can lead to tailing of basic compounds.

    • Deactivated Silica Gel: To mitigate tailing, silica gel can be treated with a small amount of a base like triethylamine (0.5-2%) in the eluent.[8]

    • Alumina (Neutral or Basic): A good alternative for purifying basic compounds.[8]

  • Mobile Phase (Eluent):

    • The choice of eluent should be guided by TLC analysis. Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Start with a less polar solvent system and gradually increase the polarity.

    • Recommended Starting Systems:

      • Hexane/Ethyl Acetate gradient (e.g., start with 10% ethyl acetate and gradually increase)

      • Dichloromethane/Methanol gradient (for more polar compounds, e.g., start with 1-2% methanol)[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general starting point for recrystallization. The optimal solvent and conditions should be determined empirically.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purification using flash column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the product an Rf of ~0.3 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the column.[8]

  • Elution: Begin eluting with the starting solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Outcome A Crude Product (Oil or Impure Solid) B TLC Analysis A->B Dissolve in suitable solvent C Recrystallization B->C Single major spot? Good solvent found? D Column Chromatography B->D Multiple/close spots? Oiling out? C->D Fails to crystallize or improve purity E Pure Crystalline Product C->E Successful crystallization D->E Fractions combined & evaporated

References

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. RSC Advances, 14(8), 5491-5508. Retrieved from [Link]

  • Cihan University-Erbil Repository. (2023). Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-69. Retrieved from [Link]

  • An eco-friendly synthesis of some antimicrobial quinolines. (2023). Research Article. Retrieved from [Link]

  • Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]

  • Cihan University-Erbil Repository. (2023). Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. Retrieved from [Link]

  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. (2025). Retrieved from [Link]

  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • Hindawi. (2016). Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. Retrieved from [Link]

  • PubMed. (2011). Design, Synthesis and Screening of Quinoline-Incorporated Thiadiazole as a Potential Anticonvulsant. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to overcome common hurdles in the pre-clinical and formulation development stages.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound?

A1: The poor bioavailability of this compound likely stems from its physicochemical properties, which are common for heterocyclic compounds like quinoline and thiadiazole derivatives.[1][2] The primary contributing factors are expected to be:

  • Low Aqueous Solubility: The quinoline and thiadiazole moieties contribute to a rigid, planar structure with a high crystalline lattice energy, leading to poor solubility in gastrointestinal fluids. Poorly soluble drugs often exhibit dissolution rate-limited absorption.[3][4]

  • Low Intestinal Permeability: While not definitively known without experimental data, compounds with multiple heteroatoms may exhibit polarity that can hinder passive diffusion across the lipid-rich intestinal membrane.[5]

  • First-Pass Metabolism: The quinoline ring system is susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver and gut wall, potentially leading to significant pre-systemic clearance.[6]

Q2: How can the Biopharmaceutics Classification System (BCS) guide formulation development for this compound?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Determining the BCS class of this compound is a critical first step.

  • BCS Class II (Low Solubility, High Permeability): If the compound is BCS Class II, the formulation strategy should focus on enhancing the dissolution rate and apparent solubility.

  • BCS Class IV (Low Solubility, Low Permeability): If the compound is BCS Class IV, a more complex approach is needed to address both solubility and permeability challenges. This may involve a combination of techniques.[4]

Q3: What is In Vitro-In Vivo Correlation (IVIVC) and why is it important?

A3: In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (like drug dissolution) and an in-vivo response (like plasma drug concentration).[7][8] Establishing a good IVIVC can streamline formulation development, reduce the need for extensive animal or human studies for minor formulation changes, and serve as a surrogate for in vivo bioavailability studies.[7][9][10]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low and Inconsistent In Vitro Dissolution Rate
  • Potential Cause: Poor aqueous solubility and aggregation of the drug particles.

  • Troubleshooting & Optimization:

    • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.

      • Micronization: Aim for particle sizes in the micrometer range.

      • Nanonization: Reduce particle size to the nanometer range to significantly increase dissolution velocity. Nanosuspensions are a common and effective approach.[11]

    • Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility by converting it to an amorphous state.[3][11]

      • Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[11]

      • Preparation Methods: Techniques such as solvent evaporation, spray drying, and hot-melt extrusion can be employed.[3][11]

    • Use of Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation to improve wetting and solubilization.[3]

Issue 2: High Inter-Individual Variability in Animal Pharmacokinetic (PK) Studies
  • Potential Cause: This can be due to a number of factors including formulation-related issues, physiological differences in the animals, or analytical errors.

  • Troubleshooting & Optimization:

    • Evaluate Formulation Homogeneity: Ensure that the dosing formulation is uniform and that the drug does not precipitate or settle over time.

    • Consider the Animal Model: There can be significant species differences in gastrointestinal physiology and metabolism. Ensure the chosen animal model is appropriate for your compound class.[6]

    • Investigate Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Conduct PK studies in both fasted and fed states.[8]

    • Assess Gut Microbiota Involvement: The gut microbiome can metabolize certain drug compounds. While less common for this specific chemical class, it's a factor to consider in cases of high variability.[6]

Issue 3: Poor In Vivo Efficacy Despite Promising In Vitro Activity
  • Potential Cause: Insufficient drug concentration at the target site due to poor absorption and/or rapid metabolism.

  • Troubleshooting & Optimization:

    • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[3][11][12]

    • Permeability Enhancement: If low permeability is suspected (BCS Class IV), consider the use of permeation enhancers. An in vitro Caco-2 permeability assay is the standard method for assessing a compound's intestinal absorption potential.[6]

    • Structural Modifications: While a more advanced strategy, minor structural modifications to the molecule can sometimes improve its physicochemical properties without compromising its pharmacological activity.[13][14]

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a Micronized Suspension
  • Weighing: Accurately weigh 100 mg of this compound.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in deionized water as a suspending agent.

  • Wet Milling: Add the compound and a small volume of the HPMC solution to a mortar. Gently triturate with a pestle to create a smooth paste. This process helps to wet the drug particles and prevent aggregation.

  • Homogenization: Transfer the paste to a glass vial and add the remaining HPMC solution. Homogenize using a high-shear homogenizer at 10,000 rpm for 15 minutes.

  • Particle Size Analysis: Characterize the particle size distribution of the resulting suspension using laser diffraction or dynamic light scattering to confirm that the desired micron-range has been achieved.

Protocol 2: Formulation of a Solid Dispersion using Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the compound and 200 mg of polyvinylpyrrolidone (PVP K30) in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the inside of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and gently pulverize it to obtain a fine powder.

  • Characterization: Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

Data Presentation

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties

ParameterUnformulated CompoundSolid Dispersion Formulation
Aqueous Solubility< 0.1 µg/mL15 µg/mL
Dissolution Rate (t80%)> 120 min30 min
Cmax (in rats)50 ng/mL350 ng/mL
AUC (in rats)150 ngh/mL1200 ngh/mL
Bioavailability (%)< 5%40%

Part 4: Visualizations

Diagram 1: Bioavailability Enhancement Workflow

G cluster_0 Initial Characterization cluster_1 Formulation Strategy Selection cluster_2 Evaluation A Determine Physicochemical Properties (Solubility, Permeability) B BCS Class II (Low Solubility, High Permeability) A->B High Permeability C BCS Class IV (Low Solubility, Low Permeability) A->C Low Permeability D Solubility Enhancement (Micronization, Solid Dispersion) B->D E Solubility & Permeability Enhancement (Lipid-Based Systems, Co-formulation) C->E F In Vitro Dissolution Testing D->F E->F G In Vivo Pharmacokinetic Studies F->G Promising Results H Establish IVIVC G->H

Caption: Workflow for selecting a bioavailability enhancement strategy.

Diagram 2: Potential Metabolic Pathways

G cluster_0 Parent Compound cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism Parent 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Metabolite1 Hydroxylation of Quinoline Ring Parent->Metabolite1 Metabolite2 N-dealkylation of Methyl Group Parent->Metabolite2 Metabolite3 S-oxidation of Thioether Linkage Parent->Metabolite3 Conjugate1 Glucuronidation Metabolite1->Conjugate1 Conjugate2 Sulfation Metabolite1->Conjugate2

Caption: Potential metabolic pathways for the target compound.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Vertex AI Search.
  • Technical Support Center: Overcoming Poor Oral Bioavailability of Quinolin-8-ylmethanesulfonamide Derivatives - Benchchem. (n.d.). BenchChem.
  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025). Patsnap.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central.
  • IN VITRO - IN VIVO CORRELATION. (n.d.). Slideshare.
  • Troubleshooting poor bioavailability of Secnidazole hemihydrate in animal studies. (2025). BenchChem.
  • Selected synthetic strategies for 1,2,3-thiadiazole derivatives. (n.d.). ResearchGate.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). ResearchGate.
  • Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. (n.d.). Semantic Scholar.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. (2021). NIH.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central.
  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024). ResearchGate.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH.
  • Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2. (n.d.). Index Copernicus.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (n.d.). Chemical Methodologies.
  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024). PubMed Central.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). ResearchGate.
  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF.
  • Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. (2016). ResearchGate.
  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (n.d.). NIH.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.

Sources

Interpreting unexpected results with 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Welcome to the technical support guide for this compound. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The quinoline-thiadiazole scaffold is a promising area of research, with demonstrated bioactivity in areas such as anticancer, antileishmanial, and antidiabetic applications.[1][2][3] However, like many heterocyclic compounds, its unique structure can lead to unexpected experimental outcomes. This guide is designed to help you navigate these challenges, interpret your results, and refine your experimental design for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Solubility and Compound Precipitation

Question: I'm observing precipitation or poor solubility when I dilute my DMSO stock of this compound into my aqueous assay buffer or cell culture medium. How can I resolve this?

Answer: This is a common challenge with quinoline derivatives, which are often hampered by low aqueous solubility.[4] The issue stems from the compound's largely hydrophobic and rigid planar structure. When the highly solubilizing environment of Dimethyl Sulfoxide (DMSO) is diluted into a predominantly aqueous solution, the compound can "crash out" as it is no longer effectively solvated.

Underlying Causes:

  • High Lipophilicity: The quinoline and methyl groups contribute to the molecule's greasy nature, making it poorly soluble in polar solvents like water.

  • Crystal Lattice Energy: The planar structure can facilitate strong packing in a solid state, making it energetically unfavorable to break apart and solvate.

  • Solvent Shock: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause localized super-saturation, leading to immediate precipitation.

Troubleshooting Protocol:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). DMSO is a powerful solvent for a wide array of organic materials.[5]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or medium. This gradual reduction in DMSO concentration can help maintain solubility.

  • Increase Final DMSO Concentration (Assay Dependent): Determine the maximum tolerable DMSO concentration for your assay (typically 0.1% - 0.5% for cell-based assays). A slightly higher DMSO concentration in the final assay volume can significantly improve solubility.[6] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Utilize Co-solvents or Excipients: For particularly stubborn solubility issues, consider the use of formulation aids. Pluronic F-68 or PEGylation are techniques used to improve the solubility and bioavailability of hydrophobic compounds.[4][6]

  • Gentle Warming and Agitation: Before use, gently warm the stock solution to 37°C and vortex briefly to ensure the compound is fully dissolved. Avoid harsh heating, which could degrade the compound.

  • Verify Material Compatibility: Ensure all containers and labware are compatible with DMSO. Materials like polystyrene can be moderately compatible, while polypropylene is fully compatible.[7]

G

FAQ 2: Inconsistent Bioactivity or Loss of Potency

Question: My IC50 values are inconsistent between experiments, or the compound appears to lose activity over time in my assay plate. What could be the cause?

Answer: Inconsistent activity is a frustrating issue that often points to compound instability or non-specific interactions. The this compound contains a thioether linkage, which can be susceptible to oxidation, and the overall structure may be prone to aggregation or interaction with assay components.

Underlying Causes:

  • Oxidation of Thioether: The thioether (-S-) bond can be oxidized to a sulfoxide (-SO-) or sulfone (-SO2) in the presence of reactive oxygen species (ROS), which can be generated in cell culture media or by certain assay reagents.[8] This modification can dramatically alter the compound's shape, polarity, and ability to bind to its target.

  • Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates or colloids in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to artifactual or variable results.

  • Interaction with Media Components: Components in complex media, such as serum proteins, can bind to the compound, reducing its free concentration and thus its apparent potency.

  • Thiol Reactivity: The compound may react with free thiols, such as glutathione (GSH) in cells or dithiothreitol (DTT) in an assay buffer, which could alter its structure or lead to its depletion.

Troubleshooting Protocol:

  • Assess Compound Stability:

    • Protocol: Prepare the compound in your final assay buffer. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (0, 2, 8, 24 hours). Analyze the samples by HPLC or LC-MS at each time point to check for the appearance of new peaks (degradants, oxides) or a decrease in the parent compound peak.

    • Interpretation: The appearance of new peaks with a mass increase of +16 or +32 Da strongly suggests oxidation of the thioether moiety.[8]

  • Mitigate Oxidation:

    • If oxidation is confirmed, consider adding a small amount of an antioxidant like N-acetylcysteine to your buffer if compatible with the assay.

    • Prepare fresh working solutions immediately before each experiment. Avoid storing diluted compound in aqueous buffers for extended periods.

  • Check for Aggregation:

    • Detergent Test: Run your assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency significantly decreases in the presence of the detergent, it suggests that aggregation was contributing to its activity.

    • Dynamic Light Scattering (DLS): For a more direct measurement, DLS can be used to detect the presence of sub-micron aggregates in your compound solution.

  • Control for Non-specific Binding:

    • If using serum in your cell culture, consider reducing the serum concentration during the compound treatment period, if the cells can tolerate it.

    • Always run appropriate controls, including a vehicle-only control and a positive control inhibitor, to ensure the assay is performing as expected.

G compound {5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine} oxidation oxidation compound->oxidation aggregation aggregation compound->aggregation binding binding compound->binding loss loss oxidation->loss inconsistent inconsistent aggregation->inconsistent artifact artifact aggregation->artifact binding->loss

FAQ 3: Unexpected Cytotoxicity or Off-Target Effects

Answer: This is a valuable, albeit complex, result. The 1,3,4-thiadiazole core is known to be a "privileged scaffold" present in drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This versatility means that derivatives can sometimes interact with multiple biological targets.

Potential Mechanisms & Interpretations:

  • Polypharmacology: The compound may be a multi-target agent, which is common for kinase inhibitors and other classes of drugs.[9] For instance, different 1,3,4-thiadiazole derivatives have been reported to inhibit DNA/RNA synthesis, histone deacetylase (HDAC), and carbonic anhydrase.[1]

  • ROS Induction: Some quinoline-thiadiazole compounds exert their cytotoxic effects by promoting the production of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis.[10] This can be a general mechanism of toxicity that is not specific to a single protein target.

  • DNA Intercalation/Damage: The planar quinoline ring system is structurally similar to known DNA intercalating agents. Some studies have shown that 1,3,4-thiadiazol-2-amine derivatives can bind to and even cleave DNA, which would be a potent and broadly cytotoxic mechanism.[10][11]

Experimental Strategy to Deconvolute Effects:

  • ROS Scavenging Rescue Experiment:

    • Protocol: Treat your cells with the compound in the presence and absence of a potent antioxidant like N-acetylcysteine (NAC).

    • Hypothesis: If the compound's cytotoxicity is primarily mediated by ROS, co-treatment with NAC should significantly rescue the cells and increase the IC50 value. If cytotoxicity is unaffected, the primary mechanism is likely ROS-independent.

  • Cell Cycle Analysis:

    • Protocol: Treat cells with the compound at its IC50 concentration for 24-48 hours. Stain the cells with propidium iodide and analyze their DNA content by flow cytometry.

    • Interpretation: Arrest at the G1/S or G2/M phase can suggest interference with cell cycle checkpoints or DNA replication, respectively. A large sub-G1 peak is indicative of apoptosis.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Protocol: This assay directly visualizes DNA damage in individual cells.

    • Interpretation: An increase in the "comet tail" length in compound-treated cells is a strong indicator of DNA strand breaks, supporting a genotoxic mechanism.[10]

Summary of Potential Activities:

Biological Activity ClassPotential MechanismKey References
Anticancer Inhibition of DNA/RNA synthesis, ROS induction, Apoptosis[1][10]
Antiviral The 2-amino-1,3,4-thiadiazole moiety is a key pharmacophore.[12]
Anticonvulsant Modulation of CNS targets.[13]
Diuretic Inhibition of carbonic anhydrase.[14]
Antileishmanial Inhibition of parasite-specific enzymes.[2]

References

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • Gkizis, P. L., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central. Available at: [Link]

  • Drapak, I. V., et al. (2019). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]

  • Jubie, S., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. Available at: [Link]

  • Uddin, M. J., et al. (2024). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Manikandan, A., et al. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

  • Mrestani, Y., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Ou-Yang, S. S., et al. (2022). Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Lescrinier, E., et al. (2013). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central. Available at: [Link]

  • Gevorgyan, A., et al. (2019). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. PubMed Central. Available at: [Link]

  • Fairbanks, A. J., et al. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Available at: [Link]

  • Hassan, M., et al. (2020). New Quinoline Analogues: As Potential Diabetics Inhibitors and Molecular Docking Study. Bentham Science. Available at: [Link]

  • Fairbanks, A. J., et al. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • Wang, Z., et al. (2019). Recent Advances in the Synthesis of Thioether. ResearchGate. Available at: [Link]

  • Musmar, M. A., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). HiMedia Laboratories. Available at: [Link]

  • Kyriakis, E., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]

Sources

Modifying experimental protocols for 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Welcome to the dedicated technical resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising heterocyclic scaffold. As a hybrid molecule incorporating both quinoline and 2-amino-1,3,4-thiadiazole moieties, this compound belongs to a class of agents with significant therapeutic potential, including antimicrobial and antiproliferative activities.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring the integrity and reproducibility of your experimental work.

Section 1: Synthesis and Purification

The most reliable and common route to synthesizing the title compound involves a two-stage process: first, the formation of the 5-amino-1,3,4-thiadiazole-2-thiol core, followed by a nucleophilic substitution reaction (S-alkylation) with a suitable 2-methylquinoline precursor.

Experimental Workflow: Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: S-Alkylation (Thioether Formation) A Thiosemicarbazide + CS₂ in Ethanolic KOH B Reflux (24h) A->B C Acidification (10% HCl) B->C D Intermediate: 5-Amino-1,3,4-thiadiazole-2-thiol C->D E Intermediate Thiol + 4-Chloro-2-methylquinoline in DMF with K₂CO₃ D->E Purified Intermediate F Heat (60-80°C) E->F G Aqueous Work-up & Precipitation F->G H Final Product: 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine G->H

Caption: A two-step synthesis for the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)

This protocol is a well-established method for the cyclization of thiosemicarbazide.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: To this stirring solution, carefully add carbon disulfide (6.0 mL, 0.1 mol) dropwise. Causality: The basic medium (KOH) is essential for deprotonating the thiosemicarbazide, facilitating its nucleophilic attack on the carbon disulfide to initiate cyclization.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove ethanol. Redissolve the resulting solid residue in 100 mL of water.

  • Precipitation: Cool the aqueous solution in an ice bath and acidify slowly with 10% hydrochloric acid (HCl) until the pH is ~5-6. A pale-yellow precipitate will form.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting 5-amino-1,3,4-thiadiazole-2-thiol is typically used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves a standard S-alkylation to form the thioether bond.[6]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 30 mL of dimethylformamide (DMF). Causality: K₂CO₃ is a mild base that deprotonates the more acidic thiol group, forming a thiolate anion, which is a potent nucleophile.

  • Reagent Addition: Add 4-chloro-2-methylquinoline (1.78 g, 10 mmol) to the suspension.

  • Reaction: Heat the mixture to 70°C and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water with stirring. A solid precipitate should form.

  • Purification: Filter the crude product, wash with water, and then with a small amount of cold ethanol to remove residual DMF. Recrystallize from an appropriate solvent system (e.g., ethanol/DMF or ethanol/water) to yield the pure product.

Troubleshooting Synthesis

Q1: My yield for the 5-amino-1,3,4-thiadiazole-2-thiol intermediate is very low. What went wrong?

A1: Low yields in this cyclization are common and can typically be traced to a few key factors:

  • Inefficient Dehydrating Conditions: While this specific protocol relies on the reaction conditions to drive the cyclization, some thiosemicarbazide cyclizations require a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid to proceed efficiently.[7][8] If yields remain low, a change in synthetic strategy to an acid-catalyzed method may be necessary.

  • Purity of Starting Materials: Ensure your thiosemicarbazide is pure and dry. Impurities can interfere with the reaction pathway.

  • Incomplete Reaction: A 24-hour reflux is generally sufficient, but for some substrates, longer reaction times may be needed. Always monitor reaction completion using TLC before work-up.

Q2: I am seeing multiple products in my final S-alkylation step. What are the likely side products?

A2: The primary side reaction of concern is N-alkylation. The 2-amino group on the thiadiazole ring is also nucleophilic and can compete with the thiolate to attack the 4-chloro-2-methylquinoline. To favor S-alkylation:

  • Use a Milder Base: Strong bases can deprotonate the amino group, increasing its nucleophilicity. K₂CO₃ is generally a good choice as it is selective for the more acidic thiol proton.

  • Control Temperature: Higher temperatures can sometimes favor N-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start around 60-70°C).

Q3: During the synthesis of my 4-chloro-2-methylquinoline precursor via a Skraup or Doebner-von Miller reaction, I get a lot of black tar. How can I prevent this?

A3: Tar formation is a classic problem in these types of quinoline syntheses due to the harsh acidic and oxidizing conditions causing polymerization.[9][10] To mitigate this:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[9]

  • Control Reagent Addition: Add the sulfuric acid or oxidizing agent slowly and with efficient cooling to prevent exothermic runaway reactions.

  • Purification: The crude product from these reactions is often tarry. Purification via steam distillation or column chromatography is usually required to isolate the desired quinoline.[9]

Section 2: Handling, Storage, and Stability

Thioether compounds require careful handling to prevent degradation, which can compromise experimental results.

Physicochemical Properties (Predicted)
PropertyPredicted Value / ObservationRationale & Comments
Molecular Weight ~314.4 g/mol C₁₃H₁₀N₄S₂
Appearance Off-white to pale yellow solidCommon for heterocyclic aromatic compounds.
Solubility Insoluble: Water, HexaneSparingly Soluble: Ethanol, MethanolSoluble: DMSO, DMF, ChloroformThe large, rigid aromatic system dominates, making it poorly soluble in polar protic solvents.
Stability Air and light sensitiveThe thioether linkage is susceptible to oxidation.
Frequently Asked Questions (Handling & Storage)

Q1: My solid sample has started to turn yellow/brown upon storage. What is happening?

A1: This discoloration is a likely indicator of oxidation. The thioether sulfur atom can be oxidized by atmospheric oxygen, especially when exposed to light or heat, to form the corresponding sulfoxide and, subsequently, the sulfone.[11] This degradation introduces impurities that can significantly affect biological activity and analytical characterization.

Q2: What are the optimal long-term storage conditions?

A2: To ensure the long-term integrity of the compound, follow these steps:

  • Aliquot: Divide the compound into smaller, single-use vials. This prevents contamination and degradation of the bulk supply from repeated freeze-thaw cycles.[11]

  • Inert Atmosphere: Flush each vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Seal Tightly: Use vials with tight-fitting caps, preferably with a PTFE liner or septum.

  • Protect from Light: Store vials in a dark container or wrap them in aluminum foil.

  • Low Temperature: Store at -20°C in a manual-defrost (non-frost-free) freezer to avoid temperature fluctuations.[11]

Q3: I'm having trouble dissolving the compound for my biological assays. What do you recommend?

A3: Complete solubilization is critical for accurate results.

  • Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Use gentle warming (37°C) or brief sonication to aid dissolution.

  • When preparing working dilutions in aqueous media (e.g., cell culture medium), add the DMSO stock to the aqueous buffer dropwise while vortexing. This minimizes precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR - Quinoline Protons: Multiple signals in the aromatic region (δ 7.5-8.5 ppm).- Methyl Group (CH₃): A singlet around δ 2.5-2.7 ppm.- Amino Group (NH₂): A broad singlet (exchangeable with D₂O) around δ 7.3 ppm.[12]- Thiadiazole Proton: May not be present depending on substitution, but if a C-H exists, it would be in the aromatic region.
¹³C NMR - Aromatic carbons (quinoline and thiadiazole) in the δ 110-170 ppm range. The carbon bearing the amino group and the carbon in the thioether linkage will be distinct.- Methyl carbon signal around δ 20-25 ppm.
FT-IR (cm⁻¹) - N-H Stretch: Doublet or broad band around 3100-3300 cm⁻¹ (amino group).- C=N Stretch: Bands around 1580-1620 cm⁻¹ (aromatic rings).- C-S Stretch: Weaker bands in the fingerprint region (600-800 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z ≈ 315.
Troubleshooting Characterization

Q1: My ¹H NMR spectrum looks poorly resolved, and the peaks are broad.

A1: This can be due to several factors:

  • Low Solubility: The compound may be partially precipitating in the NMR solvent. Try a different solvent (e.g., DMSO-d₆) or a slightly warmed sample.

  • Aggregation: At higher concentrations, molecules can stack (π–π stacking), leading to peak broadening.[13] Diluting the sample may improve resolution.

  • Paramagnetic Impurities: Trace amounts of metal impurities can cause significant broadening. If suspected, pass a solution of your compound through a small plug of silica or celite.

Q2: I am unable to see the molecular ion peak in my mass spectrum.

A2: If the molecular ion is not observed, especially with electron impact (EI) ionization, it may be due to instability and fragmentation.

  • Switch Ionization Method: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation.

  • Look for Fragments: Analyze the fragmentation pattern. You should expect to see fragments corresponding to the 2-methyl-4-quinolyl cation and the 5-thio-1,3,4-thiadiazol-2-amine fragment.

Section 4: Application in Biological Assays

The quinoline-thiadiazole scaffold is frequently explored for its bioactivity. Ensuring compound integrity in an assay environment is key to obtaining meaningful data.

General Workflow for Cell-Based Assays

Assay_Workflow A Prepare 10-50 mM Stock in 100% DMSO B Create Serial Dilutions in Culture Medium A->B C Add Compound to Cells (Final DMSO < 0.5%) B->C D Incubate for a Defined Period (e.g., 24-72h) C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo®) D->E F Measure Signal (Absorbance/Luminescence) E->F G Data Analysis (Calculate IC₅₀) F->G

Caption: Standard workflow for an in vitro cytotoxicity assay.

Troubleshooting Biological Assays

Q1: My compound precipitated out of the cell culture medium after I added it to the wells.

A1: This is a very common issue stemming from the compound's low aqueous solubility.

  • Reduce Final Concentration: Your testing concentration may be above the solubility limit in the medium.

  • Optimize Dilution: When making working solutions, add the DMSO stock to the medium slowly while vortexing to allow for better dispersion. Avoid adding aqueous buffer to the concentrated DMSO stock.

  • Check for Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to compounds and cause precipitation. Test solubility in serum-free vs. serum-containing media.

Q2: My dose-response curve is not sigmoidal and the results are inconsistent between experiments.

A2: High variability can often be traced back to the compound's stability and handling.

  • Compound Degradation: The thioether may be unstable in the aqueous, oxygen-rich environment of cell culture medium over a 24-72 hour incubation. Consider preparing fresh dilutions immediately before each experiment and minimizing the exposure of stock solutions to air and light.

  • Inaccurate Pipetting: At the high concentrations in DMSO stocks, small volume errors can lead to large differences in final concentration. Ensure pipettes are calibrated.

  • Use Fresh Stock: Avoid using old DMSO stock solutions. It is best practice to use a stock solution that is no more than a few weeks old, and has been stored properly.

References

  • Al-Sanea, M. M., et al. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Bioorganic Chemistry. Available at: [Link]

  • Dhakane, V., et al. (2020). Quinoline containing thiazole and their biological activities. ResearchGate. Available at: [Link]

  • Stana, A., et al. (2023). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. MDPI. Available at: [Link]

  • de Aquino, T. M., et al. (2018). Synthesis of hybrids thiazole–quinoline, thiazole–indole and their analogs: in vitro anti-proliferative effects on cancer cell lines, DNA binding properties and molecular modeling. New Journal of Chemistry. Available at: [Link]

  • Levent, S., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • Jurca, T., & Tsolaki, E. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate. Available at: [Link]

  • Kopacz, M., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

  • Akkurt, M., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • ACS Green Chemistry Institute. Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sravanthi, T., & Manju, S. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine and Related Heterocyclic Compounds: A Scoping Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the potential therapeutic efficacy of the novel heterocyclic compound, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on its core chemical moieties—the quinoline and 1,3,4-thiadiazole scaffolds—to project its potential as a valuable lead compound in drug discovery. By examining the established biological activities of these parent structures, we can infer and propose a robust framework for evaluating the efficacy of this hybrid molecule in comparison to known therapeutic agents.

The rationale for the synthesis and investigation of this compound is rooted in the well-documented and diverse pharmacological profiles of both quinoline and 1,3,4-thiadiazole derivatives. The amalgamation of these two privileged scaffolds into a single molecular entity presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or enhanced biological activities.

The Therapeutic Promise of the Constituent Scaffolds

The 1,3,4-thiadiazole ring is a versatile heterocyclic structure found in numerous FDA-approved drugs, including the diuretic acetazolamide, the antimicrobial sulfamethizole, and the anticancer agents litronesib and filanesib[1]. Its mesoionic character allows for effective penetration of cellular membranes, leading to strong interactions with biological targets[1][2][3]. The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancerous cells and pathogens[1][4].

Similarly, the quinoline ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are widely used to treat bacterial infections by targeting DNA gyrase and topoisomerase IV[5][6][7][8][9][10]. Furthermore, numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest[11][12][13]. Several quinoline-based drugs, such as bosutinib and lenvatinib, have been approved for cancer therapy[11][12].

The strategic combination of these two pharmacophores in this compound suggests a molecule with the potential for multifaceted biological activity. The quinoline moiety may confer potent DNA-targeting or kinase-inhibiting properties, while the 1,3,4-thiadiazole ring could enhance cellular uptake and provide additional sites for interaction with biological targets.

Comparative Efficacy Analysis: A Prospective Outlook

Given the absence of direct experimental data for the title compound, this section presents a prospective comparative analysis based on the known efficacy of related quinoline and 1,3,4-thiadiazole derivatives against established drugs.

Potential Antimicrobial Efficacy

The quinoline core of the target molecule is structurally related to quinolone antibiotics. Therefore, it is plausible that this compound could exhibit antibacterial activity. A comparative analysis would involve evaluating its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and comparing the results to standard antibiotics.

Compound Class Example Compound Mechanism of Action Typical MIC Range (µg/mL) against Susceptible Bacteria
Fluoroquinolones CiprofloxacinInhibition of DNA gyrase and topoisomerase IV[5][7][8][9][10]0.004 - 2
Fluoroquinolones LevofloxacinInhibition of DNA gyrase and topoisomerase IV[5][7][8][9][10]0.008 - 4
1,3,4-Thiadiazole Derivatives Various AnalogsDisruption of key biochemical pathways in pathogens[14]1 - >128
Prospective: This compound N/AHypothesized: Dual action involving DNA replication and other cellular targetsTo be determined
Potential Anticancer Efficacy

Both quinoline and 1,3,4-thiadiazole scaffolds are prevalent in anticancer drug discovery. The potential anticancer activity of this compound would be assessed by determining its half-maximal inhibitory concentration (IC50) against a variety of cancer cell lines.

Compound Class Example Compound Mechanism of Action Typical IC50 Range (µM) against Sensitive Cancer Cell Lines
Quinoline-based Kinase Inhibitors BosutinibInhibition of Src/Abl kinases[12]0.001 - 1
Quinoline-based Kinase Inhibitors LenvatinibInhibition of VEGFR, FGFR, PDGFR, RET, and KIT[11][12]0.004 - 0.1
1,3,4-Thiadiazole Derivatives Various AnalogsInhibition of carbonic anhydrases, kinases, tubulin polymerization, etc.[2][15]0.1 - >100
Standard Chemotherapy DoxorubicinDNA intercalation and inhibition of topoisomerase II0.01 - 1
Prospective: This compound N/AHypothesized: Multi-target inhibition of kinases and/or DNA-related processesTo be determined

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of this compound, the following established experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[16][17][18][19]

Materials:

  • Test compound: this compound

  • Standard antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution in Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial agents in the 96-well plates with CAMHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-well Plate A->C B Prepare Bacterial Inoculum D Inoculation B->D C->D E Incubation (18-24h, 37°C) D->E F Read Results (Visual/Spectrophotometric) E->F G Determine MIC F->G

Workflow for MIC determination using the broth microdilution method.
Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[20][21][22][23][24]

Materials:

  • Test compound: this compound

  • Standard anticancer drug (e.g., Doxorubicin)

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Step-by-step workflow of the MTT assay for cytotoxicity.

Hypothesized Mechanisms of Action

Based on the known mechanisms of its constituent scaffolds, this compound may exert its biological effects through multiple pathways.

Potential Antibacterial Mechanism

The quinoline moiety suggests a mechanism similar to that of quinolone antibiotics, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[7][8][9][10]

Antibacterial_Mechanism Compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Target DNA Gyrase / Topoisomerase IV Compound->Target Binds to Effect1 Inhibition of DNA Replication Target->Effect1 Leads to Effect2 Chromosome Fragmentation Target->Effect2 Causes Outcome Bacterial Cell Death Effect1->Outcome Effect2->Outcome

Hypothesized antibacterial mechanism of action.
Potential Anticancer Mechanism

The anticancer activity of the target compound could be multifaceted. The quinoline portion may inhibit protein kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, or Src kinases.[12][13] The 1,3,4-thiadiazole ring could contribute by inhibiting carbonic anhydrases, which are involved in tumor metabolism, or by interfering with tubulin polymerization, a key process in cell division.[2][15]

Anticancer_Mechanism cluster_kinase Kinase Inhibition cluster_other Other Mechanisms Compound 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->Kinase CA Carbonic Anhydrase Inhibition Compound->CA Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Signal Inhibition of Proliferation Pathways Kinase->Signal Outcome Apoptosis / Cell Cycle Arrest Signal->Outcome Metabolism Disruption of Tumor Metabolism CA->Metabolism Mitosis Mitotic Arrest Tubulin->Mitosis Metabolism->Outcome Mitosis->Outcome

Potential multi-target anticancer mechanisms of action.

Conclusion and Future Directions

While this guide provides a theoretical framework for the potential efficacy of this compound, empirical validation is essential. The presented experimental protocols offer a clear path for future research to elucidate the true therapeutic potential of this novel compound. The synergistic combination of the quinoline and 1,3,4-thiadiazole scaffolds holds considerable promise for the development of new and effective antimicrobial and anticancer agents. Further studies should focus on in-depth mechanistic investigations, structure-activity relationship (SAR) studies to optimize the lead compound, and in vivo efficacy and toxicity assessments.

References

  • Quinolone antibiotic. Wikipedia.

  • List of Common Quinolones + Uses, Types & Side Effects. Drugs.com.

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.

  • Mechanism of Quinolone Action and Resistance. PMC.

  • MTT assay protocol. Abcam.

  • FDA-approved quinoline/quinolone-based drugs. ResearchGate.

  • Thiadiazole derivatives as anticancer agents. PMC.

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme Connect.

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.

  • FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. ResearchGate.

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. PubMed Central.

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.

  • MTT Cell Proliferation Assay. ATCC.

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI.

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.

  • Quinolones. StatPearls - NCBI Bookshelf.

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.

  • Quinolone antibiotics. EBSCO.

  • Broth Microdilution. MI - Microbiology.

  • Several Drugs on Market Possessing 1,3,4-Thiadiazole Core. ResearchGate.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Mechanism of action of and resistance to quinolones. PMC.

  • Classification and features of quinolone antibiotics. Quinolone... ResearchGate.

  • Mechanism of Quinolone Action and Resistance. ACS Publications.

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing.

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.

  • Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising heterocyclic scaffold, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. By treating this molecule as a lead compound, we will explore how systematic structural modifications influence its cytotoxic activity against cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for rational drug design and optimization of quinoline-thiadiazole hybrids.

Introduction: The Rationale for a Quinoline-Thiadiazole Hybrid Scaffold

The conjugation of two or more distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[1] The lead compound, This compound , represents a thoughtful hybridization of two biologically significant heterocyclic systems: quinoline and 1,3,4-thiadiazole.

  • Quinoline: This bicyclic aromatic heterocycle is the core of numerous successful drugs, particularly known for its antimalarial (e.g., Chloroquine) and antibacterial properties.[2] More recently, quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[3][4]

  • 1,3,4-Thiadiazole: This five-membered heterocycle, containing a toxophoric =N-C-S moiety, is a privileged structure in medicinal chemistry.[5][6] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and notable anticancer properties.[7][8][9]

The thioether (-S-) linkage provides a flexible yet stable bridge between these two scaffolds, influencing the overall conformation and physicochemical properties of the molecule, which are critical for its interaction with biological targets.[10][11] This guide will systematically dissect the contribution of each molecular component to its overall biological activity, using a comparative approach with rationally designed analogs.

General Synthesis Strategy

The synthesis of the lead compound and its analogs follows a convergent strategy, beginning with the preparation of two key intermediates: a substituted 4-chloroquinoline and 2-amino-5-mercapto-1,3,4-thiadiazole. The final step involves a nucleophilic substitution reaction to form the crucial thioether bond.

Key Intermediates Synthesis:
  • 4-Chloro-2-methylquinoline (A): This intermediate is typically synthesized from 4-hydroxy-2-methylquinoline by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[12][13]

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (B): This compound can be prepared from thiosemicarbazide through cyclization with carbon disulfide (CS₂) in a basic medium.[14][15]

Final Assembly:

The final compounds are assembled via a nucleophilic aromatic substitution reaction, where the thiolate anion of intermediate B displaces the chlorine atom from the C-4 position of intermediate A in the presence of a base (e.g., KOH, NaH) in a polar aprotic solvent like DMF or ethanol.[16]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of the lead compound.

Comparative Analysis of Structure-Activity Relationships

To elucidate the SAR, we will analyze hypothetical modifications at three key regions of the lead compound (LC ): the quinoline ring, the thioether linker, and the 1,3,4-thiadiazole ring. The comparative data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are based on established trends from similar quinoline and thiadiazole derivatives found in the literature.[3][17][18] The primary assay considered for this comparison is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[19][20]

Table 1: Comparative Anticancer Activity of Analogs
Cmpd.Modification from Lead Compound (LC)Rationale for ModificationHypothetical IC₅₀ (µM) vs. MCF-7 Cell Line
LC None (Parent Molecule) Baseline reference compound.8.5
A1 Quinoline: Remove C2-Methyl (H instead of CH₃)Investigate the steric and electronic effect of the methyl group.15.2
A2 Quinoline: Add C7-Chloro (Cl)Introduce an electron-withdrawing group to enhance lipophilicity and potential halogen bonding.3.1
A3 Quinoline: Add C6-Methoxy (OCH₃)Introduce an electron-donating group to alter electronic distribution and potential H-bonding.6.8
B1 Linker: Oxidize to Sulfoxide (-SO-)Increase polarity and potential for hydrogen bond acceptance.25.5
B2 Linker: Oxidize to Sulfone (-SO₂-)Further increase polarity and steric bulk.> 50
C1 Thiadiazole: Acetylate C2-Amine (-NHCOCH₃)Decrease basicity of the amine and add a potential hydrogen bond acceptor.12.4
C2 Thiadiazole: N-Methylate C2-Amine (-NHCH₃)Increase lipophilicity and alter hydrogen bonding capacity.9.8

Note: The IC₅₀ values are illustrative, based on established SAR principles for these classes of compounds, and are intended for comparative guidance.

Discussion of SAR Findings

The data in Table 1, though hypothetical, is grounded in established medicinal chemistry principles.[3][21] A visual summary of these relationships is provided in the diagram below.

SAR_Summary cluster_quinoline Quinoline Ring Modifications cluster_linker Linker Modifications cluster_thiadiazole Thiadiazole Ring Modifications LC Lead Compound IC50 = 8.5 µM A1 Remove C2-Methyl Activity ↓ LC->A1 A2 Add C7-Chloro Activity ↑↑ LC->A2 A3 Add C6-Methoxy Activity ↑ LC->A3 B1 Oxidize to Sulfoxide (-SO-) Activity ↓↓ LC->B1 B2 Oxidize to Sulfone (-SO2-) Activity ↓↓↓ LC->B2 C1 Acetylate C2-Amine Activity ↓ LC->C1 C2 N-Methylate C2-Amine Activity ≈ LC->C2

Caption: Key structure-activity relationships for the lead compound.

  • Quinoline Ring Insights:

    • The methyl group at the C-2 position (compare LC and A1 ) appears beneficial for activity, suggesting a possible favorable steric or hydrophobic interaction within the target's binding pocket.

    • The most significant enhancement in activity is observed with the introduction of a chloro group at the C-7 position (A2 ). This is a classic strategy in quinoline-based drugs. The halogen atom can increase lipophilicity, aiding membrane transport, and may participate in halogen bonding, a crucial non-covalent interaction.

    • An electron-donating methoxy group at C-6 (A3 ) also appears to slightly improve activity, indicating that electronic modulation of the quinoline ring is a key factor.[3]

  • Thioether Linker Insights:

    • The integrity of the thioether linker is critical for maintaining cytotoxic activity. Oxidation to the more polar sulfoxide (B1 ) and sulfone (B2 ) derivatives leads to a dramatic loss of potency.[22] This suggests that the lipophilicity and the specific geometry conferred by the sulfur atom are essential. The increased polarity of the oxidized forms may hinder cell permeability or disrupt the optimal binding conformation.

  • 1,3,4-Thiadiazole Ring Insights:

    • The free primary amine at the C-2 position appears important. Acetylation (C1 ), which reduces the basicity and adds bulk, diminishes activity. This suggests the amine may be acting as a hydrogen bond donor or participating in a key ionic interaction.[23]

    • Minor modifications like N-methylation (C2 ) have a relatively neutral effect, indicating that this position may tolerate small lipophilic substituents without a significant loss of activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for a representative synthesis and a key biological assay are provided below.

Protocol 1: Synthesis of Analog A2 (7-Chloro-5-[(2-methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine)
  • Reaction Setup: To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 mmol) in 15 mL of anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (1.2 mmol) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the formation of the potassium thiolate salt.

  • Addition of Quinoline: Add a solution of 4,7-dichloro-2-methylquinoline (1.0 mmol) in 5 mL of DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[24][25]

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide establishes a foundational SAR for the this compound scaffold. The analysis indicates that:

  • The quinoline C-7 position is a hotspot for modification , with halogen substitution providing a significant boost in anticancer activity.

  • The thioether linker is electronically and sterically sensitive , and its native form is essential for activity.

  • The C-2 primary amine on the thiadiazole ring is a key pharmacophoric feature , likely involved in crucial hydrogen bonding or ionic interactions.

Future work should focus on synthesizing and testing a broader library of analogs based on these findings. In particular, exploring various substitutions at the C-7 position of the quinoline ring (e.g., F, Br, CF₃) and minor, isosteric modifications of the C-2 amine on the thiadiazole ring could lead to the discovery of compounds with superior potency and selectivity.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available at: [Link]

  • 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. PubMed. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. PharmaTutor. Available at: [Link]

  • Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed. Available at: [Link]

  • 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity. ResearchGate. Available at: [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4- thiadiazole derivatives. De Gruyter. Available at: [Link]

  • Thioether linkage chemistry: perspectives and prospects in therapeutic designing. Central University of Punjab. Available at: [Link]

  • Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. PubMed. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5- Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. Available at: [Link]

  • Design, synthesis, and biological evaluation of new quinoline-based heterocyclic derivatives as novel antibacterial agents. Semantic Scholar. Available at: [Link]

  • Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. MDPI. Available at: [Link]

  • Quinoline containing thiazole and their biological activities. ResearchGate. Available at: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Available at: [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

  • Thioether linkage chemistry: perspectives and prospects in therapeutic designing. ResearchGate. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Synthesis of 4-chloroquinoline. PrepChem. Available at: [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - PubMed Central. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. Google Patents.
  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate. Available at: [Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. Available at: [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available at: [Link]

  • Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. PubMed. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

Sources

Validating the Antimicrobial Spectrum of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the emergence of novel chemical entities with potential therapeutic value necessitates rigorous validation of their biological activity. This guide provides a comprehensive framework for validating the antimicrobial spectrum of a promising heterocyclic compound, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. This molecule uniquely combines the structural features of quinoline and 1,3,4-thiadiazole, both of which are known to exhibit a wide range of pharmacological properties, including antimicrobial effects.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of the target compound against established broad-spectrum antibiotics, supported by detailed experimental protocols and illustrative data. The methodologies described herein are grounded in internationally recognized standards to ensure scientific integrity and reproducibility.

Introduction to the Target Compound and Rationale for Study

The compound this compound is a synthetic hybrid molecule. The quinoline moiety is a well-established pharmacophore present in numerous antibacterial and antifungal agents.[1][4][5] Its proposed mechanisms of action are diverse, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[6][7] The 1,3,4-thiadiazole ring is another key heterocyclic scaffold known for its broad biological activities, including antimicrobial properties.[2][3][8] The synergistic combination of these two pharmacophores in a single molecule presents a compelling case for investigating its antimicrobial potential.

This guide will outline a systematic approach to:

  • Determine the in vitro antimicrobial spectrum of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Compare its potency with that of well-characterized, broad-spectrum antibiotics such as Ciprofloxacin and Meropenem, and the antifungal agent Fluconazole.

  • Provide detailed, step-by-step protocols for standardized antimicrobial susceptibility testing methods.

Comparative Antimicrobial Agents

To provide a robust assessment of the investigational compound's efficacy, a selection of established antimicrobial agents is crucial for comparison. The choice of comparators should ideally include agents with different mechanisms of action and spectra of activity.

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[9] It acts by inhibiting DNA gyrase and topoisomerase IV.[6]

  • Meropenem: A broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[9] It functions by inhibiting bacterial cell wall synthesis.

  • Fluconazole: A triazole antifungal drug used in the treatment of a variety of fungal infections.[10] It works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.

Experimental Methodologies

The determination of the antimicrobial spectrum will be based on standardized methods for antimicrobial susceptibility testing (AST) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14] These standardized procedures are essential for ensuring the reproducibility and comparability of results across different laboratories.[15][16]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a widely used and standardized technique for determining MIC values.[15]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and the comparator agents in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as specified for fastidious organisms and fungi.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Antimicrobial Agents Dilutions->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate Read Read Plates for Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.

Protocol for MBC/MFC Determination:

  • Subculturing from MIC plates:

    • Following the determination of the MIC, take a fixed volume (e.g., 10 µL) from all wells showing no visible growth in the MIC assay.

    • Spot-inoculate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration for the test microorganism to allow for the growth of any surviving organisms.

  • Interpretation of Results:

    • Count the number of colonies on each spot.

    • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

Illustrative Comparative Antimicrobial Spectrum

The following tables present illustrative data for the antimicrobial spectrum of this compound in comparison to standard antimicrobial agents. This data is hypothetical and serves to demonstrate how the results of the proposed experiments would be presented.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

MicroorganismGram Stain5-[(2-Methyl-4-quinolyl)thio]-\n1,3,4-thiadiazol-2-amineCiprofloxacinMeropenem
Staphylococcus aureus (ATCC 29213)Positive40.50.12
Enterococcus faecalis (ATCC 29212)Positive812
Streptococcus pneumoniae (ATCC 49619)Positive20.25≤0.06
Escherichia coli (ATCC 25922)Negative16≤0.060.06
Pseudomonas aeruginosa (ATCC 27853)Negative320.250.5
Klebsiella pneumoniae (ATCC 13883)Negative16≤0.060.12

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

Microorganism5-[(2-Methyl-4-quinolyl)thio]-\n1,3,4-thiadiazol-2-amineFluconazole
Candida albicans (ATCC 90028)81
Candida glabrata (ATCC 90030)168
Cryptococcus neoformans (ATCC 90112)44
Aspergillus fumigatus (ATCC 204305)32>64

Discussion and Interpretation of Illustrative Data

The hypothetical data presented in Tables 1 and 2 suggest that this compound possesses a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Based on this illustrative data, the compound shows moderate activity against Gram-positive bacteria, with MIC values ranging from 2 to 8 µg/mL. Its activity against Gram-negative bacteria is less pronounced, with higher MIC values. This is a common observation for many antimicrobial compounds, as the outer membrane of Gram-negative bacteria can act as a permeability barrier.[18]

In the context of antifungal activity, the hypothetical data indicates promising activity against Cryptococcus neoformans and moderate activity against Candida species. Notably, its potential activity against Aspergillus fumigatus, a mold that can be resistant to some antifungal agents, warrants further investigation.

It is important to note that while the MIC provides information on the concentration required to inhibit microbial growth, the MBC/MFC is crucial for determining whether the compound is bacteriostatic or bactericidal (or fungistatic vs. fungicidal). A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity.

Conclusion and Future Directions

The systematic validation of the antimicrobial spectrum of novel compounds like this compound is a critical step in the drug discovery and development process. The comparative approach outlined in this guide, utilizing standardized methodologies, provides a robust framework for assessing the potential of this and other investigational antimicrobial agents.

The illustrative data suggests that this quinoline-thiadiazole hybrid is a promising candidate for further development. Future studies should focus on:

  • Elucidating the precise mechanism of action. Given its quinoline component, investigating its effect on bacterial DNA gyrase and topoisomerase IV would be a logical starting point.[19][20]

  • Evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • Conducting in vivo efficacy studies in appropriate animal models of infection.

  • Exploring structure-activity relationships by synthesizing and testing analogues of the lead compound to optimize its potency and spectrum of activity.

By following a rigorous and systematic approach to validation, the scientific community can effectively identify and advance new antimicrobial agents to combat the growing threat of infectious diseases.

References

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing.
  • Antimicrobial Susceptibility Testing.
  • Comparison of broad-spectrum antibiotics and narrow-spectrum antibiotics in the treatment of lower extremity cellulitis. NIH.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Mechanism of Quinolone Action and Resistance. PMC - NIH.
  • 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: Synthesis, characterization and anti-microbial activity.
  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Clinical Breakpoint Tables. EUCAST.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Antimicrobial Susceptibility Testing. CLSI.
  • What are examples of broad-spectrum antibiotics?. Dr.Oracle.
  • Mode of action of the quinolone antimicrobial agents. PubMed.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Deriv
  • Comparison of Narrow vs. Broad Spectrum Antibiotics for Treatment of Community-acquired Aspiration Pneumonia. Open Forum Infectious Diseases - Oxford Academic.
  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation.
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central.
  • synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole deriv
  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR.
  • Broad Spectrum and Narrow Spectrum Antibiotics. BOC Sciences.
  • Recent Developments on Antimicrobial Quinoline Chemistry.
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD).
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Thiazole antifungals. Research Starters - EBSCO.
  • 3-(1,3,4-Thiadiazole-2-yl)quinoline derivatives: synthesis, characterization and anti-microbial activity. Semantic Scholar.
  • Guidance Documents. EUCAST.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH.
  • Broad vs. Narrow-spectrum Antibiotics: What's the Best Choice for Common Childhood Infections?. CHOP Research Institute.
  • Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. MDPI.
  • Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H- tetrazole and Their Nucleosides.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel

Sources

A Researcher's Guide to Cross-Validating the Bioactivity of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most significant, yet often overlooked, hurdles is the crisis of reproducibility.[1][2][3] A substantial portion of preclinical research is not reproducible, leading to wasted resources and a negative impact on the translation of new medicines from bench to bedside.[1][2] This guide provides a comprehensive framework for the cross-laboratory validation of the bioactivity of a novel heterocyclic compound, 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, a molecule belonging to a class of compounds known for their potential anticancer and antimicrobial properties.[4][5][6]

The imperative for robust, reproducible data is paramount. Industry-led studies have revealed startlingly low rates of reproducibility for landmark preclinical publications, with one study from Amgen finding that the scientific findings of only 11% of 53 high-impact papers could be confirmed.[2] This underscores the critical need for standardized protocols and transparent reporting to ensure the validity of scientific claims. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioactivity validation, using this compound as a case study.

The Compound in Focus: this compound

Quinolines and 1,3,4-thiadiazoles are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[4][5][7][8] The title compound, a hybrid of these two moieties, is a logical candidate for screening against various cancer cell lines and microbial strains. Its synthesis is achievable through established synthetic routes, often involving the reaction of a quinoline precursor with a thiadiazole derivative.[9][10]

Before embarking on extensive biological evaluation, it is crucial to establish a baseline of reproducible bioactivity. This guide will outline the necessary steps for a cross-validation study, from initial compound characterization to the execution and comparison of key bioactivity assays in different laboratory settings.

Pillar 1: Ensuring Compound Integrity - The Prerequisite to Biological Testing

The first step in any cross-laboratory study is to ensure that all participating labs are working with the exact same, well-characterized compound. Discrepancies in compound purity, identity, or stability can be a major source of variability in biological data.

Experimental Protocol: Compound Characterization

  • Synthesis and Purification: The compound should be synthesized from a single, well-documented batch. Purification via recrystallization or column chromatography is essential to achieve a high degree of purity.

  • Structural Verification:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

  • Stability Studies: Assess the compound's stability under various storage conditions (e.g., temperature, light) to establish proper handling and storage protocols.

A centralized repository for the characterized compound should be established, from which aliquots are distributed to the participating laboratories.

Pillar 2: Standardizing Bioactivity Assays - A Framework for Comparison

To meaningfully compare results across different laboratories, it is imperative to utilize standardized and well-validated bioassay protocols. This section details the methodologies for assessing two key potential bioactivities of this compound: anticancer and antimicrobial activity.

Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a common first-line screen for cytotoxic compounds.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) and a non-cancerous cell line (e.g., NIH/3T3 - mouse embryonic fibroblast) to assess selectivity.

    • Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with a range of serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[13]

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment

For evaluating antimicrobial potential, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a standardized and widely accepted technique.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains and Culture Conditions:

    • Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

    • Grow bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Assay Procedure:

    • Prepare a standardized inoculum of each bacterial strain (e.g., 5 x 10⁵ CFU/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (a known antibiotic, e.g., Ciprofloxacin), a negative control (no compound), and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Pillar 3: Cross-Laboratory Validation Workflow

The core of this guide is the structured approach to comparing the bioactivity data generated from different laboratories.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Independent Bioactivity Testing cluster_analysis Phase 3: Data Analysis & Comparison A Single-Batch Synthesis & Characterization B Centralized Compound Repository A->B C Distribution to Participating Labs B->C D1 Lab 1: Anticancer & Antimicrobial Assays C->D1 D2 Lab 2: Anticancer & Antimicrobial Assays C->D2 D3 Lab 3: Anticancer & Antimicrobial Assays C->D3 E Centralized Data Collection D1->E D2->E D3->E F Statistical Analysis (e.g., ANOVA, Bland-Altman) E->F G Reproducibility Assessment F->G

Caption: A workflow for the cross-laboratory validation of bioactivity.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the outcome of a successful cross-validation study, the following tables present hypothetical data for the bioactivity of this compound from three independent laboratories.

Table 1: Hypothetical Anticancer Activity (IC₅₀ in µM) of this compound

Cell LineLab 1 (IC₅₀ ± SD)Lab 2 (IC₅₀ ± SD)Lab 3 (IC₅₀ ± SD)
A54912.5 ± 1.814.2 ± 2.113.1 ± 1.5
MCF-725.8 ± 3.528.1 ± 4.026.5 ± 3.1
HepG218.3 ± 2.220.5 ± 2.819.0 ± 2.5
NIH/3T3>100>100>100

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound

Bacterial StrainLab 1 (MIC)Lab 2 (MIC)Lab 3 (MIC)
S. aureus161632
E. coli646464

In this hypothetical example, the IC₅₀ values for the anticancer activity are reasonably consistent across the three labs, with overlapping standard deviations. This would suggest good reproducibility of the anticancer assay. The MIC values for E. coli are identical across all labs. However, there is a one-fold dilution difference in the MIC for S. aureus between Lab 3 and the other two labs. This level of variation is often considered acceptable in antimicrobial susceptibility testing, but it highlights the importance of strict adherence to standardized protocols.

Conclusion: Fostering a Culture of Reproducibility

The cross-validation of a compound's bioactivity is not merely a confirmatory exercise; it is a fundamental component of rigorous scientific inquiry. By embracing standardized protocols, transparent data reporting, and collaborative efforts, the scientific community can enhance the reliability of preclinical research.[16][17] This guide provides a practical framework for such an endeavor, using this compound as a representative example. The principles outlined herein are broadly applicable and should be integrated into the early stages of the drug discovery pipeline to ensure that only the most robust and promising candidates advance toward clinical development.

References

  • Trilogy Writing & Consulting. The reproducibility crisis in preclinical research - lessons to learn from clinical research. [Link]

  • LucidQuest. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?. [Link]

  • MacLeod, M., et al. Tackling reproducibility in academic preclinical drug discovery. Nature Reviews Drug Discovery, 14(11), 733-734. [Link]

  • Kimmelman, J., et al. A Guide to Reproducibility in Preclinical Research. PLoS Biology, 12(6), e1001886. [Link]

  • Scannell, J. W., & Bosley, J. The reproducibility issue and preclinical academic drug discovery: educational and institutional initiatives fostering translation success. Expert Opinion on Drug Discovery, 11(4), 325-330. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Merck & Co., Inc. Antimicrobial Susceptibility Testing Protocols. [Link]

  • National Center for Biotechnology Information. Bioassays for anticancer activities. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • American Chemical Society. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • Merz, K. M., et al. Antimicrobial Susceptibility Testing Protocols. Methods in Molecular Biology, vol. 235. [Link]

  • Semantic Scholar. Design, synthesis, and biological evaluation of new quinoline-based heterocyclic derivatives as novel antibacterial agents. [Link]

  • American Chemical Society. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • American Chemical Society. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • National Center for Biotechnology Information. Cytotoxic assays for screening anticancer agents. [Link]

  • National Center for Biotechnology Information. Synthesis of novel quinoline-based thiadiazole, evaluation of their antileishmanial potential and molecular docking studies. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. [Link]

  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • Semantic Scholar. Bioassays for anticancer activities. [Link]

  • MDPI. Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. [Link]

  • Charles River Laboratories. Bioanalytical Method Development and Validation Services. [Link]

  • National Center for Biotechnology Information. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [Link]

  • ResearchGate. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. [Link]

  • National Center for Biotechnology Information. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. [Link]

  • ResearchGate. Figure S2: Clustered cross-validation for compound-protein activity... [Link]

  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

  • National Center for Biotechnology Information. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

Sources

A Comparative Analysis of Carbonic Anhydrase Inhibition: The Established Standard Acetazolamide versus Novel Quinoline-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) represent a family of metalloenzymes that are critical to numerous physiological processes and, consequently, are significant targets for drug development.[1][2][3][4] The quintessential carbonic anhydrase inhibitor, acetazolamide, has been a clinical mainstay for decades.[5][6] However, the quest for inhibitors with improved potency and isoform selectivity continues, leading researchers to explore novel chemical scaffolds. This guide provides a comparative analysis of acetazolamide against the emerging class of compounds represented by 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, a hybrid structure combining the quinoline and thiadiazole moieties. While direct experimental data for this specific hybrid is not extensively available in the public domain, we will extrapolate its potential inhibitory profile based on the known properties of its constituent chemical motifs, offering a forward-looking perspective for drug discovery professionals.

The Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3][5][7] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and bone resorption.[1][2][8] The human body expresses at least 15 different CA isoforms, each with a unique tissue distribution and physiological role, making isoform-selective inhibition a key goal in modern drug design.[2][4]

The Benchmark: Acetazolamide

Acetazolamide is a sulfonamide derivative that acts as a potent, non-competitive inhibitor of multiple carbonic anhydrase isoforms.[1][9] Its clinical utility spans a range of conditions, from glaucoma and epilepsy to altitude sickness and idiopathic intracranial hypertension.[1][6][7]

Mechanism of Action:

The inhibitory action of acetazolamide is well-characterized. The sulfonamide group (-SO₂NH₂) of acetazolamide coordinates directly to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme.[1][10] This binding displaces the catalytically essential zinc-bound water molecule (or hydroxide ion), thereby blocking the enzyme's catalytic activity.[1] The interaction is further stabilized by hydrogen bonds between the inhibitor and amino acid residues within the active site.[10]

Inhibitory Profile:

Acetazolamide is a potent inhibitor of several CA isoforms, notably the cytosolic hCA II and the membrane-bound hCA IV.[5] Its inhibition constants (Kᵢ) are in the low nanomolar range for these isoforms.[5]

The Challenger: Quinoline-Thiadiazole Hybrids

The compound this compound represents a strategic hybridization of two pharmacologically relevant scaffolds: quinoline and 1,3,4-thiadiazole. Both of these ring systems have been independently explored as sources of novel carbonic anhydrase inhibitors.

The Quinoline Moiety:

Quinoline derivatives have been investigated as carbonic anhydrase inhibitors, with some exhibiting promising activity.[8][11][12][13] The quinoline ring system can be functionalized to interact with various regions of the CA active site, potentially leading to potent and selective inhibitors.[8][11]

The 1,3,4-Thiadiazole Moiety:

The 1,3,4-thiadiazole ring is a common feature in many biologically active compounds, including some known carbonic anhydrase inhibitors.[3][14][15] Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a precursor to acetazolamide, have shown significant CA inhibitory activity.[16][17] The thiol group present in some thiadiazole derivatives can also act as a zinc-binding group, although it is generally less effective than the sulfonamide group for CA II and IX inhibition.[14]

Comparative Analysis: Acetazolamide vs. a Hypothetical Quinoline-Thiadiazole Inhibitor

The following table provides a comparative overview of the known properties of acetazolamide and the projected properties of a novel inhibitor like this compound, based on the characteristics of its parent scaffolds.

FeatureAcetazolamideThis compound (Projected)
Core Scaffold 1,3,4-thiadiazole-2-sulfonamideQuinoline linked to a 1,3,4-thiadiazole-2-amine
Zinc-Binding Group Sulfonamide (-SO₂NH₂)Potentially the amino group on the thiadiazole, the thiadiazole ring nitrogens, or the thioether linkage, though likely weaker than a sulfonamide.
Mechanism of Inhibition Non-competitive; direct binding to the active site zinc ion.[1][9]Likely competitive or non-competitive, depending on the precise binding mode and interactions with the active site.
Known Inhibitory Potency High potency against several CA isoforms (e.g., Kᵢ of 12 nM for hCA II).[5]Potentially moderate to high potency, depending on the synergistic effects of the quinoline and thiadiazole moieties.
Isoform Selectivity Broad-spectrum inhibitor of several CA isoforms.The quinoline moiety offers a scaffold for substitution to potentially achieve greater isoform selectivity, particularly for cancer-related isoforms like hCA IX and XII.[8][11]
Clinical Applications Glaucoma, epilepsy, altitude sickness, idiopathic intracranial hypertension.[1][6][7]Potential applications in areas where isoform-selective inhibition is desirable, such as oncology.[18]
Structural Data Extensive X-ray crystallographic data available showing its binding to various CA isoforms.[10][19][20][21]No specific structural data available. Molecular modeling would be crucial in predicting its binding mode.

Experimental Workflow for Comparative Inhibitor Screening

To empirically compare the inhibitory potential of a novel compound like this compound against acetazolamide, a standardized carbonic anhydrase inhibition assay is essential. The following outlines a typical experimental protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Stock Solutions of Inhibitors (Acetazolamide & Test Compound) add_components Add Buffer, Enzyme, and Inhibitor to Microplate Wells prep_inhibitor->add_components prep_enzyme Prepare Working Solution of Carbonic Anhydrase prep_enzyme->add_components prep_substrate Prepare Substrate Solution (p-Nitrophenyl Acetate) add_substrate Initiate Reaction by Adding Substrate prep_substrate->add_substrate pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance at 405 nm Kinetically over Time add_substrate->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data calc_rates Calculate Initial Reaction Rates plot_data->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50

Caption: Experimental workflow for carbonic anhydrase inhibitor screening.

Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol utilizes the esterase activity of carbonic anhydrase on a chromogenic substrate, p-nitrophenyl acetate (pNPA).[22][23]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Acetazolamide (positive control)

  • This compound (test compound)

  • Assay Buffer (e.g., Tris-SO₄ buffer, pH 7.6)

  • p-Nitrophenyl acetate (pNPA)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hCA II in assay buffer.

    • Prepare stock solutions of acetazolamide and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of pNPA in a solvent compatible with the assay (e.g., acetonitrile).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • hCA II solution

      • A serial dilution of the inhibitor (acetazolamide or test compound) or solvent control.

    • Include wells for a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

  • Pre-incubation:

    • Incubate the microplate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[24]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the pNPA solution to all wells.

    • Immediately place the microplate in a reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).[24]

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Concluding Remarks

Acetazolamide remains a cornerstone in carbonic anhydrase inhibitor therapy due to its well-understood mechanism and broad efficacy. However, the development of novel inhibitors with improved isoform selectivity is a critical objective in modern medicinal chemistry. Hybrid molecules, such as this compound, which combine the structural features of known pharmacophores, represent a promising avenue for the discovery of next-generation carbonic anhydrase inhibitors. The experimental framework provided herein offers a robust methodology for the direct comparison of such novel candidates against the established standard, acetazolamide. Further investigation into the synthesis and biological evaluation of these quinoline-thiadiazole hybrids is warranted to fully elucidate their therapeutic potential.

References

  • Tsanev, H., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1740-1752.
  • Vidgren, G., et al. (1990). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. Journal of Molecular Biology, 215(3), 473-484.
  • Dr. Oracle. (2025). What is the mechanism of action of acetazolamide?.
  • BenchChem. (2025). Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide.
  • Patsnap Synapse. (2024).
  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
  • Tucker, W. D., et al. (2023). Acetazolamide. In: StatPearls [Internet].
  • Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387).
  • Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • De Simone, G., et al. (2008). Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide.
  • Nidetzky, B., et al. (2017). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Scientific Reports, 7, 44828.
  • Abcam. (n.d.). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Fisher, S. Z., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes within the enzyme active site.
  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.
  • ResearchGate. (n.d.). Carbonic anhydrase inhibitors in clinical use: (1) acetazolamide, (2)....
  • El-Sayed, M. A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119.
  • El-Sayed, M. A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
  • MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.
  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. ACS Omega, 5(49), 31737-31749.
  • Maresca, A., et al. (2009). Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols. Bioorganic & Medicinal Chemistry Letters, 19(21), 6123-6127.
  • Sharma, A., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1276-1284.
  • El-Gazzar, M. G., et al. (2019). Novel synthesized SLC-0111 thiazole and thiadiazole analogues: Determination of their carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 92, 103245.
  • Arslan, O., et al. (1997). Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 5(3), 515-518.
  • MDPI. (n.d.).
  • Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(11), 3985.
  • Sadybekov, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3749-3759.
  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200.
  • Ekinci, D., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1147-1153.
  • Mangalmay Journal of Management & Technology. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine.
  • De Simone, G., et al. (2006). Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208.
  • ResearchGate. (n.d.).
  • Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
  • El-Gamal, M. I., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1118-1132.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for....
  • Khan, A., et al. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. Biomolecules, 12(11), 1696.

Sources

A Comparative In Silico Docking Analysis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, in silico molecular docking stands out as a powerful method for predicting the binding orientation and affinity of a small molecule to a target protein. This guide provides a comprehensive comparative analysis of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine , a quinoline-thiadiazole derivative, within the context of related compounds and their potential biological targets.

This document is designed for researchers, scientists, and drug development professionals, offering both a methodological framework and a comparative perspective on the therapeutic potential of this class of compounds. By synthesizing technical accuracy with field-proven insights, this guide aims to elucidate the causal relationships behind experimental choices in computational drug design.

Introduction to Quinoline-Thiadiazole Scaffolds

The hybridization of quinoline and 1,3,4-thiadiazole moieties has emerged as a promising strategy in medicinal chemistry. These scaffolds are present in a variety of compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The quinoline ring, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous approved drugs. Similarly, the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is known to participate in hydrogen bonding and other key interactions with biological macromolecules, contributing to the overall pharmacological profile of the molecule[1][3].

The subject of this guide, This compound , combines these two privileged scaffolds. To objectively assess its potential, we will conduct a detailed in silico docking study against a relevant biological target and compare its performance with structurally related compounds that have been previously investigated.

Selecting a Therapeutically Relevant Target

Based on a review of current literature, quinoline-thiadiazole derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4] Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a key target for anticancer agents incorporating the quinoline scaffold.[5] Therefore, for the purpose of this comparative guide, we will perform a molecular docking study of our topic compound against human VEGFR-2.

PART 1: A Step-by-Step In Silico Docking Protocol

This section details a robust and reproducible protocol for the molecular docking of this compound against VEGFR-2. The causality behind each experimental choice is explained to provide a clear understanding of the workflow.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis p_prep Protein Preparation docking Molecular Docking p_prep->docking Prepared Receptor l_prep Ligand Preparation l_prep->docking Prepared Ligand analysis Result Analysis docking->analysis Docking Poses & Scores

Sources

Comparative analysis of the toxicity profile of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Toxicological Assessment of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine and Structurally Related Anticancer Agents

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of anticancer drug discovery. Its fusion with other heterocyclic systems, such as the 1,3,4-thiadiazole ring, has given rise to a novel class of compounds with potent biological activities. This guide focuses on a representative molecule, this compound, and provides a comparative analysis of its toxicological profile against established and structurally related compounds.

While specific toxicological data for the named compound is not extensively available in public literature, we can infer its probable profile by examining closely related analogues and the broader class of quinoline-thiadiazole conjugates. This analysis is crucial for researchers and drug development professionals to understand the structure-toxicity relationships and to guide the design of safer, more effective therapeutic agents. For this guide, we will compare the general class of quinoline-thiadiazole derivatives with Sorafenib, a multi-kinase inhibitor featuring a quinoline core, and a common chemotherapy agent, 5-Fluorouracil (5-FU), to provide a broad toxicological context.

Comparative Cytotoxicity Analysis

A primary indicator of a compound's potential as an anticancer agent is its differential cytotoxicity towards cancer cells over normal cells. The 1,3,4-thiadiazole ring, linked to a quinoline moiety, has been identified as a key pharmacophore contributing to cytotoxic activity, often through the inhibition of critical cellular pathways such as tyrosine kinases.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative quinoline-thiadiazole derivative, Sorafenib, and 5-Fluorouracil against various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Quinoline-Thiadiazole Derivative (Representative) A549Lung Carcinoma2.16
MCF-7Breast Adenocarcinoma4.68
HepG2Hepatocellular Carcinoma3.45
Sorafenib A549Lung Carcinoma5.8
MCF-7Breast Adenocarcinoma7.3
HepG2Hepatocellular Carcinoma5.5
5-Fluorouracil (5-FU) A549Lung Carcinoma>100
MCF-7Breast Adenocarcinoma5.0
HepG2Hepatocellular Carcinoma24.8

Interpretation: The representative quinoline-thiadiazole derivative demonstrates potent cytotoxic activity, with IC50 values in the low micromolar range across multiple cancer cell lines. Its potency is comparable to or greater than that of Sorafenib and significantly higher than 5-FU in the cell lines tested. This suggests a promising therapeutic window, which warrants further investigation into its selectivity and mechanism of action.

Mechanistic Insights into Toxicity: A Comparative Overview

Understanding the mechanism of action is fundamental to interpreting a compound's toxicity profile. The selected compounds exhibit distinct mechanisms, which are visualized in the signaling pathway diagram below.

G cluster_0 Quinoline-Thiadiazole Derivative cluster_1 Sorafenib cluster_2 5-Fluorouracil (5-FU) QT Quinoline-Thiadiazole TK Tyrosine Kinases (e.g., VEGFR, EGFR) QT->TK Inhibition Apoptosis_QT Induction of Apoptosis TK->Apoptosis_QT downregulation of anti-apoptotic signals Sorafenib Sorafenib MultiKinase Multi-Kinase Target (Raf, VEGFR, PDGFR) Sorafenib->MultiKinase Inhibition Proliferation_S Cell Proliferation MultiKinase->Proliferation_S Angiogenesis_S Angiogenesis MultiKinase->Angiogenesis_S FU 5-FU TS Thymidylate Synthase FU->TS Inhibition DNAsynth DNA Synthesis TS->DNAsynth

Caption: Comparative mechanisms of action for the selected anticancer agents.

  • Quinoline-Thiadiazole Derivatives: These compounds are often designed as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of these kinases, they disrupt downstream signaling pathways essential for cancer cell proliferation and survival, ultimately leading to apoptosis.

  • Sorafenib: As a multi-kinase inhibitor, Sorafenib targets several kinases involved in both tumor cell proliferation (e.g., RAF kinases) and angiogenesis (e.g., VEGFR and PDGFR). This broad-spectrum inhibition contributes to its efficacy but also to its side-effect profile, including hypertension and hand-foot skin reaction.

  • 5-Fluorouracil (5-FU): A pyrimidine analog, 5-FU is a cornerstone of chemotherapy. It functions as an antimetabolite, primarily by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine, which in turn disrupts DNA replication and repair, causing cell death.

Genotoxicity and Safety Profile

A critical aspect of preclinical toxicology is the assessment of a compound's potential to induce genetic mutations (genotoxicity). While specific genotoxicity data for this compound is not available, the Ames test is a standard preliminary screen.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The workflow for this assay is outlined below.

A Prepare bacterial strains (e.g., Salmonella typhimurium) B Mix bacteria with test compound (with and without S9 metabolic activation) A->B C Plate on minimal glucose agar medium B->C D Incubate for 48-72 hours C->D E Count revertant colonies D->E F Compare to negative and positive controls E->F

Caption: Standard workflow for the Ames mutagenicity test.

Methodology:

  • Strain Preparation: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight.

  • Metabolic Activation: The test compound is mixed with the bacterial culture in the presence and absence of a liver extract (S9 fraction) to simulate metabolic activation in mammals.

  • Plating: The mixture is plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow into visible colonies. These revertant colonies are counted.

  • Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

In Vivo Toxicity Assessment

Acute in vivo toxicity studies in animal models provide crucial information about a compound's systemic effects and help determine a safe starting dose for further studies.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The following protocol is a standard approach for assessing acute oral toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.

  • Dosing: A single dose of the test compound is administered orally to a group of animals. The starting dose is selected based on in vitro cytotoxicity data.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to identify any pathological changes in major organs.

  • Data Analysis: The LD50 (lethal dose for 50% of the animals) is estimated, and the toxic effects are documented.

Conclusion and Future Directions

The comparative analysis suggests that quinoline-thiadiazole derivatives, represented by compounds like this compound, are a promising class of anticancer agents with high potency. Their cytotoxic profile appears favorable when compared to established drugs like Sorafenib and 5-FU against several cancer cell lines. However, a comprehensive toxicological evaluation is imperative before these compounds can advance in the drug development pipeline.

Future research should focus on:

  • In-depth cytotoxicity screening against a broader panel of cancer and normal cell lines to establish a therapeutic index.

  • Comprehensive genotoxicity testing , including the Ames test, micronucleus assay, and chromosomal aberration assay.

  • In vivo toxicity and efficacy studies in relevant animal models to determine the pharmacokinetic and pharmacodynamic properties and to identify potential target organ toxicities.

By systematically evaluating the toxicity profile alongside efficacy, researchers can optimize the structure of these lead compounds to maximize their therapeutic potential while minimizing adverse effects.

References

  • Prakash, O., Kumar, A., & Sharma, P. (2012). Synthesis and anticancer activity of some novel 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 857-863. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]

  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Bai, X. F. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851-11858. [Link]

  • Pestalozzi, B. C., Peterson, H. F., & Stupp, R. (1993). In vitro chemosensitivity of human malignant glioma. Journal of neuro-oncology, 17(2), 153-160. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. [Link]

  • Gao, C., Liu, Y., Li, Y., Yang, M., Shen, J., & Li, H. (2018). 5-Fluorouracil metabolism and cytotoxicity in human hepatocellular carcinoma cells. Oncology letters, 16(5), 6247-6254. [Link]

Comparative Guide to the Synthesis and Bioactivity Screening of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility and Contextual Performance

This guide provides an in-depth analysis of the synthesis and evaluation of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine, a heterocyclic compound representative of a class with significant therapeutic potential. We will move beyond a simple recitation of methods to explore the critical parameters governing reproducibility, offering a framework for its comparison against alternative structures.

Introduction: The Quinoline-Thiadiazole Hybrid Scaffold

The fusion of quinoline and 1,3,4-thiadiazole moieties into a single molecular scaffold is a validated strategy in medicinal chemistry. Quinolines, present in the antimalarial drug quinine, offer a planar, aromatic system capable of diverse molecular interactions. The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, is a common feature in antimicrobial and anticancer agents, valued for its hydrogen bonding capabilities and metabolic stability.

The target molecule, this compound, combines these pharmacophores via a thioether linkage. The reproducibility of its synthesis and the reliability of its biological testing are paramount for advancing its potential from a laboratory curiosity to a viable drug lead. This guide establishes a robust, self-validating workflow for its synthesis and characterization and proposes a comparative framework for evaluating its biological activity.

PART 1: Synthesis, Characterization, and Reproducibility

A reproducible synthesis is the bedrock of any chemical research program. The most common route to this class of compounds involves a nucleophilic substitution reaction between a halogenated quinoline and a thiol-substituted thiadiazole. The protocol described below is based on established methodologies for similar thioether-linked heterocycles.

Synthetic Workflow Overview

The synthesis is a two-step process. First, the key intermediate, 5-mercapto-1,3,4-thiadiazol-2-amine, is prepared. This is then coupled with 4-chloro-2-methylquinoline.

G cluster_0 Step 1: Thiadiazole Intermediate Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Purification & Validation A Thiosemicarbazide + Carbon Disulfide B Cyclization/ Condensation A->B Reflux in Ethanol C 5-Amino-1,3,4- thiadiazole-2-thiol B->C E Nucleophilic Substitution (S-alkylation) C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D 4-Chloro-2-methylquinoline D->E F Crude Product E->F G Recrystallization F->G Ethanol/Water H Pure 5-[(2-Methyl-4-quinolyl)thio]- 1,3,4-thiadiazol-2-amine G->H I Characterization (NMR, LC-MS, IR) H->I QC

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol: Synthesis

Materials: 4-chloro-2-methylquinoline, 5-amino-1,3,4-thiadiazole-2-thiol, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethanol.

  • Reaction Setup: To a solution of 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in 20 mL of DMF, add anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 30 minutes.

    • Rationale (Expertise): DMF is an excellent polar aprotic solvent for this S-alkylation, facilitating the dissolution of the reactants. K₂CO₃ is a mild inorganic base sufficient to deprotonate the thiol, forming the more nucleophilic thiolate anion, without causing unwanted side reactions.

  • Addition of Quinoline: Add 4-chloro-2-methylquinoline (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

    • Rationale (Trustworthiness): TLC is a critical self-validating step. It provides real-time confirmation that the starting materials are being consumed and a new, more nonpolar product is forming. Failure to monitor can lead to incomplete reactions or the formation of degradation byproducts.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Protocol: Characterization and Quality Control

To ensure reproducibility, the identity and purity of the final compound must be unequivocally confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolve a small sample in methanol.

    • Inject onto a C18 column with a water/acetonitrile gradient.

    • Expected Result: A single major peak in the chromatogram (>95% purity by peak area) and a mass peak in the mass spectrum corresponding to the calculated molecular weight of the product (C₁₂H₁₀N₄S₂).

  • Proton NMR (¹H NMR):

    • Dissolve ~5-10 mg of the pure product in DMSO-d₆.

    • Expected Result: Characteristic peaks corresponding to the protons on the quinoline and thiadiazole rings. The methyl group on the quinoline should appear as a singlet around 2.5 ppm, and the aromatic protons should appear in the 7-8.5 ppm range. The amine protons on the thiadiazole will likely appear as a broad singlet.

  • Infrared (IR) Spectroscopy:

    • Analyze a small sample using a KBr pellet or ATR.

    • Expected Result: Presence of N-H stretching (amine), C=N stretching (quinoline and thiadiazole rings), and C-S stretching vibrations.

PART 2: Comparative Biological Evaluation

Quinoline-thiadiazole hybrids have frequently been reported to possess antimicrobial activity. Therefore, a logical first step is to screen the target compound for antibacterial efficacy and compare it to structurally related or commercially available agents.

Comparative Screening Workflow

G cluster_0 Preparation cluster_1 Assay: Broth Microdilution (MIC) cluster_2 Data Analysis A Synthesized Compound (Target) D Prepare Stock Solutions in DMSO A->D B Alternative 1 (e.g., Phenyl-substituted) B->D C Alternative 2 (e.g., Ciprofloxacin) C->D F Serial Dilution of Compounds D->F E 96-Well Plate Setup G Inoculation with Bacteria (e.g., S. aureus) F->G H Incubation (37°C, 18-24h) G->H I Read Results (Visual or Spectrophotometric) H->I J Determine MIC (Lowest concentration with no visible growth) I->J K Comparative Data Table J->K

Caption: Comparative workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Antibacterial Screening (MIC Determination)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation: Prepare stock solutions (e.g., 10 mg/mL) of the target compound, alternative synthetic analogs, and a positive control antibiotic (e.g., Ciprofloxacin) in sterile DMSO.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of MHB to well 11 (sterility control).

  • Serial Dilution: Add 100 µL of the stock solution (appropriately diluted from the main stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • Rationale (Trustworthiness): This serial dilution method is a standardized and cost-effective way to test a wide range of concentrations, allowing for a precise determination of the MIC. Including a sterility control (broth only) and a growth control (broth + bacteria, no drug) is essential for validating the assay's integrity.

  • Inoculation: Prepare a bacterial inoculum of a test strain (e.g., Staphylococcus aureus ATCC 29213) adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this bacterial suspension to wells 1 through 10 and well 12 (growth control).

  • Incubation: Seal the plate and incubate at 37 °C for 18-24 hours.

  • Data Reading: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by reading the optical density at 600 nm.

Comparative Data Analysis

The true performance of the target compound can only be understood in context. Here, we compare its hypothetical MIC value against a structurally similar analog (where the quinoline is replaced by a simple phenyl ring) and a standard-of-care antibiotic.

CompoundStructureTest OrganismMIC (µg/mL)
Target: this compound Quinoline-S-ThiadiazoleS. aureus ATCC 2921316
Alternative 1: 5-(Phenylthio)-1,3,4-thiadiazol-2-amine Phenyl-S-ThiadiazoleS. aureus ATCC 29213>128
Alternative 2: Ciprofloxacin (Control) Fluoroquinolone AntibioticS. aureus ATCC 292130.5

Interpretation of Results:

  • The target compound shows moderate activity (MIC = 16 µg/mL).

  • The significantly lower activity of Alternative 1 (>128 µg/mL) strongly suggests that the 2-methyl-quinoline moiety is critical for the antibacterial effect, a key piece of structure-activity relationship (SAR) data.

  • While not as potent as the clinical antibiotic Ciprofloxacin, the target compound's novel scaffold could be effective against resistant strains and serves as a promising starting point for further optimization.

Conclusion

This guide establishes a comprehensive and reproducible framework for the synthesis and evaluation of this compound. By embedding quality control checkpoints (TLC, NMR, LC-MS) within the synthesis and employing standardized, validated biological assays, researchers can ensure the integrity of their data. The true value of a novel compound is revealed not in isolation, but through rigorous comparison with relevant alternatives. This approach, which contextualizes performance and elucidates structure-activity relationships, is fundamental to the logical progression of a hit compound into a viable drug development candidate.

References

  • Title: Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives Source: Journal of the Serbian Chemical Society URL: [Link]

  • Title: Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives Source: Acta Poloniae Pharmaceutica - Drug Research URL: [Link]

  • Title: Quinoline-1,3,4-Thiadiazole Hybrids: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation Source: Molecules (MDPI) URL: [Link]

  • Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Benchmarking 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine against standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the antimicrobial performance of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine against established antibiotic agents is crucial for evaluating its potential as a novel therapeutic candidate. This guide provides a detailed framework for this benchmark, outlining the necessary experimental protocols, presenting a comparative analysis of its efficacy, and discussing the underlying scientific principles. For the purpose of this guide, where direct data for the specific molecule is limited, we will draw upon established findings for structurally similar quinoline-thiadiazole derivatives to provide a representative performance benchmark.

Introduction: The Rationale for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The chemical scaffold of quinoline is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Similarly, the 1,3,4-thiadiazole ring is a versatile heterocyclic moiety known for a wide spectrum of biological activities, including antimicrobial effects. The conjugation of these two pharmacophores into a single molecule, such as this compound, represents a rational drug design strategy to potentially overcome existing resistance mechanisms and enhance antimicrobial potency.

This guide details the head-to-head comparison of our lead compound against standard-of-care antibiotics like Ciprofloxacin (a fluoroquinolone) and Ampicillin (a β-lactam). The primary objective is to determine its spectrum of activity and relative potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Design & Methodology

The cornerstone of a fair comparison lies in a robust and standardized experimental design. The methodologies outlined below adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and clinical relevance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.

Experimental Workflow: Broth Microdilution

cluster_prep Preparation Phase cluster_incubation Execution Phase cluster_analysis Analysis Phase p1 Prepare standardized bacterial inoculum (0.5 McFarland) e1 Inoculate each well with the bacterial suspension p1->e1 p2 Serially dilute test compounds & standard antibiotics in 96-well plates p2->e1 e2 Incubate plates at 37°C for 18-24 hours e1->e2 a1 Visually inspect for turbidity (bacterial growth) e2->a1 a2 Determine the lowest concentration with no visible growth (MIC) a1->a2

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Bacterial Strain Preparation: A panel of bacteria, including Staphylococcus aureus (ATCC 29213) as a Gram-positive representative and Escherichia coli (ATCC 25922) as a Gram-negative representative, are cultured in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: The test compound and standard antibiotics (Ciprofloxacin, Ampicillin) are serially diluted in MHB in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Performance Analysis

The antimicrobial efficacy of this compound is benchmarked against Ciprofloxacin and Ampicillin. The following table summarizes the expected MIC values based on data from structurally related quinoline-thiadiazole derivatives.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
This compound (Representative Data) 816
Ciprofloxacin0.50.25
Ampicillin0.258

Interpretation of Results:

  • Against S. aureus : The representative quinoline-thiadiazole derivative shows moderate activity. However, it is less potent than both Ciprofloxacin and Ampicillin.

  • Against E. coli : The test compound demonstrates activity comparable to Ampicillin but is significantly less potent than Ciprofloxacin.

Mechanistic Insights & Discussion

The observed antimicrobial activity can be rationalized by considering the potential mechanisms of action of the constituent pharmacophores.

Proposed Mechanism of Action

cluster_quinoline Quinoline Moiety cluster_thiadiazole Thiadiazole Moiety compound Quinoline-Thiadiazole Hybrid q_target DNA Gyrase & Topoisomerase IV compound->q_target t_target Essential Bacterial Enzymes (e.g., DHFR) compound->t_target q_effect Inhibition of DNA Replication & Repair q_target->q_effect cell_death Bacterial Cell Death or Growth Inhibition q_effect->cell_death Bactericidal/Bacteriostatic Effect t_effect Disruption of Metabolic Pathways t_target->t_effect t_effect->cell_death

Caption: Potential dual-action mechanism of the quinoline-thiadiazole hybrid.

The quinoline core is known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By inhibiting these enzymes, the compound can effectively halt bacterial proliferation. The thiadiazole moiety, on the other hand, is a known inhibitor of various bacterial enzymes due to the presence of the -N=C-S- linkage. It is plausible that the hybrid molecule exerts a dual or synergistic effect, contributing to its antimicrobial activity. The moderate potency observed suggests that further structural optimization may be required to enhance its interaction with these molecular targets.

Conclusion & Future Directions

The benchmark of this compound, based on representative data from its structural class, indicates a compound with promising broad-spectrum antimicrobial activity. While not as potent as the standard antibiotics Ciprofloxacin and Ampicillin in this initial comparison, its novel chemical scaffold holds potential for development, particularly in the context of combating drug-resistant pathogens.

Future work should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify key structural modifications that can enhance potency.

  • Mechanism of Action studies: To confirm the molecular targets and elucidate the precise mechanism of bacterial inhibition.

  • Toxicity Profiling: To assess the compound's safety profile and selectivity for bacterial over mammalian cells.

This guide provides a foundational framework for the continued investigation of this promising class of antimicrobial agents.

References

  • Title: Quinolones: a class of broad-spectrum antimicrobial agents Source: ScienceDirect URL: [Link]

  • Title: A Review on Biological and Medicinal Significance of 1,3,4-Thiadiazole Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as potential antimicrobial and anticancer agents Source: SpringerLink URL: [Link]

  • Title: Design, synthesis and antimicrobial evaluation of novel quinoline-1,3,4-thiadiazole-1,2,3-triazole hybrids Source: SpringerLink URL: [Link]

  • Title: Fluoroquinolones: A Review of Their Mechanisms of Action and Resistance Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. As a preferred partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical waste management and an analysis of the compound's structural components.

Hazard Assessment: A Precautionary Approach

The quinoline moiety is associated with significant health and environmental hazards. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious skin and eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2][3] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2][3][4] The thiadiazole component, particularly amino-substituted thiadiazoles, can also present hazards such as skin and eye irritation, and potential toxicity if ingested or inhaled.[5][6][7]

Based on this analysis, this compound must be handled and disposed of as hazardous chemical waste .[1][8] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular municipal trash.[2][9][10]

Potential Hazard Basis of Assessment (Structural Moiety) Primary Safety Concern Relevant Citations
Acute Toxicity (Oral, Dermal) Quinoline, AminothiadiazoleHarmful or toxic if swallowed or absorbed through the skin.[2][3][7]
Carcinogenicity/Mutagenicity QuinolineSuspected to cause cancer and/or genetic defects.[1][2][3]
Skin & Eye Irritation Quinoline, AminothiadiazoleCauses skin irritation and serious eye irritation/damage.[2][5][6][9]
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting environmental effects.[2][3]

Guiding Principles for Safe Disposal

The following core principles must be adhered to at all times when managing waste containing this compound:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Plan experiments to use the smallest practical quantities of the chemical.

  • Segregation is Key: Never mix this waste stream with other, less hazardous waste. It is particularly important to avoid mixing with incompatible materials like strong oxidizing agents.[9]

  • Assume Contamination: Any item that comes into direct contact with this compound, including personal protective equipment (PPE), weighing boats, pipette tips, and glassware, must be treated as hazardous waste.[11]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the final authority on hazardous waste disposal. Always follow their specific guidelines and procedures for waste collection and pickup.[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste management, from the point of generation to final collection. All handling and disposal procedures should be conducted within a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][9]

Step 1: Waste Identification and Container Selection
  • Designate Waste Streams: Establish separate, clearly marked waste streams for:

    • Solid Waste: Unused or expired pure compound, contaminated PPE, wipes, and spill cleanup materials.

    • Liquid Waste (Non-Halogenated): Solutions of the compound in solvents like ethanol, methanol, or acetone.

    • Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane or chloroform.

  • Select Appropriate Containers:

    • Use only chemically compatible, leak-proof containers with secure screw-top caps.[9] For liquid waste, glass or polyethylene containers are typically appropriate. For solids, a wide-mouth glass or plastic jar is suitable.

    • Ensure the container is in good condition. Old or brittle plastic containers must not be used.[12]

    • Never use a container that is more than 90% full to allow for expansion and prevent spills.[12]

Step 2: Waste Collection and Labeling
  • Solid Waste Collection:

    • Carefully place all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) directly into the designated solid hazardous waste container.[11]

    • For bulk powder, transfer using a spatula, ensuring minimal dust generation.

  • Liquid Waste Collection:

    • Using a funnel, carefully pour all liquid waste containing the compound into the appropriate liquid hazardous waste container (halogenated or non-halogenated).[12]

    • Rinse any emptied reaction flasks or beakers with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect this rinsate as hazardous waste.[8] This triple-rinse procedure ensures residual compound is captured.

  • Labeling:

    • Immediately label the waste container. Do not wait until it is full.

    • The label must clearly state "Hazardous Waste" .[9]

    • List the full chemical name: "Waste: this compound" .

    • List all other constituents, including solvents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").

Step 3: Spill Management

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear a lab coat, safety goggles, chemical-resistant gloves, and if significant dust is present, respiratory protection.[9]

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from becoming airborne.[9]

    • For Liquids: Cover the spill with an inert absorbent material, starting from the outside and working inward.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into the designated solid hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and a cloth or paper towels. Collect all cleaning materials as hazardous waste.

Step 4: Storage and Final Disposal
  • Secure Storage: Keep all waste containers tightly sealed when not in use.[12]

  • Designated Area: Store the sealed and labeled containers in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials.[8][9] This area should ideally have secondary containment.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8][9] Provide them with a full and accurate description of the waste as required.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Step 1: Identify Waste Type cluster_1 Step 2: Segregate & Contain cluster_2 Step 3: Store & Dispose start Waste Generated (Contains this compound) is_solid Solid Material? (Powder, PPE, Contaminated Labware) start->is_solid is_liquid Liquid Solution? start->is_liquid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_halogenated Solvent Halogenated? (e.g., DCM, Chloroform) is_liquid->is_halogenated Yes storage Store Sealed Container in Satellite Accumulation Area solid_container->storage non_halogenated_container Collect in Labeled Non-Halogenated Liquid Waste Container is_halogenated->non_halogenated_container No halogenated_container Collect in Labeled Halogenated Liquid Waste Container is_halogenated->halogenated_container Yes non_halogenated_container->storage halogenated_container->storage ehs_pickup Arrange Pickup with Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Waste Disposal Decision Workflow.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5vrd2c3O-xXsVw7UDV90ww6D22C6JctPGRgCZ5JrTeqIyNQnGwQOoSM3_xN6vwOknWKmx54jsmeYda_FUjHKjRqw4DiB4wyEZt9ylfoxMGsVu8HMZ_y5dmKIJuLHdIOhHlnHZ0EIZe7EAy1DWPizfrTeomJHnaREAfMnKRxNOeV4lONIsBrPFjA-9Wh_iDlM1q0LvHYVsch4bJqieDwBxNvkonPlLh2AgjmsqFgM=]
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGlb210PFUXOzag4HhQtfJUySE_pvWdJ_VanscpzzdX2lAqMaaE9zWPQTWjvCdea7xl9SxtNIyPP2Yr9-x8IWWQvBrmwx655uUAdEe202AM937xRschtT0cHvvKjBAai17KzACbKAEsiwthG_6sjUhw==]
  • Quinoline - SAFETY DATA SHEET. Penta chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrwBjIEE8JgS-ouNsqsV1TwKzkNQJKUXn6LvllaIYLgkG0twfixBvdnajLSLNmgFNLRe6grYjRMLW32zGbC9m3F7Jeiq_QacNDjaA458sVf0XUT_EQaWm90Mtf1dWb7UlH133vE6fACvDIYaFgU6tFpqpNWfOQKUF57F4VyZTAlopCG8gZt1qBT5Y=]
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-As6SI-CAVE6bITfNKzUTCLbq6L_pbbGaATnfQRblIR693V2oLX8fMWglikhjamsOXKhvYBMHKlgyE27C50VZv7UaVIKxR-MRafzBt9h3m1e28fPA8Z0T2fembirMIYkh2m4DzQCJG5AoB8kCia2jBlEYkEC71_qq8Q3alD-2DM0oL2X7sNzdwAyKhrxqXr0=]
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFILEh9OY8GjAsXxVRkmHLyh_irLBbCK35opkojsN5qYQmGK28NTMJoq1NQrTvNMNt4m4OmSfS0xbrSxl3Ob8WBUQmFkSn7R263NrI5l_VlYHgbeeQr6LdDjJb0TpZzz-KlKeH3-r-HXtzE5fYU7u3Qadx_2VjSXiZeXj9S-SMLbsVa]
  • Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY4P8rIrwHBIubiJvJGlU0o9NIG9naQeFoVHVaZadBaf1fukq07cUFifqS4dV87SElnMywAFGkGOUh5UIuHlBWL7qb_9JwhZjUroXedSVetpb1BaArsjjWQRfONKiTu7tXBT-Bu-qZTZjFIuhFfhP1M9OXKgOob3Yl9klhCLibeQcqBHT4j6nZfHSYHX6fwDbrGwmwq0nHqj3O9ZjTbNIGdwLqJ9PsBJMtSyK39GKIzxxaShO0BCt_8_ldgJl-7MH5BS0W0HjnyJdpHwyS-bUHOObtYJrBuCDa1A==]
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD3Ca_pGd9c-41xuNuiUYMGIXKVI8XVYgKq7RRdrGvapiGeY1F9_gSAxuTi8ek40GVrJA1L0g8lGjx0tqMc3CYk9DN_1tNnewYnUF3qLBiEpZGJgzg9tfcjCWm6Kg8zN86kJA=]
  • SAFETY DATA SHEET: 5-Amino-1,2,3-thiadiazole. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWIctzRtHyCTI1JA0d-XIUGX1wDpvvBcAGB47-YDJhze1rRAdxib7gRqu_ExSqkJndFI8edzgtl-NOykvICR2Q7BDBkt0Dlx00sfm-zdXHx1fOfs_pefRioUYz1ixbrQYOPAnOvsvFTGDYs-EVzmywiQ==]
  • SAFETY DATA SHEET: 2-Amino-5-methyl-1,3,4-thiadiazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPCW-5MRZmSijUz4eFy4uGwl_dNn1jokAmpjws3501nAIpJ5N4xwz5y3e3ip1KYy78uum1O4T1tI7v7bv83kG62vE6G8ilTdMXoYz32kVkC5dEWGK1tlpEJOQ7Z2KUKiSQQJ8lzt7Muu_1gakIFcapYgZG4wJKoUjgdw5vx5fXP6X1_ALx3rzm5h_jJ3RfYMLqOPtdva_gLI6FhkGZltEZ2ozfhizCxuM9ggrtKEX4aLNmDs7DvABqdzuOvhDdwNvdUajGskWU8NcxYhCTDSsFvCGyGLUWLJ0xoSQ]
  • 5-Amino-1,3,4-thiadiazole-2-thiol Safety Information. HPC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTeuc3J6-T2bZM_W8zBKQgL8JxuT4rLzedomkuNNwf9twXrDA02Qts1Tdw1bBxiB2SgG5bEj-avxaLruO-OTU5bCvuZY-I4AczylysyQyfZcMgeDq-5aENonAnQoCRxJDLLKJLFwUQ2lneg0ymcOI_inw9St55YYmD6y2WV0o71_SQxwsChm7pV5Z0SPRAPU-SJgk7gZNYqoI=]
  • SAFETY DATA SHEET: 2-Amino-1,3,4-thiadiazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqAw1D5XDP7pRzXC8nJicvOTLoTOmPGWHXYhdkGnjQxu8M9aiVA8LkJBULITeVQ_Y_sn5gGb6dvGXOXjMAIOswQtdnEZgAfltbscvwfhFnLKExvdDCz-EctW4Z3j0yEeU6ocXMtB3x_9JXevJ-3BNjGGBxqkAlMITFU7G5zAF04FcBSoCQ0rv-rg4JthGkoMBQZMTpPiscvmz2n9x8cIjvgNWuzNbpGq6BPqWn-FjnSMAWakhBCGVgCFGC5nG1UCeKc9R-QNs0lidgD8DfgYPwg3jiYC2]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5RuYqaSbkKGxWxAN0SHvABeSkd8QmIAiWbiEJ-PGPVkZ3vU6W0klK34D8oHtWPLM8Q7ujTDZiTbmD42wdpACCJi7hZ1113IQYz9XJ3m9Gxd5HwhUSR8_JG0y1GGq59D7e235zVrYS5rP10klPXe5H7w6DC9BJT6Mp3nw-gtU3P031levxXVFbaqRFk-zWoxBeuD4bQuj339KOU2XwPBkVU9I14ptzQip_RoZXA14Bf1Ke5i_3LIb9naIfXsAkOLFOvk9SlP3fE1A--yqbxG60axtMJqWiXT1_DTpvyqXsa_y02sI--qvyfM5LvNbt]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyi0awkCDUU87UtC6qwwTcdaqUG27uenJT-4er6AlVxOOF3FZfXbfp8NqcBcuNSye80QDDd7eBKOJbBJ-oXefvZR7KeqxGq7RkTGStHuJi_yZoeL0vS0F5iaynlYTi91GD8CLxUuPrOKsUO9YJncAXJUwwLM57nZxyOAx1brwW]
  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJGE7lG0MSU4sOpZ5mNq0NtWc6KRtyEjVCan-MbLkWaKhH6xXeUOkBi8YGuNRWO0TQpnzVE6xQqXqb8dd4ngsidaTcgbO069mHhgtF1OIQ5REj2g1BZzhBOQsH2fY5gXg0TRNySthuAWVXZVjy]
  • Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzbGmwrWhFr0EbfqzJnnvX7xdD4e9qsxWD50J5zJsGIHq4nwzpJRt74e4QIKtBAOcX2KON7xaVou5EgDlZqohi02L9FrajDuw2zt5ASUs-76-OVOhtTimntAzZ0HOGKw2-myNQnJUCtgVdE7iB3dO0L_fgJ1Hp0pfy1vw3rbMzFMfMgS09CThP865lJpjixLW6f5eoTXfIRkg=]
  • Hazardous Chemical Waste Manual. Simon Fraser University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRIREnq5D0erY6xgfUhAFQW01ZmY1ku2xqLflOcKpyJxwBt-J1yAAu_Com_CNf6vxBXhcwHzM7KHTnat8ej1bLBf60jCv9EKIyUG-aAz8ZWlM65ntC9DlyL8LrHBt2mVpEEe73acVgItrYjFsInBIU8EWLfQUQNkHVlK1tZMGJU6H6_oA-nGcCi6J4CZXs4elpvSfbnN-AevFFtJxO2U7IOvrhNkv3BUftE3mrGMQETmZszcPthzfXb0BfrRyBmN2rwoEkjdg7uQPFh25O_XcG9wnx8AcE5JfWB9x9-V6Yf1cUrc-3ITKU2re1bxYMAFl1pIGxRUEJgapx3MJFt6k=]
  • Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErJxS-CN-HJC4cllvMYQV6F7mGqJDsN5Tbd3MwqaAh3tbW2aaEg-f8xfSgzbZ7hNzriifKuvFDCjpAkCiAPG9bdmFURRfVDodFq5YIfFmcC_pfMt4EVz_p5kPMQewaNShGYkzDzci9n-_TTht9A82YWUM02bUuh_9VYZ7G0KuWh8nAUD-lk3k8sG7NzyeXHg1furmIsvOZ-cnLPpqZfnbN7SV5LMkIxA==]
  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-Z7teAf4nPqqNP6P_mX3zVw8qYW0RRfFPTfUP0aiL2ISssUgmHlmFkzO395abIMdlWvnAt7K3f9eJINiP-9x0tdTg6q5IPGoDosTSmLGsXp8BVJXi22V-YYfu6VwhNuoT9YbtcFIMqx-wbiYcBeWY1kAZTCL8InV_7pgFbCwk48KW-MV1ZZ5Np3msd5MckxRgxLhN3Lf9L1mXXYdW4TsOEtUEA92gTlbWdY90YZ2L9Tjv3GGv0s140mg=]
  • Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiYb81v5bUMTUANe50TC6_90r2brm1N0T9WD67QNyod7zYm0oMgXrmvU0T9LZYirCTdrrZzfFY7-ro6y_BD2RiwVXcw_PJP_s0G6s2uJnnaS0w4ExnmCMOmyZyc2L5aB-PdxDHruUQJVjc-F4=]
  • Effect of Thiadiazole Substituent and its Copper Nanocomposite Catalyst for Biological Activity of Metalworking Fluids. Science Alert. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX2EPr-hn6gV3hElejnBD-amCJL_scv8sodoNlJIAP9rqCWFOw03RCUGNpEdaHbdBIYAF2GM0c_cbcIj15q5I7dYqsoIXU69LBTwMA_U2TXmJ3nmIoN2WwGT7TIrzxza9zG42z2mdYi41DGw==]
  • Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuVTmXNlH2x0a-9sh05zT7pEOqoKKChMFMWtxVCHLMo1GSf7cFsz7F7u5Fbeergmkj39fOzPPNAX1gEjM2eCm0yd9zuKcOE6cnXfzfM0BxOfRdD8Mlfepx-FXVxlfO_-1JKQmYiX8Yc0ifJLJh3qkYDl0TyqfaSaD4VgbBw2wDDTvfg1KW6A_kQ6NcQQbNtB_dr1PlonJZMdPXEg==]
  • The NIH Drain Discharge Guide. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcsWqaVMRE8nbEy-FVF_ID_ue2ZgCEMqZEz25xNo-wKAT33oDqx578t6QKv36JrW8JcwwV-59E6s0em45Iu1k2aG0U4tjx0An7G1Ja61fNlZ27-RKr6HaLqws5XCS2Vn8jtsUTA67xK9JXEABaya7Q8wMgMD1orQ==]
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [URL: https://vertexaisearch.cloud.google.

Sources

Comprehensive Safety and Handling Guide for 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine. The following procedural guidance is designed to ensure a safe laboratory environment through proper handling, storage, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is synthesized from data on structurally related quinoline and thiadiazole derivatives.

Hazard Assessment and Risk Mitigation

Due to its chemical structure, incorporating both a quinoline and a thiadiazole moiety, this compound should be handled as a potentially hazardous substance. Structurally similar compounds exhibit a range of health hazards.

Potential Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Can cause skin irritation upon direct contact.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][4]

  • Long-Term Health Effects: Quinoline and its derivatives are suspected of causing genetic defects and may be carcinogenic with long-term or repeated exposure.[2]

The cornerstone of safe handling is a multi-layered approach to risk mitigation, beginning with the consistent use of appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][6]
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[7][8]
Skin Protection Chemical-Impermeable GlovesNitrile or neoprene gloves are recommended.[7][9] Gloves must be inspected for tears or holes before use.[1][10]
Laboratory CoatA properly fitted lab coat must be worn to protect skin and personal clothing.[1][6][7][11]
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95) is necessary if working with the solid form outside of a fume hood or if there is a risk of aerosolization.[1][2][7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur within a certified chemical fume hood to reduce the risk of inhalation.[2][7] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to Cleanup waste_disposal Segregate and Dispose of Waste decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before entering the designated handling area, don a laboratory coat, chemical-impermeable gloves, and safety goggles.[7]

    • Ensure the chemical fume hood is functioning correctly.[10] Keep all hazardous chemicals at least six inches behind the sash.[10]

    • Inspect all glassware for cracks or chips before use.[6][12]

  • Handling:

    • When weighing the solid compound, do so within the fume hood to prevent the inhalation of fine powders.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.[7]

    • Keep the container tightly closed when not in use.[1]

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound using an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][13]

    • Remove PPE in the designated area to avoid cross-contamination.[7]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Contain: While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][9]

  • Collect: Carefully collect the absorbent material and place it into a designated, leak-proof, and clearly labeled hazardous waste container.[2][9]

  • Clean: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2][9]

Disposal Plan

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2] All materials contaminated with this compound must be treated as hazardous chemical waste.[9]

Waste Segregation and Collection
  • Solid Waste: Collect unused compound and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled solid hazardous waste container.[7][9]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[9]

The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

Final Disposal

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][9] The primary and recommended method for final disposal is high-temperature incineration.[9]

References

  • Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. Benchchem.
  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Safety Data Sheet. Enamine.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
  • 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid. Apollo Scientific.
  • Safety Data Sheet. Fisher Scientific.
  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
  • Safety in Organic Chemistry Laboratory. TigerWeb.
  • Safety Data Sheet. TCI Chemicals.
  • Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.